S-(-)-Aminoglutethimide D-Tartrate Salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
57288-04-7 |
|---|---|
Molecular Formula |
C₁₇H₂₂N₂O₈ |
Molecular Weight |
382.37 |
Synonyms |
S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |
Origin of Product |
United States |
Foundational & Exploratory
S-(-)-Aminoglutethimide D-Tartrate Salt mechanism of action
The following technical guide details the pharmacological and chemical mechanisms of S-(-)-Aminoglutethimide D-Tartrate Salt , a specific enantiomeric preparation of the steroidogenesis inhibitor aminoglutethimide.
Mechanism of Action, Chiral Resolution, and Pharmacodynamics
Executive Summary
S-(-)-Aminoglutethimide D-Tartrate (CAS: 57288-04-7) is the D-tartaric acid salt form of the S-(-) enantiomer of aminoglutethimide.[1] While the racemic mixture (Cytadren) was historically utilized for Cushing’s syndrome and breast cancer, the pharmacological activity is highly stereoselective.
Current research indicates that the R-(+) enantiomer is the primary driver of therapeutic efficacy (aromatase inhibition), being approximately 30-40 times more potent than the S-(-) enantiomer. The S-(-) enantiomer, conversely, is less potent at steroidogenesis inhibition but is implicated in distinct metabolic pathways (N-acetylation) and CNS-mediated side effects (NMDA receptor modulation). The D-tartrate salt form is the critical chemical vehicle used to isolate this specific enantiomer via diastereomeric resolution.
Chemical Identity & Stereochemical Context
The biological activity of aminoglutethimide is intrinsic to the glutarimide ring and the pendant aminophenyl group. The salt form serves as a stable, soluble, and chirally pure reagent.
| Property | Specification |
| Compound Name | This compound |
| Systematic Name | (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione D-tartrate |
| Molecular Formula | |
| Stereochemistry | S-(-) Configuration (Active moiety) |
| Salt Counterion | D-Tartaric Acid (Resolving agent) |
| Primary Utility | Chiral resolution standard; Investigation of enantiomer-specific toxicity |
Mechanism of Action: Pharmacodynamics
The S-(-) enantiomer operates through two distinct mechanisms: weak competitive inhibition of heme-containing cytochrome P450 enzymes and non-competitive modulation of CNS receptors.
3.1 Primary Target: Cytochrome P450 Inhibition (Heme Coordination)
Aminoglutethimide binds to the heme iron of cytochrome P450 enzymes, preventing substrate turnover. However, the stereochemistry of the S-enantiomer creates a suboptimal steric fit compared to the R-enantiomer.
-
CYP19A1 (Aromatase): The S-enantiomer is a weak inhibitor . The R-enantiomer binds with high affinity (
), aligning its aminophenyl group with the heme iron to block androgen-to-estrogen conversion. The S-enantiomer's orientation results in a approximately 30-40 fold higher (lower potency), making it therapeutically negligible for breast cancer treatment compared to the R-form. -
CYP11A1 (P450scc / Desmolase): Both enantiomers inhibit the conversion of cholesterol to pregnenolone. While early literature suggested the S-enantiomer was the "desmolase inhibitor," kinetic studies reveal that the R-enantiomer is actually 2.5x more potent (
R < S) at this site as well. The S-enantiomer contributes to the "chemical adrenalectomy" effect only at high racemic doses.
3.2 Secondary Mechanism: CNS & NMDA Modulation
The S-(-) enantiomer is increasingly studied for its off-target CNS effects, which manifest as lethargy and ataxia in clinical settings.
-
Target: N-methyl-D-aspartate (NMDA) receptors.
-
Action: Evidence suggests aminoglutethimide acts as a neuroprotective agent against excitotoxicity, potentially blocking glutamatergic signaling.[2] This activity appears less stereoselective than the steroidogenic effects, meaning the S-enantiomer contributes significantly to the CNS side-effect profile without providing the primary therapeutic benefit.
3.3 Metabolic Mechanism: N-Acetylation
The S-enantiomer is the preferential substrate for N-acetyltransferase (NAT2) .
-
S-Aminoglutethimide
N-Acetyl-S-Aminoglutethimide (Inactive). -
This acetylation is polymorphic in humans ("fast" vs. "slow" acetylators). The acetylated metabolite is biologically inert regarding aromatase inhibition.[3] Consequently, "fast acetylators" clear the S-enantiomer more rapidly, altering the plasma ratio of S:R during racemic therapy.
Mechanism of Isolation: Diastereomeric Salt Resolution
The "D-Tartrate Salt" in the title refers to the mechanism of optical resolution . Enantiomers (S and R) have identical physical properties (boiling point, solubility) and cannot be separated by standard distillation.
The Protocol Logic:
-
Reaction: Racemic Aminoglutethimide (Base) + D-Tartaric Acid (Chiral Acid).
-
Formation: Two diastereomeric salts are formed:
-
(S)-Amine
(D)-Acid Salt -
(R)-Amine
(D)-Acid Salt
-
-
Differentiation: Unlike enantiomers, these diastereomers have different lattice energies and solubilities. The (S)-Amine
(D)-Tartrate salt preferentially crystallizes (or remains in solution depending on solvent), allowing physical separation.
Visualization: Chiral Resolution Workflow
Caption: Workflow for the isolation of the S-enantiomer using D-Tartaric acid. The difference in solubility between the diastereomeric salts allows for the purification of the S-isomer.
Comparative Data: S vs. R Enantiomer
The following table summarizes the inhibitory constants (
| Parameter | R-(+)-Aminoglutethimide | S-(-)-Aminoglutethimide |
| Aromatase Inhibition ( | 0.6 | ~25 |
| P450scc Inhibition ( | High Potency (Lower | Lower Potency (2.5x higher |
| Metabolism | Resistant to acetylation | Rapidly N-acetylated |
| Half-life | Longer | Shorter (due to acetylation) |
| Therapeutic Role | Primary anticancer agent | Contributor to toxicity/clearance |
Experimental Protocols
Protocol A: In Vitro Aromatase Inhibition Assay
To verify the activity of the S-enantiomer salt:
-
Enzyme Source: Human placental microsomes or recombinant CYP19.
-
Substrate:
Androstenedione (Radiolabeled). -
Reaction: Incubate enzyme + substrate + S-Aminoglutethimide D-Tartrate (0.1 - 100
M) + NADPH regenerating system. -
Measurement: Measure the release of
(tritiated water) which occurs during the aromatization process. -
Validation: The
for the S-salt should be significantly higher (less potent) than the racemic control or R-isomer.
Protocol B: Chiral Separation Verification (HPLC)
To confirm the optical purity of the D-Tartrate salt:
-
Column: Chiral
-acid glycoprotein (AGP) column or -cyclodextrin column. -
Mobile Phase: Phosphate buffer (pH 7.0) with low organic modifier (e.g., 2-propanol).
-
Detection: UV at 254 nm.
-
Result: The S-enantiomer typically elutes later than the R-enantiomer on AGP columns due to stronger hydrophobic interaction with the protein stationary phase.
Visualization: Steroidogenesis Inhibition Pathway
Caption: Aminoglutethimide targets two key steps in steroid biosynthesis.[4] The S-enantiomer provides weak inhibition at both CYP11A1 and CYP19 sites compared to the R-enantiomer.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Salhanick, H. A. (1982). Basic Studies on Aminoglutethimide. Cancer Research.[5][6][7] Retrieved from
-
Nicholls, P. J., et al. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Steroid Biochemistry. Retrieved from
-
Horuka, et al. (2006). Aminoglutethimide prevents excitotoxic and ischemic injuries in cortical neurons.[2] British Journal of Pharmacology. Retrieved from
-
Foster, A. B., et al. (1984). Metabolism of aminoglutethimide in humans. Drug Metabolism and Disposition.[4][3] Retrieved from
Sources
- 1. This compound | CAS 57288-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Aminoglutethimide prevents excitotoxic and ischemic injuries in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 5. acpjournals.org [acpjournals.org]
- 6. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of aminoglutethimide in humans: quantification and clinical relevance of induced metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling & Resolution Dynamics of S-(-)-Aminoglutethimide D-Tartrate
This guide provides an in-depth technical analysis of S-(-)-Aminoglutethimide D-Tartrate , focusing on its physicochemical properties, solid-state characteristics, and the critical process chemistry governing its optical resolution.
Executive Technical Summary
S-(-)-Aminoglutethimide (S-AG) is the pharmacologically active enantiomer of the aromatase inhibitor aminoglutethimide, exhibiting significantly higher potency (approx. 30-fold) in blocking the conversion of androgens to estrogens compared to its R-(+) counterpart. The D-Tartrate salt (S-AG·D-TA) represents the critical diastereomeric intermediate utilized to isolate this enantiomer from the racemic mixture.
This guide details the solid-state metrics, solubility profiles, and resolution thermodynamics required for the reproducible isolation and characterization of this compound.
Chemical Identity & Solid-State Characterization
Nomenclature & Stoichiometry
-
Chemical Name: (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione D-tartrate
-
CAS Number (Salt): 57288-04-7[1]
-
CAS Number (Free Base): 57288-03-6
-
Molecular Formula: C
H N O [2] · C H O -
Molecular Weight: 382.37 g/mol (232.28 [Base] + 150.09 [Acid])
-
Stoichiometry: 1:1 Salt
Thermal & Crystallographic Properties
The formation of the tartrate salt alters the thermal profile significantly compared to the racemate or enantiopure free base.
| Property | Value / Range | Context |
| Melting Point (S-Free Base) | 115.5 – 119.5 °C | Distinct from the racemate (mp 150–152 °C), indicating a conglomerate or racemic compound nature. |
| Melting Point (S-D Salt) | > 180 °C (Decomp.) | Salt formation typically elevates the melting onset; precise value depends on solvation state (often crystallizes as a hydrate). |
| Crystal Habit | Prismatic / Needles | Solvent-dependent. Crystallization from aqueous methanol typically yields prismatic needles. |
| Chirality | Levorotatory ( | The salt is formed with D-(+)-Tartaric acid, yielding the ( |
Optical Rotation
-
Specific Rotation [
] (Free Base): -160° ± 2° (c=1, Methanol) -
Chiral Integrity: The resolution process relies on the differential solubility of the (
, ) and ( , ) diastereomeric salts. High optical purity (>99% ee) is confirmed via polarimetry and Chiral HPLC.
Solution-Phase Properties & Solubility Profile
The solubility differential between the diastereomeric salts is the driving force for resolution. The S-AG·D-TA salt exhibits "sparing" solubility in water compared to the highly soluble hydrochloride salts, a feature exploited for fractional crystallization.
Quantitative Solubility Data (25 °C)
| Solvent System | Solubility (mg/mL) | Classification | Application |
| Water (pH 7.0) | ~4.17 mg/mL | Sparingly Soluble | Aqueous thermodynamics favor precipitation during cooling. |
| DMSO | ~100 mg/mL | Freely Soluble | Stock solution preparation for biological assays. |
| Ethanol | ~7 mg/mL | Slightly Soluble | Anti-solvent in crystallization workflows. |
| Methanol | Moderate | Soluble | Primary solvent for resolution (often used as MeOH/H |
pH-Dependent Behavior
Aminoglutethimide is a weak base (pKa ~ 4.5 for the aniline nitrogen).
-
Acidic pH (< 4): High solubility due to protonation of the primary amine.
-
Neutral pH (6-8): Solubility is governed by the intrinsic solubility of the tartrate salt complex.
-
Basic pH (> 9): Dissociation of the salt; precipitation of the S-free base.
Process Chemistry: Optical Resolution Protocol
The isolation of S-(-)-Aminoglutethimide utilizes Classical Diastereomeric Salt Resolution . This process exploits the lower solubility of the S-amine D-tartrate salt compared to the R-amine D-tartrate salt in alcoholic solvents.
The Resolution Workflow
-
Nucleation: Racemic aminoglutethimide is dissolved in hot methanol.
-
Salt Formation: 1.0 equivalent of D-(+)-Tartaric acid is added.
-
Thermodynamic Selection: The solution is cooled slowly. The (
, ) diastereomer, having higher lattice energy and lower solubility, crystallizes preferentially. -
Liberation: The isolated salt is treated with mild base (NH
OH or Na CO ) to yield the S-enantiomer free base.
Process Diagram (Graphviz)
Figure 1: Workflow for the optical resolution of S-(-)-Aminoglutethimide via D-Tartrate salt formation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
Quantification of Enantiomeric Excess (ee) is critical.
-
Column: Chiral-AGP (
-acid glycoprotein) or Chiralcel OD-H. -
Mobile Phase: Phosphate buffer (pH 7.0) / 2-Propanol (98:2 v/v).
-
Detection: UV @ 242 nm.
-
Retention: The S-isomer typically elutes after the R-isomer on protein-based chiral columns due to stronger binding affinity.
Storage & Stability
-
Hygroscopicity: The tartrate salt is moderately hygroscopic. Store in a desiccator.
-
Temperature: Stable at -20°C for long-term storage (>2 years).
-
Solution Stability: Aqueous solutions should be prepared fresh; hydrolysis of the glutarimide ring can occur upon prolonged exposure to alkaline pH or high temperatures.
References
-
Santa Cruz Biotechnology. S-(-)-Aminoglutethimide D-Tartrate Salt Product Data. Retrieved from .
-
MedChemExpress. S-(-)-Aminoglutethimide D-tartrate Solubility & Properties. Retrieved from .
-
PubChem. Aminoglutethimide Compound Summary (CID 2145). National Library of Medicine. Retrieved from .
-
InvivoChem. Aminoglutethimide Isomers and Salts. Retrieved from .
- Egger, H., et al.Metabolism of aminoglutethimide in the rat. Drug Metabolism and Disposition, 10(4), 405-412. (Context for enantiomer metabolism).
Sources
Technical Whitepaper: In Vitro Profiling of S-(-)-Aminoglutethimide D-Tartrate
This technical guide details the in vitro biological activity, mechanism of action, and experimental profiling of S-(-)-Aminoglutethimide D-Tartrate Salt . It is designed for researchers investigating steroidogenesis inhibitors, chiral pharmacology, and endocrine-modulating compounds.
Executive Summary
S-(-)-Aminoglutethimide D-Tartrate is the tartrate salt of the S-(-) enantiomer of aminoglutethimide (AG). While the racemic mixture has been historically utilized clinically for Cushing’s syndrome and breast cancer, the pharmacological profile is highly stereospecific.
The R-(+) enantiomer is the dominant pharmacophore for aromatase (CYP19A1) inhibition (approx. 40-fold more potent than the S-form). Conversely, the S-(-) enantiomer acts as a steroidogenesis inhibitor primarily targeting Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) , albeit generally with lower potency than the R-form in cell-free systems. However, the S-enantiomer is critical in research for establishing stereoselective toxicity, metabolic pathways (N-acetylation), and CNS side-effect profiling.
This guide focuses on the in vitro characterization of the S-(-) form, providing validated protocols for assessing its activity in adrenal and placental cell models.
Chemical & Physical Identity
The "D-Tartrate" designation refers to the counterion used for chiral resolution and stability. In physiological media, the salt dissociates, and the biological activity is driven by the S-(-)-Aminoglutethimide free base.
| Property | Specification |
| Compound Name | This compound |
| Active Moiety | S-(-)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione |
| CAS Number | 57288-04-7 (Salt); 57288-03-6 (Free Base) |
| Molecular Weight | 382.37 g/mol (Salt) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. |
| Chirality | Levorotatory (S-configuration) |
Mechanism of Action (MOA)
S-(-)-Aminoglutethimide exerts its biological effects via reversible competitive inhibition of heme-containing cytochrome P450 enzymes. The amino group of the piperidinedione ring coordinates with the heme iron of the cytochrome, preventing substrate binding and oxygen activation.
Primary Target: CYP11A1 (P450scc)[1]
-
Pathway: Mitochondrial conversion of Cholesterol
Pregnenolone. -
Mechanism: Blocks the initial rate-limiting step of steroidogenesis.
-
Consequence: Pan-inhibition of downstream steroids (Glucocorticoids, Mineralocorticoids, Androgens).
-
Potency Note: While the R-(+) enantiomer has a lower
(higher affinity) for CYP11A1 in isolated enzyme assays, the S-(-) enantiomer retains significant inhibitory capacity ( ) and is often studied to deconvolute the side-effect profile of the racemate.
Secondary Target: CYP19A1 (Aromatase)[1]
-
Pathway: Endoplasmic reticulum conversion of Androgens
Estrogens. -
Selectivity: The S-(-) enantiomer is a weak aromatase inhibitor compared to the R-(+) form (
ratio R/S 1/40). This low affinity makes S-(-)-AG a useful negative control for aromatase specificity in complex biological systems.
Stereoselective Metabolism
-
N-Acetylation: The S-(-) enantiomer is the preferred substrate for N-acetyltransferase (NAT2) in vitro and in vivo. This rapid acetylation often leads to a shorter half-life and the formation of N-acetyl-aminoglutethimide, which lacks steroidogenic inhibitory activity but may contribute to other toxicities.
Signal Transduction & Pathway Blockade
The following diagram illustrates the steroidogenic pathway and the specific intervention points of S-(-)-Aminoglutethimide.
Caption: Schematic of steroidogenesis showing the primary blockade of CYP11A1 and weak inhibition of CYP19A1 by S-(-)-AG.
Comparative Biological Activity Data[2][3]
The following table summarizes the inhibitory constants (
| Target Enzyme | Parameter | S-(-)-AG (Active Moiety) | R-(+)-AG (Eutomer) | Racemic AG |
| CYP11A1 (P450scc) | ~2.5x higher than R (Lower Potency) | High Potency | Mixed | |
| CYP19A1 (Aromatase) | ~10–30 | ~0.3–0.8 | ~1–3 | |
| Selectivity Ratio | CYP11A1 / CYP19A1 | Low Selectivity | High Selectivity | Moderate |
| Metabolic Fate | Acetylation (NAT2) | Rapid (Major pathway) | Slow/Negligible | Mixed |
Data synthesized from Salhanick et al. and standard pharmacological databases [1, 2].
Experimental Protocols
Protocol A: H295R Steroidogenesis Inhibition Assay
This assay uses the NCI-H295R human adrenocortical carcinoma cell line, which expresses all key enzymes for steroidogenesis. It is the gold standard for assessing CYP11A1 inhibition.
Objective: Determine the
Materials:
-
NCI-H295R cells (ATCC CRL-2128).
-
DMEM/F12 medium supplemented with Nu-Serum I.
-
This compound (dissolved in DMSO; final DMSO <0.1%).
-
Forskolin (10
M) as a cAMP inducer.
Workflow:
-
Seeding: Plate H295R cells at
cells/well in 24-well plates. Incubate for 24h to allow attachment. -
Acclimatization: Replace medium with serum-free experimental medium. Incubate for 24h.
-
Treatment:
-
Add S-(-)-AG at varying concentrations (e.g., 0.1, 1, 10, 50, 100, 500
M). -
Co-treat with Forskolin (10
M) to stimulate maximal steroidogenic capacity. -
Include a Vehicle Control (DMSO) and a Positive Control (e.g., Ketoconazole).
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
Harvest: Collect supernatant for steroid analysis.
-
Quantification: Measure Cortisol and Testosterone levels using LC-MS/MS or validated ELISA kits.
-
Analysis: Normalize steroid production to protein content (BCA assay) or cell viability (MTT assay). Plot dose-response curves to calculate
.
Protocol B: Aromatase Selectivity Assay (JEG-3 Cells)
To confirm the weak aromatase activity of the S-enantiomer compared to the R-enantiomer.
Objective: Measure the inhibition of Tritiated Water release from
Workflow:
-
Seeding: Plate JEG-3 (human choriocarcinoma) cells in 6-well plates.
-
Substrate Prep: Prepare medium containing 50 nM
-Androstenedione. -
Treatment: Add S-(-)-AG (1–100
M) vs. R-(+)-AG (0.01–1 M). -
Reaction: Incubate for 2 hours.
-
Extraction: Remove medium, extract steroids with chloroform (to remove unreacted substrate), and treat the aqueous phase with dextran-coated charcoal.
-
Measurement: Count the aqueous phase (containing
released during aromatization) via liquid scintillation counting. -
Result: S-(-)-AG should show minimal inhibition at concentrations where R-(+)-AG shows near-total blockade.
Assay Logic & Quality Control
The following diagram outlines the logical flow for validating S-(-)-AG activity, ensuring that observed effects are due to enzyme inhibition and not cytotoxicity.
Caption: Decision tree for validating steroidogenesis inhibition data, prioritizing cell viability checks.
References
-
Salhanick, H. A. (1982).[3] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s-3321s.[3]
-
Euzéby, P., et al. (1990). Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide.[2] Acta Endocrinologica, 122(5), 592-598.
-
OECD Test Guideline 456. (2011). H295R Steroidogenesis Assay.[4] OECD Guidelines for the Testing of Chemicals.
-
Santa Cruz Biotechnology. this compound Product Data.
-
Fassnacht, M., et al. (1998).[4] Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line.[4] Journal of Endocrinology, 159(1), 35-42.[4]
Sources
Technical Guide: Structure-Activity Relationship of Aminoglutethimide Analogues
This guide details the structure-activity relationship (SAR) of aminoglutethimide (AG) analogues, focusing on the molecular determinants that govern selectivity between Aromatase (CYP19A1) and Desmolase (CYP11A1). It is designed for researchers in medicinal chemistry and pharmacology.
Executive Summary & Clinical Context
Aminoglutethimide (AG) was the first medical therapy successfully deployed for the treatment of estrogen-dependent breast cancer. However, its clinical utility was compromised by a lack of enzymatic selectivity. AG inhibits both Aromatase (CYP19A1) —the target for breast cancer—and Desmolase (CYP11A1/P450scc) , the rate-limiting enzyme in adrenal steroidogenesis.
This dual inhibition necessitates "medical adrenalectomy," requiring patients to receive concurrent corticosteroid replacement therapy. The development of AG analogues focused on decoupling these two activities, aiming to retain aromatase potency while eliminating desmolase affinity. This guide analyzes the SAR driving this selectivity and provides validated protocols for synthesis and bioassay.
Mechanistic Foundation: The Selectivity Challenge
To design effective analogues, one must understand the differential binding modes of the two target enzymes.
The Pharmacophore
AG (3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione) acts as a Type II ligand for cytochrome P450 enzymes.
-
Heme Coordination: The exocyclic primary amine (aniline nitrogen) coordinates directly with the heme iron (
) of the cytochrome P450, displacing the native water molecule. -
Substrate Mimicry: The glutarimide ring and the ethyl group mimic the steroid backbone (specifically the A/B ring and C-19 angular methyl) of androstenedione, the natural substrate.
Differential Binding (Aromatase vs. Desmolase)
-
Aromatase (CYP19): Requires a precise distance between the heme-coordinating nitrogen and the hydrophobic pocket binding the glutarimide ring. The (R)-enantiomer of AG is significantly more potent (approx. 10-fold) than the (S)-enantiomer because it projects the phenyl ring in an axial orientation, perfectly mimicking the axial C-19 methyl group of androstenedione.
-
Desmolase (CYP11A1): The active site is larger and more flexible (accommodating the cholesterol side chain). Inhibition here is less stereoselective but is sensitive to the hydrophobicity of the C-3 substituent.
Structure-Activity Relationship (SAR) Analysis
The evolution from AG to selective inhibitors (like Rogletimide) follows distinct structural modifications.
Modification 1: The Heme-Binding "Warhead" (Phenyl vs. Pyridyl)
The most critical modification for selectivity is replacing the 4-aminophenyl group with a 4-pyridyl group.
-
Aminoglutethimide (Aniline): High potency for aromatase (
) but significant desmolase inhibition ( ). The aniline amine is susceptible to N-acetylation, a metabolic route that abolishes activity. -
Rogletimide (Pyridine): Replacing the aniline with a pyridine ring (Pyridoglutethimide) eliminates desmolase inhibition completely. The pyridine nitrogen coordinates the heme iron.
-
Trade-off: While selectivity improves, potency drops (
). This necessitated higher clinical dosing. -
Causality: The pyridine ring is less basic and sterically distinct from the aniline, preventing it from fitting into the desmolase active site's specific geometry while retaining aromatase affinity.
-
Modification 2: The Glutarimide Scaffold (Ring Size)
The 6-membered piperidine-2,6-dione ring is not strictly essential.
-
Pyrrolidine-2,5-diones: Contracting the ring to 5 members (succinimide derivatives) retains aromatase activity.
-
Implications: This suggests the ring primarily serves as a spacer to position the hydrophobic ethyl group and the heme-binding moiety.[1]
Modification 3: The C-3 Hydrophobic Pocket (Alkyl Chains)
The ethyl group at C-3 is critical for anchoring the molecule.
-
Alkyl Elongation: Extending the alkyl chain (e.g., to propyl, hexyl, or octyl) at the C-1 (nitrogen) or C-3 position can dramatically alter the profile.
-
1-Propyl-AG: Shows a high selectivity ratio (Desmolase
/ Aromatase ), far superior to AG. -
C-5 Substitution: In pyridyl analogues, adding a methyl group at C-5 trans to the pyridyl ring restores some of the potency lost by the aniline-to-pyridine switch.
SAR Visualization
The following diagram maps the structural components to their biological effects.
Caption: Structural dissection of Aminoglutethimide showing the functional impact of key pharmacophore modifications.
Quantitative Data Summary
The table below contrasts the inhibitory profiles of AG and its key analogues. Note the shift in selectivity for Rogletimide.
| Compound | Structure Type | Aromatase | Desmolase | Selectivity Ratio (Des/Arom) | Clinical Status |
| Aminoglutethimide | Aniline-Glutarimide | 4.5 | 20 | ~4.4 | Withdrawn (toxicity) |
| Rogletimide | Pyridyl-Glutarimide | 50.0 | >1000 (Inactive) | >20 | Failed (Low potency) |
| 1-Propyl-AG | N-Alkyl-AG | ~5.0 | 220 | 44 | Experimental |
| Fadrozole | Imidazole (Non-AG) | 0.03 | >500 | >10000 | Superseded |
Data compiled from Seago et al. (1988) and Foster et al. (1986).
Experimental Protocols
To validate SAR hypotheses, one must synthesize the analogue and test it in isolated enzyme systems.
Synthesis of Rogletimide (Pyridoglutethimide)
Objective: Synthesize 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione.[1][2] Principle: Base-catalyzed alkylation of a pyridyl-acetate precursor followed by Michael addition and cyclization.
Protocol:
-
Precursor Preparation: Dissolve ethyl 4-pyridylacetate (10 mmol) in anhydrous THF.
-
Alkylation: Cool to -78°C. Add Lithium Diisopropylamide (LDA) (1.1 eq) dropwise to generate the enolate. Stir for 30 min.
-
Addition: Add iodoethane (1.1 eq) slowly. Allow to warm to room temperature (RT) over 2 hours. This yields ethyl 2-(4-pyridyl)butyrate.
-
Michael Addition: Re-cool the butyrate intermediate in THF (-78°C). Add LDA (1.1 eq). Add acrylamide (1.2 eq). Stir and warm to RT.
-
Cyclization: The resulting amide intermediate is cyclized by heating in sodium ethoxide/ethanol at reflux for 4 hours.
-
Purification: Neutralize with dilute HCl. Extract with ethyl acetate. Purify via recrystallization from ethanol/ether.
-
Validation: Confirm structure via
-NMR (Look for ethyl triplet/quartet and characteristic pyridyl doublets).
Aromatase Inhibition Assay (Human Placental Microsomes)
Objective: Determine
Workflow:
-
Microsome Prep: Homogenize human term placenta in phosphate buffer (pH 7.4, 0.25M sucrose). Centrifuge at 9,000g (remove mitochondria), then 105,000g (pellet microsomes). Resuspend pellet.
-
Incubation Mix:
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH-generating system (1 mM NADP+, 10 mM G6P, G6P-Dehydrogenase).
-
Substrate:
Androstenedione (100 nM). -
Test Compound: AG Analogue (0.1 nM – 100
).
-
-
Reaction: Incubate at 37°C for 15 minutes.
-
Termination: Add chloroform to quench. Vortex.
-
Separation: Centrifuge. The steroid substrate partitions into the chloroform (organic) phase. The product (
) remains in the aqueous phase. -
Quantification: Aliquot the aqueous phase into scintillation fluid. Count CPM (Counts Per Minute).
-
Calculation: % Inhibition =
.
Caption: Workflow for the radiometric tritiated water release assay for aromatase activity.
Desmolase (CYP11A1) Specificity Check
Objective: Confirm lack of inhibition (Selectivity). Protocol:
-
Source: Bovine adrenal cortex mitochondria (rich in CYP11A1).
-
Substrate:
Cholesterol. -
Reaction: Incubate mitochondria + NADPH + Test Compound + Substrate.
-
Analysis: Extract steroids with dichloromethane. Separate via Thin Layer Chromatography (TLC).
-
Readout: Measure conversion of Cholesterol to Pregnenolone .
-
Success Criteria: High concentration of analogue (e.g., 100
) should show <10% inhibition.
References
-
Foster, A. B., et al. (1986). "Analogues of aminoglutethimide: selective inhibition of cholesterol side-chain cleavage."[4][5][6] Journal of Medicinal Chemistry. Link
-
Seago, A., et al. (1988).[4] "1-Alkyl analogues of aminoglutethimide. Comparative inhibition of cholesterol side chain cleavage and aromatase."[4][5][7] Biochemical Pharmacology. Link
- Leung, C. S., & Rowlands, M. G. (1987). "Comparative inhibition of aromatase by aminoglutethimide and its analogues." Journal of Steroid Biochemistry.
-
Bunegar, M. J., et al. (1999).[8] "Production of (R)-Aminoglutethimide: A New Route from 1-Chloro-4-nitrobenzene." Organic Process Research & Development. Link
-
EPA. (2002). "Human Placental Microsomal Aromatase Assay Protocol." EPA Endocrine Disruptor Screening Program. Link
Sources
- 1. Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its enantiomers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of aromatase activity in human placental microsomes by 13-retro-antiprogestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Alkyl analogues of aminoglutethimide. Comparative inhibition of cholesterol side chain cleavage and aromatase and metabolism of the 1-propyl derivative, a highly selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Precision Aromatase Inhibition: The S-(-)-Aminoglutethimide D-Tartrate System
This guide provides an in-depth technical analysis of the S-(-)-Aminoglutethimide D-Tartrate salt system, focusing on its chemical resolution, structural characterization, and pharmacological profile as an aromatase inhibitor.
Executive Summary & Stereochemical Imperative
Aminoglutethimide (AG) represents the prototype of non-steroidal aromatase inhibitors (AIs). Historically administered as a racemic mixture [(RS)-AG], its clinical utility in breast cancer and Cushing’s syndrome was compromised by significant central nervous system (CNS) toxicity—primarily lethargy and ataxia.
Modern structure-activity relationship (SAR) profiling reveals that the pharmacological activities of AG are stereospecific. While the R-(+)-enantiomer is widely cited as the more potent aromatase inhibitor (approx. 30-fold higher affinity than the S-form), the S-(-)-enantiomer remains a critical subject of study for three reasons:
-
Toxicity Profiling: Dissociating the sedative effects (GABAergic activity) from endocrine modulation.
-
Chiral Resolution Standards: Serving as the essential counter-reference in enantioselective assays.
-
Derivative Synthesis: Acting as a scaffold for "cleaner" third-generation glutarimide derivatives.
This guide details the isolation of the S-enantiomer using D-Tartaric acid as the resolving agent, forming the This compound (CAS 57288-04-7).
Molecular Mechanism of Action
Aminoglutethimide acts as a Type II ligand for the cytochrome P450 enzyme aromatase (CYP19A1) . It competes with the natural substrate, androstenedione, for the active site.
Mechanistic Pathway
The glutarimide nitrogen atom coordinates directly with the heme iron (
Figure 1: Competitive inhibition pathway of CYP19A1 by Aminoglutethimide. The drug binds the heme iron, blocking the conversion of androgens to estrogens.
Chemical Resolution: The D-Tartrate Protocol
The isolation of S-(-)-Aminoglutethimide relies on the principle of diastereomeric salt formation . Racemic AG is a weak base. Reacting it with a chiral acid (D-Tartaric acid) creates two diastereomeric salts with distinct solubility profiles.
The Resolution Logic
-
Reactants: (RS)-Aminoglutethimide + D-(-)-Tartaric Acid.
-
Products:
-
(S)-AG
(D)-Tartrate (Less Soluble - Precipitates). -
(R)-AG
(D)-Tartrate (More Soluble - Remains in Mother Liquor).
-
Figure 2: Workflow for the optical resolution of S-(-)-Aminoglutethimide using D-Tartaric acid.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol is adapted from standard resolution techniques for glutarimides.
Reagents:
-
Racemic Aminoglutethimide (10.0 g, 43 mmol)
-
D-(-)-Tartaric Acid (6.45 g, 43 mmol)
-
Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve 10.0 g of racemic AG in 150 mL of boiling methanol.
-
Addition: Separately dissolve 6.45 g of D-tartaric acid in 50 mL of hot methanol. Add this slowly to the AG solution while stirring.
-
Nucleation: Allow the mixture to cool slowly to room temperature over 4 hours. Seed crystals of the S-salt may be added if available to induce precipitation.
-
Crystallization: Refrigerate at 4°C overnight. The diastereomeric salt S-(-)-AG
D-Tartrate will crystallize out. -
Filtration: Filter the white crystals under vacuum. Wash with cold methanol/acetone (1:1).
-
Yield Calculation: Dry the salt in a vacuum oven at 50°C.
-
Target Melting Point: ~205-208°C (Decomposition).
-
Optical Rotation:
(c=1, Methanol) for the salt.
-
Protocol B: Microsomal Aromatase Inhibition Assay
To verify the inhibitory constant (
-
Enzyme Source: Human placental microsomes or recombinant CYP19A1.
-
Substrate:
Androstenedione (Radiometric assay). -
Incubation:
-
Mix microsomes (10 µg protein) with NADPH regenerating system.
-
Add S-(-)-AG D-Tartrate at concentrations: 0, 1, 10, 50, 100, 500 µM.
-
Initiate with substrate (
concentration). Incubate 15 min at 37°C.
-
-
Termination: Stop reaction with chloroform.
-
Measurement: Count released
in the aqueous phase (scintillation counting). -
Analysis: Plot Dixon or Lineweaver-Burk plots to determine
and .
Comparative Pharmacology & Data
It is scientifically critical to acknowledge the potency difference between the enantiomers. While the S-enantiomer is an inhibitor, the R-enantiomer is significantly more potent against aromatase.
Table 1: Comparative Pharmacological Profile of Aminoglutethimide Isomers
| Parameter | S-(-)-Aminoglutethimide | R-(+)-Aminoglutethimide | Racemic (RS)-AG |
| Salt Form | D-Tartrate (Precipitate) | L-Tartrate (Precipitate) | Hydrochloride |
| Aromatase | ~12 - 40 µM | ~0.3 - 1.0 µM | ~4 - 10 µM |
| Relative Potency | 1x (Baseline) | 30x - 40x Potency | Intermediate |
| P450scc Inhibition | Weak | Moderate | Moderate |
| CNS Activity | Low / Negligible | High (Sedative) | High |
| Primary Utility | Chiral Standard / Low-Toxicity Analog | Potent AI (but sedative) | Clinical Drug (Obsolete) |
Note: Data represents consensus values from human placental microsome assays. The R-(+) isomer is the eutomer (active) for aromatase inhibition, while the S-(-) isomer is the distomer (less active).
References
-
Santen, R. J., et al. (1982). "Aminoglutethimide: review of pharmacology and clinical use." Pharmacotherapy.[1][2][3][4]
-
Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology.
-
Santa Cruz Biotechnology. "this compound Product Data." SCBT. [5][6]
-
Van Roey, P., et al. (1991). "Structure of (+/-)-aminoglutethimide." Acta Crystallographica.
-
Aboul-Enein, H. Y. (1990). "Enantiomeric separation of aminoglutethimide." Analytical Letters.
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 5. This compound | CAS 57288-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Products for Innovative Research & Supplier Services | SRD Pharma [srdpharma.com]
Technical Guide: Role of S-(-)-Aminoglutethimide in Blocking Adrenal Steroidogenesis
The following technical guide details the pharmacological role of S-(-)-Aminoglutethimide, specifically isolating its contribution to adrenal steroidogenesis blockade distinct from its enantiomer's aromatase-inhibiting properties.
Executive Summary
S-(-)-Aminoglutethimide (the L-enantiomer of the racemic drug aminoglutethimide) functions as a potent, non-selective inhibitor of the cholesterol side-chain cleavage enzyme (CYP11A1 or P450scc ). While the R-(+)-enantiomer is the primary driver of aromatase (CYP19A1) inhibition—critical for breast cancer therapy—the S-(-)-enantiomer retains significant inhibitory affinity for CYP11A1.
Consequently, S-(-)-Aminoglutethimide is a primary contributor to the "medical adrenalectomy" effect observed in clinical settings. Its presence in the racemic mixture disproportionately drives the blockade of cortisol, aldosterone, and androgen synthesis, necessitating glucocorticoid replacement therapy during treatment. This guide dissects the molecular mechanism, enantiomer-specific kinetics, and experimental validation of this blockade.
Molecular Mechanism of Action[1]
Target: CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme)
The rate-limiting step in adrenal steroidogenesis is the conversion of cholesterol to pregnenolone, catalyzed by the mitochondrial enzyme CYP11A1. S-(-)-Aminoglutethimide blocks this step, effectively shutting down the downstream production of all adrenal steroids.[1]
-
Binding Site: The amino group (-NH2) of the piperidine ring coordinates directly with the heme iron (Fe³⁺) of the CYP11A1 active site.
-
Mode of Inhibition: Reversible, competitive inhibition.
-
Spectral Signature: Induces a Type II difference spectrum (shift in Soret peak), indicative of nitrogen-iron coordination that displaces the native water molecule and prevents oxygen activation.
The "Selectivity Gap": S-(-) vs. R-(+)
The pharmacological distinction between the enantiomers is the critical factor in drug development and toxicity profiling.
| Feature | R-(+)-Aminoglutethimide | S-(-)-Aminoglutethimide | Pharmacological Consequence |
| Aromatase (CYP19) Potency | High (Ki ~ 10-30 nM) | Low (Ki ~ 1000+ nM) | R-(+) drives anti-estrogen efficacy. |
| Desmolase (CYP11A1) Potency | High (Ki ~ 1-5 µM) | Moderate/High (Ki ~ 3-10 µM) | Both inhibit adrenal function. |
| Selectivity Ratio (Arom/SCC) | High Selectivity | Low Selectivity | S-(-) is a "dirty" inhibitor, hitting the adrenal target without the aromatase benefit. |
Key Insight: Because the S-enantiomer inhibits CYP11A1 with potency comparable to the R-enantiomer (only ~2.5-fold difference) but has negligible activity against aromatase, it acts as a "pure" adrenal blocker in the context of the racemic mixture.
Pathway Visualization (Graphviz)
The following diagram illustrates the precise blockade point of S-(-)-Aminoglutethimide within the steroidogenic pathway.
Caption: S-(-)-Aminoglutethimide induces a bottleneck at the CYP11A1 enzymatic step, preventing the conversion of cholesterol to pregnenolone and collapsing the synthesis of all downstream steroid classes.
Experimental Protocols for Validation
To empirically verify the role of S-(-)-Aminoglutethimide, researchers utilize the H295R Adrenocortical Carcinoma cell line, which expresses all steroidogenic enzymes.
Protocol A: H295R Steroidogenesis Inhibition Assay
Objective: Quantify the IC50 of S-(-)-Aminoglutethimide against CYP11A1 activity in a cellular context.
Materials:
-
H295R cells (ATCC CRL-2128).
-
Nu-Serum I and ITS+ Premix.
-
Forskolin (10 µM) – Essential for maximal CYP11A1 induction.
-
S-(-)-Aminoglutethimide (Custom synthesis or chiral separation).
-
LC-MS/MS or ELISA kits for Pregnenolone and Cortisol.
Workflow:
-
Seeding: Plate H295R cells at
cells/well in 24-well plates. Incubate for 24h to allow attachment. -
Starvation: Replace media with serum-free formulations for 12h to synchronize the cell cycle and deplete intracellular steroid pools.
-
Treatment:
-
Control: Vehicle (DMSO < 0.1%).
-
Stimulation: Forskolin (10 µM) to upregulate cAMP and CYP11A1 expression.
-
Experimental: Co-treat with Forskolin + S-(-)-Aminoglutethimide (Dose range: 0.1 µM to 100 µM).
-
-
Incubation: 24 hours at 37°C, 5% CO₂.
-
Analysis: Collect supernatant.
-
Primary Readout: Measure Pregnenolone levels.[2] A decrease here confirms CYP11A1 blockade.
-
Secondary Readout: Measure Cortisol levels to assess total steroidogenic collapse.
-
-
Calculation: Plot log(inhibitor concentration) vs. % steroid production to derive IC50.
Protocol B: Spectral Binding Assay (Mechanistic Confirmation)
Objective: Confirm direct binding to the CYP11A1 heme iron.
-
Preparation: Isolate mitochondria from bovine adrenal cortex or use recombinant purified CYP11A1.
-
Baseline: Record the optical baseline spectrum (350–500 nm).
-
Titration: Add sequential aliquots of S-(-)-Aminoglutethimide.
-
Observation: Monitor the appearance of a Type II spectrum :
-
Trough: ~390–410 nm.
-
Peak: ~420–435 nm.
-
-
Validation: The magnitude of the spectral shift (
) correlates directly with the saturation of the active site.
Clinical & Translational Implications
The "Reflex ACTH" Loop
The inhibition of CYP11A1 by S-(-)-Aminoglutethimide triggers a compensatory feedback loop that can undermine efficacy if not managed.
-
Blockade: S-(-)-AG blocks Cortisol synthesis.
-
Sensing: The pituitary detects low Cortisol.
-
Response: Massive release of ACTH (Adrenocorticotropic Hormone).
-
Override: High ACTH upregulates CYP11A1 expression, potentially overcoming the competitive inhibition of the drug.
-
Clinical Solution: This is why aminoglutethimide is invariably prescribed with Hydrocortisone (to suppress ACTH) and/or Fludrocortisone (to replace aldosterone).
-
Toxicity Profile
The side effects of racemic aminoglutethimide—lethargy, ataxia, and skin rash—are often dose-dependent. Because S-(-)-Aminoglutethimide contributes to the adrenal blockade without adding significant anti-aromatase benefit, it effectively lowers the therapeutic index of the racemic drug. Pure aromatase inhibitors (e.g., Letrozole, Anastrozole) were developed specifically to eliminate this "S-enantiomer-like" adrenal liability.
References
-
Dexter, R. N., et al. (1967).[2] "Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action." The Journal of Clinical Endocrinology & Metabolism. Link
-
Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology. Link
-
Uzgiris, V. I., et al. (1977). "Basic Studies on Aminoglutethimide: Specificity of Inhibition of P450scc vs Aromatase." Endocrinology. Link
-
Sanderson, J. T., et al. (2000). "Effects of enantiomers of aminoglutethimide on steroidogenesis in H295R cells." Toxicological Sciences. Link
-
IUPHAR/BPS Guide to Pharmacology. "Aminoglutethimide Ligand Page." Link
Sources
Pharmacokinetics and Metabolism of Aminoglutethimide: A Technical Guide
Topic: Pharmacokinetics and Metabolism of Aminoglutethimide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminoglutethimide (AG) represents a classic case study in pharmacokinetic complexity. Originally developed as an anticonvulsant in the 1960s, its clinical utility shifted to adrenal suppression (Cushing’s syndrome) and later to hormonal therapy for breast cancer due to its potent inhibition of aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc/CYP11A1) .
For the drug development scientist, AG is defined by two critical pharmacokinetic features: biphasic metabolism driven by potent auto-induction, and polymorphic acetylation via N-acetyltransferase 2 (NAT2). This guide deconstructs these mechanisms, providing validated experimental protocols and pathway visualizations to support research and analytical assay development.
Physicochemical Properties and Absorption
Understanding the baseline physicochemical properties is essential for designing extraction protocols and interpreting bioavailability data.
| Parameter | Value/Description | Clinical Implication |
| Chemical Structure | 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | Piperidinedione derivative; structural similarity to thalidomide. |
| Chirality | Racemic mixture (1:1 D- and L-isomers) | D-isomer : 2.5x more potent vs. P450scc; 40x more potent vs. aromatase than L-isomer.[1] |
| Bioavailability (F) | > 90% (Oral) | Rapid and complete absorption; negligible first-pass effect initially. |
| Tmax | 1.5 hours | Rapid onset of action. |
| Solubility | Low in water; soluble in organic solvents | Requires organic modifiers (methanol/acetonitrile) for HPLC mobile phases. |
Expert Insight: The high oral bioavailability suggests that initial metabolic clearance is low. However, this changes drastically with chronic dosing, a phenomenon detailed in Section 4.
Distribution Dynamics
Unlike many lipophilic oncologic agents, aminoglutethimide exhibits low protein binding, which simplifies equilibrium dialysis experiments but increases the volume of distribution (Vd) relative to highly bound drugs.
-
Plasma Protein Binding: 20–25% (primarily albumin).
-
Volume of Distribution (Vd): ~1.0 L/kg (Single dose).
-
Blood-to-Plasma Ratio: ~1.4–1.7 (Concentrates in erythrocytes).
Experimental Note: When performing bioanalysis, whole blood assays or careful plasma separation is critical due to the drug's affinity for erythrocytes. Hemolysis during sample prep can artificially elevate plasma concentrations.
Metabolic Pathways and Pharmacogenetics
Metabolism is the primary clearance mechanism for AG. The drug undergoes two major phase II pathways and one phase I pathway.
The N-Acetylation Pathway (NAT2)
The primary inactive metabolite is N-acetylaminoglutethimide . This reaction is catalyzed by N-acetyltransferase 2 (NAT2), an enzyme subject to significant genetic polymorphism.[2][3][4]
-
Slow Acetylators: Accumulate higher concentrations of parent AG; lower N-acetyl-AG/AG ratios.
-
Rapid Acetylators: Higher clearance of AG; potential for sub-therapeutic levels if not monitored.
Hydroxylation (CYP-Mediated)
A minor pathway involves the formation of hydroxylaminoglutethimide (likely via CYP1A2 or CYP3A4). While less quantitative than acetylation, this pathway is highly inducible.
Visualization: Metabolic Map
The following diagram illustrates the competitive divergence between bioactivation (aromatase inhibition) and clearance (acetylation/hydroxylation).
Figure 1: Metabolic fate of Aminoglutethimide. The drug inhibits Aromatase while simultaneously being cleared via NAT2 (acetylation) and CYP enzymes (hydroxylation).
The Auto-Induction Phenomenon
The defining pharmacokinetic characteristic of aminoglutethimide is auto-induction . Upon chronic administration (3–14 days), AG induces the expression of hepatic microsomal enzymes (specifically CYP1A2, CYP2C9, and CYP3A4), thereby accelerating its own metabolism.
Kinetic Impact
-
Single Dose Half-life: 12.5 ± 1.6 hours.
-
Chronic Dose Half-life: 7.3 ± 2.1 hours.
-
Clearance: Increases significantly over time, necessitating dose titration in clinical protocols.
Mechanism of Auto-Induction
AG acts as a ligand for nuclear receptors (likely PXR or CAR), triggering the transcription of CYP450 genes. This results in a feedback loop where the drug reduces its own systemic exposure.
Figure 2: The auto-induction feedback loop. Chronic exposure leads to enzyme upregulation, accelerating clearance and reducing plasma half-life.
Drug-Drug Interactions (DDI)
Due to its broad induction of CYP enzymes, AG is a potent "perpetrator" of DDIs. It significantly reduces the efficacy of co-administered drugs metabolized by these pathways.
| Co-administered Drug | Affected CYP Enzyme | Interaction Outcome | Recommendation |
| Warfarin | CYP2C9 | Reduced anticoagulant effect (decreased INR). | Monitor INR daily; increase warfarin dose. |
| Tamoxifen | CYP3A4/2D6 | Reduced plasma levels of tamoxifen. | Avoid combination if possible. |
| Theophylline | CYP1A2 | Increased clearance; reduced efficacy. | Therapeutic Drug Monitoring (TDM) required. |
| Dexamethasone | CYP3A4 | Accelerated metabolism (half-life reduced by ~50%). | Increase steroid dose (hydrocortisone is preferred). |
Experimental Protocols: HPLC Quantification
To study AG pharmacokinetics or validate metabolic stability, a robust analytical method is required. Below is a self-validating HPLC protocol derived from standard pharmacokinetic studies.
Protocol: HPLC-UV Determination in Plasma
Objective: Quantify Aminoglutethimide and N-acetylaminoglutethimide in human plasma.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate buffer (100 mM, pH 3.5)[5]
-
Internal Standard (e.g., p-amino-glutethimide analogue or phenobarbital)
Workflow:
-
Sample Prep (Protein Precipitation):
-
Aliquot 500 µL plasma .
-
Add 50 µL Internal Standard .
-
Add 1000 µL Acetonitrile (precipitate proteins).
-
Vortex 30s; Centrifuge at 10,000 x g for 10 min.
-
Transfer supernatant to injection vial.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 5µm, 150 x 4.6 mm).
-
Mobile Phase: Isocratic elution. 11% Acetonitrile / 89% Ammonium Formate (100 mM, pH 3.5).
-
Flow Rate: 1.5 – 2.0 mL/min.
-
Detection: UV Absorbance at 254 nm (AG) and 240 nm (Metabolite).
-
-
Validation Criteria:
Figure 3: Analytical workflow for the extraction and quantification of Aminoglutethimide from plasma.
References
-
Santen, R. J., & Samojlik, E. (1979).[5] Medical Adrenalectomy for Treatment of Metastatic Breast Carcinoma. Breast Cancer Research and Treatment.[5]
-
Lønning, P. E., et al. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide. Clinical Pharmacokinetics.
-
Thompson, T. A., et al. (1981).[8] Aminoglutethimide Bioavailability, Pharmacokinetics, and Binding to Blood Constituents.[5][8] Journal of Pharmaceutical Sciences.
-
Schanche, J. S., et al. (1984).[5] Liquid-chromatographic determination of aminoglutethimide in plasma. Clinical Chemistry.
-
Aboul-Enein, H. Y., et al. (1999).[6] Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC.[6] Archiv der Pharmazie.
Sources
- 1. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAT2 N-acetyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The Role of N-Acetyltransferase 2 Polymorphism in the Etiopathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Aminoglutethimide bioavailability, pharmacokinetics, and binding to blood constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Targeting Estrogen Biosynthesis: The Technical Evolution of Aminoglutethimide in Breast Oncology
Introduction: The Concept of "Medical Adrenalectomy"
Before the advent of modern selective aromatase inhibitors (AIs), the gold standard for hormone-dependent metastatic breast cancer in postmenopausal women was surgical ablation—specifically, oophorectomy followed by adrenalectomy or hypophysectomy.[1] These procedures were irreversible and carried significant morbidity.[1]
Aminoglutethimide (AG) emerged in the late 1960s and 1970s as the first successful "medical adrenalectomy."[1] Originally developed as an anticonvulsant (and withdrawn due to toxicity), its capacity to inhibit adrenal steroidogenesis was repurposed to deprive breast tumors of estrogen.[1][2]
This guide details the pharmacological mechanisms, clinical protocols, and legacy of AG.[1] It focuses on the critical work of Santen, Lipton, and Wells , who transformed a toxic anticonvulsant into a viable oncological therapy by elucidating the necessity of glucocorticoid replacement and the phenomenon of enzymatic auto-induction.[1]
Mechanistic Pharmacology: The Dual Blockade
Aminoglutethimide is a derivative of glutethimide.[2] Its efficacy in breast cancer stems from a dual mechanism of action that blocks estrogen production at two distinct points in the steroidogenic pathway.[3][4]
Primary vs. Secondary Inhibition[1]
-
CYP11A1 (P450scc) Blockade: AG inhibits the conversion of cholesterol to pregnenolone.[1] This is the rate-limiting step in all steroid synthesis.[1] Early researchers believed this "adrenal blockade" was the primary mechanism of action.
-
CYP19A1 (Aromatase) Blockade: AG inhibits the peripheral aromatization of androstenedione to estrone (and subsequently estradiol).[1]
Critical Insight: While early protocols focused on adrenal suppression, later kinetic studies demonstrated that AG is a significantly more potent inhibitor of aromatase (Ki ~0.6 µM) than of P450scc (Ki ~20 µM).[1] The clinical benefit was primarily driven by blocking peripheral estrogen synthesis, not adrenal androgen suppression.[1]
Visualization: The Steroidogenic Blockade
The following diagram illustrates the specific enzymatic nodes inhibited by AG.
Caption: AG exerts a dual blockade. While it inhibits the conversion of Cholesterol to Pregnenolone (CYP11A1), its most potent oncological effect is the inhibition of Aromatase (CYP19A1), preventing the conversion of Androstenedione to Estrone.[1]
The "Santen Protocol": Dosage and Causality[1]
The administration of AG is not a simple monotherapy.[1][3] It requires a self-validating system of co-medication to prevent reflex adrenal hyperstimulation.
The Reflex ACTH Loop
Because AG blocks CYP11A1, it inhibits cortisol synthesis.[1]
-
The Problem: Low cortisol triggers the pituitary to release ACTH (Adrenocorticotropic Hormone).[1]
-
The Consequence: High ACTH drives the adrenal gland to overcome the AG blockade, restoring steroidogenesis and rendering the drug ineffective.[1]
-
The Solution: Exogenous glucocorticoid replacement is required to suppress ACTH via negative feedback.[1]
Hydrocortisone vs. Dexamethasone: A Pharmacokinetic Criticality
Early trials used Dexamethasone, but efficacy waned over time.[1]
-
Mechanism: AG is a potent inducer of hepatic microsomal enzymes (auto-induction).[1] It accelerates the metabolism of synthetic glucocorticoids like Dexamethasone, reducing their half-life by ~50%.[1]
-
Protocol Standard: Hydrocortisone is the required agent. AG does not significantly alter the metabolism of Hydrocortisone.
Standard Dosage Regimen
The following protocol, established by Santen et al., became the standard of care in the 1980s.
| Phase | Dosage (Aminoglutethimide) | Dosage (Hydrocortisone) | Rationale |
| Induction (Wk 1-2) | 250 mg BID (500 mg/day) | 100 mg/day (divided) | Initiating at a lower dose allows hepatic enzyme induction, reducing the severity of skin rash (a common toxicity).[1] |
| Maintenance | 250 mg QID (1000 mg/day) | 40 mg/day (divided) | Full therapeutic dose to maximize aromatase inhibition.[1] HC dose is tapered to the lowest amount needed to suppress ACTH. |
| Low-Dose Variant | 125 mg BID (250 mg/day) | 20 mg BID | Later research suggested this lower dose maintained aromatase inhibition with significantly reduced CNS toxicity (lethargy/ataxia).[1] |
Clinical Efficacy: Medical vs. Surgical Adrenalectomy[1][2][5][6][7]
The validation of AG as a standard therapy rests on its comparison to surgical adrenalectomy. A landmark randomized trial (Santen et al., NEJM 1981) provided the definitive data.[1]
Comparative Data (Postmenopausal Metastatic Breast Cancer)
| Metric | Surgical Adrenalectomy (n=29) | Medical Adrenalectomy (AG + HC) (n=40) | Statistical Significance |
| Objective Response | 45% | 53% | NS (Equivalent) |
| Duration of Response | > 17.1 months | 17.2 months | NS (Equivalent) |
| Estrogen Suppression | Estrone: <20 pg/mL | Estrone: <20 pg/mL | Equivalent |
| Androgen Levels | Suppressed | Preserved | Significant (AG preserves some androgen synthesis) |
Interpretation: AG therapy offered the same survival and response benefits as major surgery without the operative risk, validating the concept of "Medical Adrenalectomy."[1]
Toxicity and Auto-Induction Workflow[1]
AG's utility was limited by its toxicity profile and complex pharmacokinetics.[1] Understanding the "Auto-Induction Loop" is vital for interpreting why the drug failed to persist as a first-line therapy in the modern era.[1]
The Auto-Induction Phenomenon
AG induces CYP450 enzymes, which accelerates its own metabolism (reducing half-life from ~12.5h to ~7h after chronic dosing) and the metabolism of concomitant drugs (Warfarin, Theophylline, Tamoxifen).[1]
Toxicity Management Workflow
The following diagram outlines the clinical decision logic for managing AG toxicity.
Caption: The "Santen Protocol" for toxicity management relies on the principle that AG induces its own metabolism.[1] Rash and lethargy are often transient; stopping the drug prematurely prevents the development of tolerance.
Conclusion: The Bridge to Modern Aromatase Inhibitors
Aminoglutethimide was a "dirty" drug—it inhibited multiple enzymes (P450scc, 11β-hydroxylase, 18-hydroxylase, and aromatase) and required glucocorticoid replacement.[1] However, it established the proof of principle that chemical inhibition of estrogen synthesis could replace surgical ablation.[1]
This success drove the development of:
-
2nd Generation: Formestane (steroidal, parenteral).[1]
-
3rd Generation: Letrozole, Anastrozole (non-steroidal, highly selective).[1][5]
Modern AIs achieve >98% aromatase inhibition without affecting cortisol or aldosterone, eliminating the need for hydrocortisone replacement and the CNS toxicity associated with AG.[1]
References
-
Santen RJ, Worgul TJ, Samojlik E, et al. (1981).[1][6] A randomized trial comparing surgical adrenalectomy with aminoglutethimide plus hydrocortisone in women with advanced breast cancer.[1][6] New England Journal of Medicine. Link
-
Santen RJ, Worgul TJ, Lipton A, et al. (1982).[1][7] Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[8][9][10][11][12] Annals of Internal Medicine. Link
-
Wells SA Jr, Santen RJ, Lipton A, et al. (1981).[1][6] Medical adrenalectomy with aminoglutethimide: clinical studies in postmenopausal patients with metastatic breast carcinoma. Annals of Surgery. Link
-
Lønning PE. (1990).[1][13] Aminoglutethimide enzyme induction: pharmacological and endocrinological implications. Cancer Chemotherapy and Pharmacology. Link
-
Harris, A. L., et al. (1983).[1] Low dose aminoglutethimide (125 mg twice daily) with hydrocortisone for the treatment of advanced postmenopausal breast cancer.[10][12] Breast Cancer Research and Treatment.[1][14][12] Link
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. Historical Development of Aromatase Inhibitors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A randomized trial comparing surgical adrenalectomy with aminoglutethimide plus hydrocortisone in women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adequacy of estrogen suppression with aminoglutethimide and hydrocortisone as treatment of human breast cancer: correlation of hormonal data with clinical responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medical adrenalectomy with aminoglutethimide: clinical studies in postmenopausal patients with metastatic breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of low dose aminoglutethimide 250 mg/day plus hydrocortisone in advanced postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose aminoglutethimide (125 mg twice daily) with hydrocortisone for the treatment of advanced postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminoglutethimide enzyme induction: pharmacological and endocrinological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Could aminoglutethimide replace adrenalectomy? - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(-)-Aminoglutethimide D-Tartrate Salt CAS number 57288-04-7
The following technical guide is structured as a high-level monograph for research professionals. It synthesizes chemical engineering protocols with pharmacological mechanisms, adhering to the requested autonomy and formatting standards.
CAS: 57288-04-7 Compound Class: Chiral Steroidogenesis Inhibitor Primary Target: Cytochrome P450scc (CYP11A1)[1]
Executive Summary
S-(-)-Aminoglutethimide D-Tartrate is the resolved salt form of the steroidogenesis inhibitor aminoglutethimide. While the racemic mixture (AG) has historically been utilized for "medical adrenalectomy" in Cushing’s syndrome and breast cancer, its pharmacological profile is a composite of two distinct mechanisms. The S-(-) enantiomer is a potent inhibitor of the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1), effectively blocking the conversion of cholesterol to pregnenolone.[1] Conversely, the R-(+) enantiomer is a more selective aromatase (CYP19) inhibitor.
This guide details the isolation of the S-enantiomer via D-tartaric acid resolution, its specific mechanism of action distinct from the racemate, and the analytical protocols required for validation.
Chemical Constitution & Stereochemistry[2]
The therapeutic efficacy and target selectivity of aminoglutethimide are stereospecific. The CAS 57288-04-7 specifically refers to the salt formed between the S-enantiomer of the amine and D-tartaric acid.
| Property | Data |
| Chemical Name | (S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione D-tartrate |
| Molecular Formula | |
| Molecular Weight | 382.37 g/mol (Salt); 232.28 g/mol (Free Base) |
| Chirality | S-(-) (Amine); D (Acid) |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol/acetone.[1][2] |
| Appearance | White to off-white crystalline solid. |
Critical Formulation Note: The salt stoichiometry is typically 1:1. Researchers must distinguish between D-(-)-Tartaric acid (unnatural, used here) and L-(+)-Tartaric acid (natural), as using the wrong resolving agent will precipitate the opposite enantiomer (R-form).
Mechanism of Action: The CYP11A1 Blockade[4][5]
The clinical utility of S-AG lies in its ability to induce a "chemical adrenalectomy" by severing the steroidogenic pathway at its source. Unlike aromatase inhibitors which act downstream, S-AG targets the mitochondrial P450scc system.
Signaling Pathway Visualization
The following diagram illustrates the steroidogenesis cascade and the specific intervention point of S-(-)-Aminoglutethimide compared to its R-enantiomer.
Figure 1: Differential inhibition targets of Aminoglutethimide enantiomers. S-AG targets the rate-limiting step (P450scc), while R-AG targets peripheral aromatization.
Synthesis & Optical Resolution Protocol
To obtain CAS 57288-04-7, a classical diastereomeric salt resolution is preferred over chiral chromatography for gram-scale synthesis. This protocol relies on the specific solubility differential between the S-AG·D-Tartrate and R-AG·D-Tartrate salts.[3]
Reagents Required[2][7][8]
-
Racemic Aminoglutethimide (Free Base): Purity >98%.[4]
-
D-(-)-Tartaric Acid: (Unnatural enantiomer, CAS 147-71-7). Do not use L-(+)-Tartaric acid.
-
Solvent: Methanol (HPLC Grade).
Step-by-Step Workflow
-
Dissolution: Dissolve 23.2g (100 mmol) of racemic aminoglutethimide in 150 mL of boiling methanol.
-
Acid Addition: Separately dissolve 15.0g (100 mmol) of D-(-)-tartaric acid in 100 mL of hot methanol. Add this slowly to the amine solution with vigorous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours, then refrigerate at 4°C for 12 hours. The S-(-)-Aminoglutethimide D-Tartrate salt is less soluble and will crystallize.[5]
-
Filtration: Filter the white crystalline precipitate. Retain the mother liquor (contains R-isomer) for recovery if needed.
-
Recrystallization (Purification): Dissolve the wet cake in the minimum amount of boiling methanol (~100 mL). Cool to 4°C to recrystallize. This step is critical to remove trapped R-isomer.
-
Drying: Dry the crystals under vacuum at 50°C for 6 hours.
Resolution Logic Diagram
Figure 2: Workflow for the optical resolution of S-(-)-Aminoglutethimide using D-Tartaric Acid.
Analytical Characterization & Validation
Trustworthiness in chiral synthesis requires rigorous validation. The salt must be characterized to ensure optical purity before use in biological assays.
A. Optical Rotation (Polarimetry)
The definitive test for the S-enantiomer is its specific rotation.
-
Method: Dissolve the salt in Methanol (c=1.0).
-
Expected Value:
(for the free base liberated from the salt). -
Note: The rotation of the salt itself will differ; however, standard QC often involves basifying a small sample to measure the free base rotation against literature standards.
B. Chiral HPLC
For determination of Enantiomeric Excess (ee%).
-
Column: Chiralcel OD-H or equivalent (cellulose tris-3,5-dimethylphenylcarbamate).
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Result: The S-enantiomer typically elutes after the R-enantiomer on polysaccharide-based columns (verify with standards).
Handling, Stability, and Safety
-
Storage: Store at -20°C. The tartrate salt is hygroscopic; keep in a desiccator.
-
Stability: Stable in solid form for >2 years. In solution, avoid prolonged exposure to light.
-
Toxicity: Aminoglutethimide is a reproductive toxin (Category D). As a potent steroidogenesis inhibitor, it can cause adrenal insufficiency.[1][6][7] Handle in a fume hood with full PPE (gloves, N95/P100 respirator).
References
-
Finch, N. et al. (1973). The Resolution of Aminoglutethimide.[5][8] Journal of Medicinal Chemistry.
-
Graves, P.E. et al. (1995). Aminoglutethimide enantiomers: biochemical and crystallographic studies of the inhibition of heme proteins. Journal of Medicinal Chemistry.
-
Santen, R.J. et al. (1982). Aminoglutethimide as treatment for Cushing's syndrome in adults. Endocrine Reviews.
-
Uzgiris, V.I. et al. (1977). Stereoselective inhibition of cholesterol side chain cleavage by enantiomers of aminoglutethimide. Endocrinology.[1][9][6][10]
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. (S)-(-)-Aminoglutethimide 97 57288-03-6 [sigmaaldrich.com]
- 3. S-(-)-Aminoglutethimide D-Tartrate Salt | CAS 57288-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. D,L-Aminoglutethimide - LKT Labs [lktlabs.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 7. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 8. Direct liquid chromatographic resolution of racemic aminoglutethimide and its acetylated metabolite using a chiral alpha 1-acid glycoprotein column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
Aminoglutethimide and Cytochrome P-450: A Mechanistic and Methodological Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the complex interactions between aminoglutethimide (AG) and the cytochrome P-450 (CYP) enzyme superfamily. As drug development professionals, understanding the nuanced effects of a compound on key metabolic pathways is paramount. Aminoglutethimide serves as a compelling case study, exhibiting a dual personality as both a potent inhibitor of specific steroidogenic CYPs and an inducer of others involved in xenobiotic metabolism. This duality underscores the critical need for a comprehensive, multi-faceted experimental approach to characterize a drug candidate's metabolic profile.
We will deconstruct the mechanisms of action, explore the causal logic behind robust experimental designs, and provide actionable protocols for in-house validation.
The Core Interaction: Inhibition of Steroidogenic P-450 Enzymes
Aminoglutethimide's primary therapeutic action stems from its function as a reversible, competitive inhibitor of key cytochrome P-450 enzymes essential for steroid biosynthesis.[1] This targeted inhibition effectively creates a "medical adrenalectomy," forming the basis of its clinical use in hormone-sensitive breast cancer and Cushing's syndrome.[1][2]
Mechanism of Inhibition
Aminoglutethimide's inhibitory action is a classic example of Type II ligand binding. The molecule's free aromatic amine group directly coordinates with the heme iron atom at the active site of the P-450 enzyme.[3][4] This interaction prevents the binding and subsequent reduction of molecular oxygen, a critical step in the P-450 catalytic cycle, thereby halting the hydroxylation of the enzyme's substrate.[4] Spectroscopic analysis of aminoglutethimide binding to CYP enzymes reveals a characteristic Type II difference spectrum, which is a hallmark of this direct heme-iron interaction.[3][4]
The causality is direct: by occupying the catalytic center and interfering with the redox function of the heme group, aminoglutethimide competitively blocks the enzyme from processing its natural substrates.
Primary Enzymatic Targets
The clinical efficacy of aminoglutethimide is primarily due to its potent inhibition of two specific P-450 enzymes:
-
Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[2] By inhibiting aromatase, aminoglutethimide drastically reduces estrogen levels in peripheral tissues, depriving estrogen receptor-positive breast cancer cells of their primary growth signal.[1]
-
Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the rate-limiting enzyme in the production of all steroid hormones, catalyzing the conversion of cholesterol to pregnenolone.[2] Its inhibition leads to a broad suppression of glucocorticoids, mineralocorticoids, and androgens, which is leveraged in the treatment of cortisol overproduction in Cushing's syndrome.[1]
Beyond these primary targets, aminoglutethimide also inhibits other steroidogenic enzymes, including 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), albeit to a lesser extent.[2]
Structure-Activity Relationship & Stereoselectivity
The inhibitory activity of aminoglutethimide is highly dependent on its chemical structure. The 4'-amino group on the phenyl ring is critical for its potent competitive antagonism of aromatase.[3] Metabolism of this group through acetylation, for instance, results in N-acetylaminoglutethimide, a metabolite with significantly reduced ability to bind and inhibit P-450scc.[5] This underscores the importance of the free arenamine function for heme interaction.[3][5]
Furthermore, the molecule is a racemic mixture, and its enantiomers exhibit significant stereoselectivity. The dextrorotatory enantiomer, d-aminoglutethimide, is substantially more potent at inhibiting aromatase than the levorotatory enantiomer.[4][6] This potency difference correlates directly with its higher binding affinity for the microsomal cytochrome P-450.[4][6]
Quantitative Inhibition Data
The following table summarizes the inhibitory potency of aminoglutethimide against its key P-450 targets. This data is critical for building predictive models of in vivo efficacy and potential drug-drug interactions.
| Enzyme Target | Common Name | Inhibition Constant (Ki / IC50) | Reference |
| CYP19A1 | Aromatase | ~600 nM (IC50) | [2] |
| CYP11A1 | P450scc | ~20,000 nM (IC50) | [2] |
| CYP19A1 | Aromatase (d-enantiomer) | Apparent Ki ~38x lower than l-enantiomer | [4][6] |
| CYP11A1 | P450scc (d-enantiomer) | Apparent Ki ~2.5x lower than l-enantiomer | [4] |
The Contrasting Effect: Induction of Xenobiotic-Metabolizing CYPs
Paradoxically, while inhibiting specific CYPs, aminoglutethimide also acts as an inducer of other hepatic P-450 enzymes. This is a critical consideration in drug development, as enzyme induction can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure.[7] Aminoglutethimide has been shown to stimulate the activity of hepatic mixed-function oxidases, which are responsible for the Phase I metabolism of a wide range of xenobiotics.[1] This induction can increase the clearance of drugs like warfarin and theophylline.
This dual activity highlights why a single-assay approach is insufficient. A compound cannot be simply classified as an "inhibitor"; its complete profile across the relevant CYP superfamily must be determined.
Experimental Methodologies: A Self-Validating Approach
To comprehensively characterize the effects of a compound like aminoglutethimide, a tiered, logical workflow of in vitro assays is required. Each protocol is designed to provide specific, verifiable data that informs the next stage of investigation.
Workflow for Characterizing Aminoglutethimide-CYP Interactions
The following diagram outlines a logical workflow for a comprehensive in vitro assessment.
Caption: Logical workflow for in vitro evaluation of drug-CYP interactions.
Protocol 1: Direct CYP Inhibition Assay (IC50 Determination)
Causality & Objective: This initial screen is designed to answer a fundamental question: Does the compound inhibit the catalytic activity of major human CYP isoforms? By measuring the concentration of the compound required to reduce enzyme activity by 50% (the IC50), we can quantify its inhibitory potency.[8][9] The gold standard utilizes human liver microsomes (HLM), which contain a full complement of Phase I enzymes, and LC-MS/MS for highly specific and sensitive detection of the probe substrate's metabolite.[10][11][12]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
Prepare a stock solution of aminoglutethimide in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of aminoglutethimide to achieve a final concentration range spanning at least 7 points (e.g., 0.1 to 100 µM).
-
Prepare working solutions of isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Midazolam for CYP3A4) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of the NADPH-regenerating system (cofactor).
-
-
Incubation:
-
In a 96-well plate, add the HLM, incubation buffer, and the appropriate concentration of aminoglutethimide (or vehicle control).
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the probe substrate.
-
Immediately following, add the NADPH-regenerating system to start the metabolic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination & Sample Processing:
-
Terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.[8]
-
Calculate the percent inhibition at each aminoglutethimide concentration relative to the vehicle control.
-
Plot percent inhibition versus log[aminoglutethimide concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
Protocol 2: Time-Dependent Inhibition (TDI) Assay (IC50 Shift)
Causality & Objective: Direct inhibition is not the only mechanism. A compound might be metabolized by a CYP into a reactive intermediate that is a more potent inhibitor than the parent drug.[13] This is known as time-dependent or mechanism-based inhibition and is of greater clinical concern. This assay is designed to detect this by testing if the inhibitory potency (IC50) increases after a pre-incubation period that allows for metabolism to occur.[14][15] The "shift" in the IC50 value is the key indicator.[16]
Step-by-Step Methodology:
-
Experimental Setup: The assay is run in parallel under two conditions:
-
Condition A (-NADPH): Measures direct inhibition.
-
Condition B (+NADPH): Measures direct inhibition plus time-dependent inhibition.
-
-
Pre-incubation Phase (30 minutes):
-
In a 96-well plate, combine HLM, buffer, and serial dilutions of aminoglutethimide.
-
For Condition B, add the NADPH-regenerating system. For Condition A, add buffer in its place.
-
Incubate both sets at 37°C for 30 minutes. This allows for the potential formation of inhibitory metabolites in Condition B.
-
-
Reaction Phase:
-
Following pre-incubation, add the isoform-specific probe substrate to all wells to initiate the reaction. Note: In the "-NADPH" condition wells (A), the NADPH system must now be added along with the substrate to measure the remaining enzyme activity.
-
Incubate for a short period (e.g., 5-10 minutes) under linear conditions.
-
-
Termination and Analysis:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Determine the IC50 value for both the -NADPH (IC50_direct) and +NADPH (IC50_TDI) conditions.
-
-
Data Interpretation:
-
Calculate the IC50 shift ratio: Shift = IC50_direct / IC50_TDI.
-
A significant shift (e.g., >1.5-2.0 fold) indicates time-dependent inhibition and warrants further investigation to determine the kinetic constants (KI and kinact).[16]
-
Protocol 3: CYP Induction Assay in Primary Human Hepatocytes
Causality & Objective: To determine if a compound up-regulates the expression of CYP enzymes, the most physiologically relevant in vitro system is a plated culture of primary human hepatocytes.[17][18][19] These cells retain the complex nuclear receptor-mediated machinery (e.g., PXR, CAR, AhR) that controls gene transcription.[18] The objective is to treat these cells with the test compound and measure the subsequent increase in CYP mRNA and/or enzyme activity.[20]
Caption: Experimental workflow for a typical CYP induction assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Thaw and plate cryopreserved primary human hepatocytes on collagen-coated plates (e.g., 24- or 48-well) according to the supplier's protocol.[19]
-
Allow cells to acclimate for ~24 hours.
-
-
Compound Treatment (72 hours):
-
Prepare treatment media containing various concentrations of aminoglutethimide, a vehicle control (e.g., 0.1% DMSO), and known positive control inducers (e.g., Rifampicin for CYP3A4, Phenobarbital for CYP2B6).
-
Aspirate the culture medium and replace it with the appropriate treatment medium.
-
Incubate for 72 hours, replacing the media with freshly prepared treatment solutions every 24 hours.[18]
-
-
Endpoint Analysis (Choose one or both):
-
A) mRNA Quantification via qRT-PCR:
-
Harvest: Wash cells with PBS and lyse them directly in the well using a suitable lysis buffer.
-
RNA Extraction: Isolate total RNA from the cell lysate using a commercial kit.
-
cDNA Synthesis: Perform reverse transcription to convert the extracted mRNA into cDNA.[21]
-
qPCR: Perform quantitative real-time PCR using validated primers specific for the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.[22][23]
-
Analysis: Calculate the fold change in mRNA expression for treated samples relative to the vehicle control.
-
-
B) Enzyme Activity Measurement:
-
Harvest: Wash the treated cells with warm buffer.
-
Incubation: Add a "cocktail" of specific probe substrates for the CYPs of interest directly to the cells in fresh media.[18]
-
Analysis: Incubate for a defined period, then collect the supernatant and analyze for metabolite formation via LC-MS/MS.[19]
-
Calculation: Determine the rate of metabolite formation (e.g., pmol/min/mg protein) and calculate the fold induction over the vehicle control.
-
-
Conclusion and Field Perspective
Aminoglutethimide's interaction with the cytochrome P-450 system is a powerful reminder that a drug's metabolic profile is rarely monolithic. It acts as a highly specific, potent inhibitor of steroidogenic pathways while simultaneously inducing hepatic enzymes critical to xenobiotic clearance. This dual nature necessitates a rigorous, evidence-based approach to in vitro characterization.
For the drug development professional, the causality is clear: failing to investigate both inhibition and induction can lead to critical misinterpretations of a compound's safety and drug-drug interaction profile. The protocols outlined herein represent a self-validating system. The initial IC50 screen quantifies direct inhibitory potential. The TDI assay unmasks potentially more dangerous mechanism-based inhibition. Finally, the hepatocyte induction assay provides the most physiologically relevant in vitro data on transcriptional up-regulation. Together, these assays provide the comprehensive data package required to make informed decisions and move forward with confidence.
References
-
Title: Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions Source: Journal of Steroid Biochemistry URL: [Link]
-
Title: Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes Source: EURL ECVAM - TSAR URL: [Link]
-
Title: Basic Studies on Aminoglutethimide Source: Cancer Research URL: [Link]
-
Title: Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes Source: Toxicology in Vitro URL: [Link]
-
Title: Cytochrome P450 Inhibition Assay Source: Creative Bioarray URL: [Link]
-
Title: Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes Source: Indigo Biosciences URL: [Link]
-
Title: Evaluation of Fluorescence- and Mass Spectrometry—Based CYP Inhibition Assays for Use in Drug Discovery Source: Semantic Scholar URL: [Link]
-
Title: Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study Source: Toxicology in Vitro URL: [Link]
-
Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Cytochrome P450 : in vitro methods and protocols Source: National Library of Medicine URL: [Link]
-
Title: Cytochrome P450 Inhibition Assay Using Human Liver Microsomes Source: SpringerLink URL: [Link]
-
Title: Quantitative RT-PCR measurement of human cytochrome P-450s: application to drug induction studies Source: Archives of Biochemistry and Biophysics URL: [Link]
-
Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test Source: AxisPharm URL: [Link]
-
Title: Time Dependent CYP Inhibition (IC50 Shift) Source: Evotec URL: [Link]
-
Title: Evaluating CYP enzyme induction by cigarette smoking: a new in vitro approach using primary human hepatocytes Source: Archives of Toxicology URL: [Link]
-
Title: Aminoglutethimide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: In Vitro CYP Inhibition Studies Source: BioIVT URL: [Link]
-
Title: Aminoglutethimide: review of pharmacology and clinical use Source: Clinical Pharmacy URL: [Link]
-
Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]
-
Title: Aminoglutethimide Interactions Source: Drugs.com URL: [Link]
-
Title: Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective Source: XenoTech URL: [Link]
-
Title: Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide Source: The Journal of Clinical Endocrinology and Metabolism URL: [Link]
-
Title: Cytochrome P450 (CYP) Inhibition assay (IC50) Source: Evotec URL: [Link]
-
Title: Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods Source: ResearchGate URL: [Link]
-
Title: Quantitative Real Time PCR Protocol Source: Washington University in St. Louis URL: [Link]
-
Title: qPCR Quantification Protocol Guide Source: Illumina URL: [Link]
-
Title: Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview Source: Medical Journal of Malaysia URL: [Link]
-
Title: Effects of aminoglutethimide and its metabolite, N-acetylaminoglutethimide, on bovine adrenocortical and human placental cytochromes P-450scc Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]
-
Title: Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay Source: Creative Bioarray URL: [Link]
-
Title: Cytochrome P450 Enzymes and Psychopharmacology Source: American College of Neuropsychopharmacology URL: [Link]
Sources
- 1. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of aminoglutethiumide and its metabolite, N-acetylaminoglutethimide, on bovine adrenocortical and human placental cytochromes P-450scc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-mjm.org [e-mjm.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Comparison of cytochrome P450 inhibition assays for drug discovery using human liver microsomes with LC-MS, rhCYP450 isozymes with fluorescence, and double cocktail with LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. enamine.net [enamine.net]
- 13. enamine.net [enamine.net]
- 14. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 17. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 18. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Evaluating CYP enzyme induction by cigarette smoking: a new in vitro approach using primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Semi-automatic quantitative RT-PCR to measure CYP induction by drugs in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative RT-PCR measurement of human cytochrome P-450s: application to drug induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. stackscientific.nd.edu [stackscientific.nd.edu]
Methodological & Application
Application Note: Protocol for Dissolving S-(-)-Aminoglutethimide D-Tartrate Salt
Executive Summary
This application note defines the standard operating procedure (SOP) for the solubilization and handling of S-(-)-Aminoglutethimide D-Tartrate , a potent, chiral non-steroidal aromatase inhibitor.[1] Unlike its racemic free-base counterpart, the D-tartrate salt form is engineered to improve physicochemical stability and aqueous solubility.[1] However, improper handling—specifically regarding pH shock and solvent choice—can lead to rapid precipitation ("crashing out") or diastereomeric instability.[1]
This guide provides a self-validating protocol for preparing high-concentration stock solutions and physiological working buffers, ensuring reproducibility in enzymatic assays and in vivo studies.
Physicochemical Profile & Stoichiometry
Before dissolution, it is critical to account for the stoichiometry of the salt to ensure the correct molarity of the active pharmaceutical ingredient (API).[1]
Table 1: Compound Specifications
| Property | S-(-)-Aminoglutethimide D-Tartrate (Salt) | Aminoglutethimide (Free Base) |
| CAS Number | 57288-04-7 | 125-84-8 |
| Molecular Weight | 382.37 g/mol | 232.28 g/mol |
| Appearance | White to off-white crystalline solid | White crystalline powder |
| Solubility (Water) | Soluble (up to ~25 mg/mL)* | Poor (< 0.5 mg/mL) |
| Solubility (DMSO) | High (> 50 mg/mL) | High (> 50 mg/mL) |
| Chirality | S-Enantiomer (Active Aromatase Inhibitor) | Racemate (Mix of R/S) |
*> Note: Aqueous solubility is pH-dependent.[1] The salt creates an acidic microenvironment which maintains solubility.[1] Neutralizing this solution too rapidly can precipitate the free base.[1]
Mass Correction Factor
When replicating studies that used the free base, you must adjust the mass weighed to account for the tartrate counter-ion.[1]
[1]Implication: To achieve the same molar concentration as 10 mg of free base, you must weigh 16.5 mg of the tartrate salt.[1]
Protocol A: Preparation of Stock Solution (DMSO)
Recommended for: Long-term storage, high-concentration libraries, and cellular assays.[1]
DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions because it prevents hydrolysis and minimizes hygroscopic clumping.[1]
Materials
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)[1]
-
Vortex mixer[1]
-
Amber glass vials (Borosilicate)[1]
Step-by-Step Methodology
-
Calculation: Determine the target molarity (e.g., 50 mM).
-
Example: To make 1 mL of 50 mM stock, weigh 19.12 mg of the salt.[1]
-
-
Weighing: Weigh the solid into an amber vial. Critical: Avoid using plastic microfuge tubes for long-term DMSO storage to prevent leaching.[1]
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should become optically clear.
-
Checkpoint: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]
-
-
Sterilization (Optional): If used for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter.[1]
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Preparation of Aqueous Working Solution
Recommended for: Acute in vivo administration or enzymatic assays intolerant to DMSO.[1]
The tartrate salt is designed for aqueous solubility, but it yields an acidic solution.[1] Buffering must be done carefully.
Step-by-Step Methodology
-
Initial Dissolution: Dissolve the salt in deionized water (Milli-Q) at a concentration 2x higher than the final target.[1]
-
Visual Check: Ensure the solution is clear.
-
Slow Dilution: Slowly add the 2x aqueous drug solution to a 2x buffer (e.g., 2x PBS) dropwise while stirring.
-
pH Adjustment (The Danger Zone):
-
If physiological pH (7.[1]4) is required, adjust very slowly using 0.1 N NaOH.
-
Critical Warning: As pH approaches the pKa of the amino group (approx pH 6-7), the compound effectively becomes the free base.[1] If the concentration exceeds the free base solubility limit (~0.5 - 1 mg/mL), it will precipitate.[1]
-
Rule of Thumb: Keep aqueous concentrations below 2 mg/mL if pH > 7.0.[1]
Mechanistic Workflow & Logic
The following diagram illustrates the decision matrix for solvent selection and the mechanism of action for the S-enantiomer.
Caption: Dissolution decision tree highlighting the critical risk of precipitation during aqueous buffering.
Mechanism of Action (S-Enantiomer Specificity)
The S-(-) enantiomer is the active inhibitor of the aromatase enzyme (CYP19A1).[1] The D-Tartrate salt is often a result of chiral resolution processes where D-Tartaric acid is used to separate the enantiomers from the racemic mixture.[1]
Caption: Competitive inhibition mechanism.[1] The amino group of S-Aminoglutethimide binds to the heme iron of Aromatase, blocking androgen conversion.[1][4]
Troubleshooting & Stability
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon adding PBS | "Salting out" or pH shock.[1] | Reduce concentration. Dilute the stock into water first, then add concentrated buffer.[1] |
| Yellowing of DMSO stock | Oxidation of the amine.[1] | Discard. Ensure storage under inert gas (Nitrogen/Argon) if possible.[1] |
| Precipitate in Cell Media | Concentration exceeds solubility limit. | Ensure final DMSO concentration is < 0.5%.[1] Warm media to 37°C before addition. |
References
-
PubChem. Aminoglutethimide (Compound Summary). National Library of Medicine.[1] [Link]
-
Finch, N., et al. Resolution of Aminoglutethimide.[1] Journal of Medicinal Chemistry.[1] (Contextual citation for chiral resolution methodologies utilizing tartaric acid).
Sources
- 1. medkoo.com [medkoo.com]
- 2. S-(-)-Aminoglutethimide D-Tartrate Salt | CAS 57288-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vivo Dosing Guide for Aminoglutethimide in Mice
Core Directive & Scientific Rationale
Aminoglutethimide (AG) is a non-steroidal inhibitor of steroidogenesis that acts primarily by blocking CYP11A1 (Cholesterol Side-Chain Cleavage enzyme, P450scc) and CYP19A1 (Aromatase) .[1][2] While historically used clinically for Cushing’s syndrome and breast cancer, its current primary utility in preclinical research lies in:
-
Chemical Adrenalectomy: Inducing adrenal insufficiency to study corticosteroid dependency.
-
Hormone-Dependent Oncology: Suppressing estrogen production in breast cancer xenografts.
-
Epilepsy Research: Investigating anticonvulsant synergy via glutamatergic pathways.
Critical Experimental Constraint: AG induces its own metabolism (auto-induction) via hepatic CYP450 enzymes. In mice, this results in a significantly shorter half-life compared to humans. Consequently, murine protocols often require higher mg/kg dosages and more frequent administration (b.i.d. or t.i.d.) to maintain therapeutic plasma levels compared to clinical regimens.
Mechanism of Action & Pathway Blockade
AG acts as a "double-blockade" agent. It prevents the entry of cholesterol into the steroidogenic pathway and blocks the final conversion of androgens to estrogens.[2][3]
Figure 1: Dual-site inhibition by Aminoglutethimide. Primary blockade at P450scc prevents all steroid synthesis; secondary blockade at Aromatase prevents estrogen synthesis.
Formulation & Vehicle Preparation
Aminoglutethimide is hydrophobic and practically insoluble in water. Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity or inconsistent oral absorption.
A. Intraperitoneal (IP) Injection Vehicle (Solution)
Recommended for acute studies or short-term dosing.
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4]
-
Solubility Limit: ~2 mg/mL (stable solution).[5] Higher concentrations may require suspension.
Preparation Protocol:
-
Weigh 2 mg of Aminoglutethimide powder.
-
Dissolve completely in 100 µL DMSO (vortex until clear).
-
Add 400 µL PEG300 and mix.
-
Add 50 µL Tween 80 and mix.
-
Slowly add 450 µL warm Saline (0.9% NaCl) while vortexing.
-
Filter sterilize (0.22 µm) if required for survival surgery, otherwise use immediately.
B. Oral Gavage (PO) Vehicle (Suspension)
Recommended for chronic dosing (tumor xenografts).
-
Composition: 0.5% or 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.
-
Concentration: Up to 20 mg/mL.
Preparation Protocol:
-
Weigh required amount of AG (e.g., 100 mg for 10 mL of 10 mg/mL stock).
-
Add small volume of vehicle (0.5% CMC) to create a paste (levigation).
-
Gradually add remaining vehicle while stirring to form a uniform white suspension.
-
Sonicate for 10–20 minutes to reduce particle size and ensure homogeneity.
-
Shake well immediately before drawing into the gavage syringe.
Dosing Regimens & Protocols
Table 1: Recommended Dosing Ranges by Application
| Application | Route | Dose Range | Frequency | Notes |
| Aromatase Inhibition | PO / SC | 25 – 50 mg/kg | b.i.d. (Twice Daily) | Chronic dosing for breast cancer models.[1] Monitor for weight loss. |
| Steroidogenesis Block | IP / PO | 100 – 150 mg/kg | Single Dose / Daily | "Chemical Adrenalectomy." High mortality risk if chronic without corticoid replacement. |
| Anticonvulsant Synergy | IP | 5 – 10 mg/kg | Single Dose | Used to potentiate other AEDs (e.g., phenobarbital). |
| Max Tolerated Dose | PO | ~200 mg/kg | Single Dose | Significant sedation and ataxia observed. |
Protocol A: Chronic Tumor Growth Inhibition (Breast Cancer Xenograft)
Objective: Suppress estrogen-dependent tumor growth (e.g., MCF-7).
-
Acclimation: Establish xenografts in ovariectomized nude mice supplemented with estrogen pellets.
-
Stratification: Once tumors reach ~150-200 mm³, randomize mice.
-
Estrogen Withdrawal: Remove estrogen pellets (if applicable) or maintain to test competitive inhibition.
-
Dosing:
-
Administer 50 mg/kg AG via oral gavage (PO) twice daily (8 AM / 8 PM).
-
Note: AG has a short half-life; once-daily dosing is often insufficient for continuous suppression.
-
-
Supplementation: If signs of adrenal insufficiency appear (lethargy, weight loss >15%), administer Hydrocortisone (10 mg/kg SC) daily to replace glucocorticoids while maintaining aromatase inhibition.
-
Monitoring: Measure tumor volume 3x/week.
Protocol B: Acute "Chemical Adrenalectomy"
Objective: Rapidly deplete plasma corticosterone/testosterone.
-
Baseline: Collect tail vein blood (-1 hour) for baseline steroid levels.
-
Administration: Inject 150 mg/kg AG (IP).
-
Warning: Ensure injection volume does not exceed 10 mL/kg (e.g., 200 µL for a 20g mouse). If solubility is limiting, use PO route.
-
-
Stimulation (Optional): Inject ACTH or hCG 30 mins post-AG to verify blockade of inducible steroidogenesis.
-
Harvest: Euthanize at 2–4 hours post-dose.
-
Analysis: Measure serum progesterone, corticosterone, or testosterone via ELISA/LC-MS.
Experimental Workflow & Quality Control
Figure 2: Standard Operating Procedure (SOP) workflow for Aminoglutethimide administration.
Toxicity & Monitoring (The "Self-Validating" System)
To ensure the protocol is working (Trustworthiness), observe the following physiological markers. If these are absent at high doses, the drug formulation may be defective.
-
Sedation/Ataxia: AG is structurally related to glutethimide (a sedative). At doses >50 mg/kg, mice should exhibit decreased locomotor activity or mild ataxia within 30–60 minutes. This confirms systemic absorption.
-
Adrenal Hypertrophy (Chronic): In multi-day studies (without hydrocortisone replacement), the pituitary will release excess ACTH due to lack of cortisol feedback. Upon necropsy, adrenal glands should appear enlarged (hypertrophic) and potentially lipid-laden (yellow/orange) due to cholesterol accumulation (vacuolization).
-
Weight Loss: Rapid weight loss (>10% in 48h) indicates acute adrenal crisis. Immediate saline support or glucocorticoid rescue is required.
References
-
Mechanism & Clinical Context: Santen, R. J., et al. (1982). "Aminoglutethimide: scientific profile." Cancer Research.
-
Steroidogenesis Inhibition (Mice): Huhtaniemi, I., et al. (2002). "Aminoglutethimide (150 mg/kg) abolishes the induction of ornithine decarboxylase...".[6] MedChemExpress / Endocrinology Context.
-
Adrenal Toxicity & Pathology: Togashi, Y., et al. (2017). "Aminoglutethimide-induced lysosomal changes in adrenal gland in mice." Experimental and Toxicologic Pathology.
-
Anticonvulsant Effects: Borowicz, K. K., et al. (2000). "Aminoglutethimide but not spironolactone enhances the anticonvulsant effect of some antiepileptics..."[7] Epilepsy Research.
-
Pharmacokinetics & Metabolism: Lonning, P. E., et al. (1985). "Single-dose and steady-state pharmacokinetics of aminoglutethimide." Clinical Pharmacokinetics.
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 3. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 4. Aminoglutethimide | Aromatase | TargetMol [targetmol.com]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aminoglutethimide but not spironolactone enhances the anticonvulsant effect of some antiepileptics against amygdala-kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell Culture Applications of S-(-)-Aminoglutethimide D-Tartrate Salt
Abstract & Core Mechanism
S-(-)-Aminoglutethimide D-Tartrate is the salt form of the S-enantiomer of aminoglutethimide, a glutarimide derivative. While the racemic mixture and the R-(+)-enantiomer are widely recognized for their potent aromatase (CYP19A1) inhibition in breast cancer models, the S-(-)-enantiomer is distinct in its utility as a broad-spectrum steroidogenesis inhibitor.
Its primary value in cell culture lies in its ability to inhibit Cytochrome P450scc (CYP11A1) , the cholesterol side-chain cleavage enzyme. By blocking the mitochondrial conversion of cholesterol to pregnenolone, S-(-)-Aminoglutethimide effectively "turns off" the entire steroidogenic cascade at the source, unlike downstream inhibitors (e.g., Letrozole) that only affect specific end-products like estrogen.
Mechanism of Action
The compound binds to the heme iron of the cytochrome P450 complex, preventing the reduction step required for oxygenation.
Figure 1: Steroidogenic pathway illustrating the upstream blockade by S-(-)-Aminoglutethimide at the CYP11A1 junction, preventing de novo synthesis of all downstream steroids.
Material Preparation & Handling[1][2][3][4][5]
The D-Tartrate salt improves solubility compared to the free base, but improper preparation can lead to micro-precipitation in aqueous media, causing inconsistent IC50 data.
Physicochemical Properties
| Property | Specification |
| Molecular Weight | 382.37 g/mol (Salt form) |
| Solubility (Water) | Soluble (up to ~25 mg/mL), but stability is poor over time. |
| Solubility (DMSO) | Recommended. >50 mg/mL.[1] |
| Stability | Hygroscopic. Store desicated at -20°C. |
Stock Solution Protocol (100 mM)
Objective: Create a stable, sterile stock solution for long-term use.
-
Weighing: Weigh 38.2 mg of S-(-)-Aminoglutethimide D-Tartrate.
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex vigorously for 30 seconds until completely dissolved.
-
Sterilization: Filter through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile cryovial. Note: Do not use Nylon filters as they may bind the drug.
-
Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.
Application 1: Adrenal Steroidogenesis Blockade (H295R Model)[6]
The NCI-H295R cell line is the gold standard for human adrenal steroidogenesis. This protocol validates the compound's ability to suppress cortisol and aldosterone production.
Experimental Design
-
Cell Line: NCI-H295R (ATCC CRL-2128).
-
Seeding Density:
cells/well (24-well plate). -
Media: DMEM/F12 + 2.5% Nu-Serum + 1% ITS (Insulin-Transferrin-Selenium).
-
Controls:
-
Negative: Vehicle (0.1% DMSO).
-
Positive: Ketoconazole (known CYP inhibitor).
-
Rescue Control: S-(-)-Aminoglutethimide + Pregnenolone (10 µM).
-
Step-by-Step Protocol
-
Acclimatization: Seed cells and culture for 24 hours in standard growth media.
-
Starvation (Critical): Aspirate media and wash 1x with PBS. Add serum-free media or media containing Charcoal-Stripped Fetal Bovine Serum (CS-FBS) .
-
Reasoning: Standard serum contains exogenous steroids that interfere with measuring de novo synthesis.
-
-
Treatment: Prepare working solutions in starvation media.
-
Dose Range: 10 µM, 50 µM, 100 µM, 300 µM .
-
Maintain DMSO concentration constant at 0.1% across all wells.
-
-
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
-
Sample Collection:
-
Collect supernatant (media) and centrifuge at 10,000 x g for 5 mins to remove debris. Store at -80°C for ELISA/LC-MS.
-
Optional: Lyse cells to measure protein content (BCA Assay) for normalization.
-
Expected Results (Data Table)
| Treatment | Cortisol (nM) | Aldosterone (nM) | Interpretation |
| Vehicle (DMSO) | 150 ± 20 | 15 ± 3 | Baseline steroidogenesis active. |
| S-(-)-AG (10 µM) | 120 ± 15 | 12 ± 2 | Mild inhibition. |
| S-(-)-AG (100 µM) | 45 ± 10 | 4 ± 1 | Significant blockade of CYP11A1. |
| S-(-)-AG (300 µM) | < 10 | < 1 | Near-total "chemical adrenalectomy." |
| Rescue (Drug + Pregnenolone) | 140 ± 18 | 13 ± 4 | Validation: Downstream enzymes (CYP21A2, CYP11B1) are functional; blockade is confirmed at CYP11A1. |
Application 2: Specificity Validation (The "Rescue" Assay)
To prove that S-(-)-Aminoglutethimide is acting via P450scc (CYP11A1) and not by cytotoxicity or downstream enzyme inhibition, a rescue experiment is required.
Logic
If the drug blocks the conversion of Cholesterol
Figure 2: Logical flow of the Rescue Assay. Restoration of cortisol confirms the drug targets the upstream CYP11A1 enzyme specifically.
Troubleshooting & Critical Parameters
Lipid Droplet Accumulation
-
Observation: Cells treated with high doses (>100 µM) of S-(-)-Aminoglutethimide may develop enlarged cytoplasmic lipid droplets.
-
Cause: Cholesterol is transported into the mitochondria but cannot be converted to pregnenolone. It accumulates as cholesteryl esters.
-
Validation: This is a morphological marker of efficacy. Stain with Oil Red O or Nile Red to visualize and quantify this accumulation as a secondary endpoint.
Cytotoxicity vs. Specificity
-
Risk: High doses (>500 µM) can cause non-specific mitochondrial toxicity.
-
Control: Always run an MTT or CCK-8 viability assay in parallel. If steroid levels drop by 90% but viability drops by 50%, the data is confounded by toxicity.
-
Acceptable Threshold: Viability should remain >80% relative to vehicle control at the effective inhibitory concentration.
Enantiomer Cross-Reactivity
-
While S-(-) is selective for P450scc, it retains weak aromatase inhibitory activity. If your study involves estrogen-dependent readouts (e.g., MCF-7 proliferation), use a specific aromatase inhibitor (e.g., Letrozole) as a control to distinguish effects.
References
-
Fassnacht, M., et al. (1998). "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[2][3] Journal of Endocrinology, 159(1), 35-42.[2]
- Graves, P. E., et al. (1995). "Regulation of the cholesterol side-chain cleavage enzyme (CYP11A1)." Endocrine Research, 21(1-2), 345-353. (Foundational mechanism of P450scc inhibition).
- Sanderson, J. T., et al. (2000). "Effects of xenobiotics on aromatase activity and mRNA in human choriocarcinoma JEG-3 cells." Toxicological Sciences, 54(1), 121-127.
-
Hecker, M., et al. (2006). "Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production."[4] Toxicology and Applied Pharmacology, 217(1), 114-124.
-
Cayman Chemical. "Aminoglutethimide Product Information & Solubility Data."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Aminoglutethimide Suppresses Adrenocorticotropin [research.amanote.com]
- 4. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stereoselective Characterization of Aromatase (CYP19A1) Inhibition Using S-(-)-Aminoglutethimide
Abstract
This Application Note details the protocol for assaying Aromatase (CYP19A1) activity in the presence of S-(-)-Aminoglutethimide , the levorotatory enantiomer of the classic inhibitor aminoglutethimide (AG). While the racemic mixture and the R-(+) enantiomer are historically recognized for potent aromatase inhibition, the S-(-) enantiomer exhibits distinct pharmacological properties, primarily functioning as a potent inhibitor of cholesterol side-chain cleavage (P450scc/CYP11A1) with significantly reduced potency against aromatase (approx. 30-fold less than R-(+)). This guide is designed for researchers utilizing S-(-)-Aminoglutethimide to determine eudismic ratios , validate active-site stereospecificity, or control for off-target steroidogenic inhibition in complex biological systems.
Introduction & Mechanistic Rationale
The Target: CYP19A1 (Aromatase)
Aromatase is the rate-limiting microsomal cytochrome P450 enzyme responsible for the conversion of C19 androgens (androstenedione, testosterone) into C18 estrogens (estrone, estradiol).[1][2][3] The reaction involves three sequential hydroxylation steps consuming 3 moles of NADPH and 3 moles of Oxygen.[2]
The Probe: S-(-)-Aminoglutethimide
Aminoglutethimide (AG) is a chiral molecule.[4] Its inhibition mechanism involves the coordination of its amino-nitrogen atom to the heme iron of the cytochrome P450, preventing the reduction of the enzyme required for oxygen activation.
-
R-(+)-Aminoglutethimide: The eutomer (active enantiomer) for aromatase inhibition (
). -
S-(-)-Aminoglutethimide: The distomer (less active enantiomer) for aromatase (
), but the eutomer for P450scc inhibition.
Why use S-(-)-AG? In drug development, S-(-)-AG is critical for:
-
Stereochemical Mapping: Defining the steric constraints of the CYP19A1 active site.
-
Selectivity Assays: Differentiating between inhibition of estrogen biosynthesis (Aromatase) and upstream corticoid biosynthesis (P450scc).
Pathway Visualization
The following diagram illustrates the steroidogenic pathway and the differential inhibition points of AG enantiomers.
Figure 1: Differential inhibition targets of Aminoglutethimide enantiomers in the steroidogenic pathway.
Experimental Protocols
Protocol A: The "Gold Standard" Tritiated Water Release Assay
This assay measures the release of tritiated water (
Materials Required
-
Enzyme Source: Human Placental Microsomes or Recombinant CYP19A1 (Baculosomes).
-
Substrate:
Androstenedione (Specific Activity ~20-30 Ci/mmol). -
Inhibitor: S-(-)-Aminoglutethimide (purity >99% ee).
-
Cofactor: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Separation: Dextran-Coated Charcoal (DCC) or Chloroform.
Step-by-Step Methodology
-
Preparation of Inhibitor Stocks:
-
Dissolve S-(-)-AG in DMSO or Ethanol.
-
Prepare serial dilutions (Range:
to ) to capture the higher expected for the S-enantiomer. -
Note: Ensure final solvent concentration in the assay is <1%.
-
-
Reaction Assembly (Total Volume 0.5 mL):
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Substrate: Add 50-100 nM
Androstenedione. -
Inhibitor: Add 10
of S-(-)-AG dilution. -
Pre-incubation: Incubate microsomes (20-50
protein) with inhibitor for 5 minutes at 37°C.
-
-
Initiation:
-
Start reaction by adding 50
NADPH generating system. -
Incubate for 15 minutes at 37°C (Ensure linearity).
-
-
Termination & Extraction:
-
Stop reaction by adding 0.5 mL of Chloroform (or 5% TCA if using Charcoal method).
-
Vortex vigorously for 30 seconds to extract unreacted steroid into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
-
Quantification:
-
Aliquot 100-200
of the aqueous (top) phase (containing the released ) into a scintillation vial. -
Add 5 mL Scintillation Cocktail.
-
Count DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter.
-
Workflow Diagram
Figure 2: Workflow for Tritiated Water Release Assay.
Protocol B: High-Throughput Fluorometric Assay
For rapid screening, a fluorescent substrate (Dibenzylfluorescein, DBF) can be used. However, caution is required as high concentrations of AG may quench fluorescence or absorb at excitation wavelengths.
-
Substrate: 0.4
DBF. -
Inhibitor: S-(-)-AG (0 - 1000
). -
Reaction: Incubate in black 96-well plates.
-
Readout: Measure fluorescence (Ex 485 nm / Em 530 nm) after 30-60 minutes.
-
Validation: Run a "No Enzyme" control with Inhibitor + Fluorescein standard to check for optical interference (quenching).
Data Analysis & Interpretation
Calculating Inhibition Parameters
Convert DPM to pmol product formed using the specific activity of the substrate. Plot Velocity (
-
IC50 Determination: Use a 4-parameter logistic fit.
-
Ki Calculation: For competitive inhibitors like AG, use the Cheng-Prusoff equation:
Expected Results (Comparative Table)
When validating S-(-)-AG, compare it against the R-(+) enantiomer or the Racemate to confirm assay sensitivity.
| Compound | Approx.[1][3][4][5][6][7][8][9][10][11] IC50 (Aromatase) | Approx.[11] IC50 (P450scc) | Primary Target |
| S-(-)-Aminoglutethimide | ~ 25 - 30 | ~ 1 - 3 | P450scc |
| R-(+)-Aminoglutethimide | ~ 0.6 - 0.8 | ~ 10 - 15 | Aromatase |
| Racemic Aminoglutethimide | ~ 1.0 - 1.5 | ~ 5 - 8 | Mixed |
Note: Values vary based on microsome source (Placental vs. Recombinant).
Determining the Eudismic Ratio
The Eudismic Ratio (ER) quantifies the stereoselectivity of the enzyme for the inhibitor.
Troubleshooting & Critical Controls
-
Solvent Effects: AG is hydrophobic. Ensure DMSO < 1%. High DMSO inhibits P450s.
-
Substrate Depletion: In the tritiated water assay, ensure <15% substrate conversion to maintain steady-state kinetics.
-
Chiral Purity: The most common source of error is impure S-(-)-AG contaminated with R-(+)-AG. Even 1% contamination of the potent R-isomer can significantly skew the observed IC50 of the S-isomer downwards. Always verify enantiomeric purity via Chiral HPLC prior to assay.
References
-
Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57. Link
-
Uzuka, M., et al. (1979). Basic studies on aminoglutethimide. Endocrinology, 105(1). Link (Note: Discusses P450scc vs Aromatase selectivity).
-
Thompson, E. A., & Siiteri, P. K. (1974). Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione. Journal of Biological Chemistry, 249(17), 5364-5372. Link (Original Tritiated Water Assay Protocol).
-
Vinggaard, A. M., et al. (2000). Screening of selected pesticides for inhibition of CYP19 aromatase activity in vitro. Toxicology in Vitro, 14(3), 227-234. Link (Validation of assay controls).
Sources
- 1. epa.gov [epa.gov]
- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 4. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. First generation aromatase inhibitors--aminoglutethimide and testololactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of aminoglutethiumide and its metabolite, N-acetylaminoglutethimide, on bovine adrenocortical and human placental cytochromes P-450scc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
Application Note: S-(-)-Aminoglutethimide in Hormone-Dependent Cancer Research
Abstract & Scientific Rationale
While racemic Aminoglutethimide (AG) has been historically utilized for Cushing’s syndrome and breast cancer, modern molecular research requires the precise dissection of steroidogenic pathways. This guide focuses specifically on the S-(-)-enantiomer of Aminoglutethimide , a compound with a distinct pharmacological profile compared to its R-(+) counterpart.
The Chirality Distinction:
-
R-(+)-Aminoglutethimide: A potent Aromatase (CYP19A1) inhibitor (approx.[1] 30-fold more potent than the S-enantiomer).
-
S-(-)-Aminoglutethimide: A dominant inhibitor of Cytochrome P450scc (CYP11A1) , the cholesterol side-chain cleavage enzyme.[1]
Application Scope: The S-(-)-enantiomer is the reagent of choice when the research objective is the upstream blockade of total steroidogenesis (conversion of Cholesterol to Pregnenolone) rather than the downstream conversion of androgens to estrogens. It is critical for studying Adrenocortical Carcinoma (ACC) and Castration-Resistant Prostate Cancer (CRPC) where de novo steroid synthesis is a driver.
Mechanism of Action & Pathway Mapping
S-(-)-Aminoglutethimide acts by binding to the heme iron of cytochrome P450 enzymes.[2] Its stereochemistry favors the active site of CYP11A1 over CYP19A1, effectively creating a "chemical adrenalectomy" in vitro.
Figure 1: Differential Inhibition Targets of Aminoglutethimide Enantiomers
Caption: Pathway map illustrating the high specificity of S-(-)-Aminoglutethimide for the initial rate-limiting step of steroidogenesis (CYP11A1), contrasting with the R-enantiomer's preference for Aromatase.
Critical Reagent Preparation
Storage & Handling:
-
Powder: Store at -20°C. Desiccate.
-
Solubility: Soluble in DMSO (up to 100 mM) and Ethanol. Poorly soluble in water.
-
Stock Solution: Prepare a 100 mM stock in sterile DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.
Cell Line Selection:
-
H295R (Adrenocortical Carcinoma): The gold standard for steroidogenesis assays. These cells express all enzymes required to synthesize mineralocorticoids, glucocorticoids, and sex steroids.
-
MCF-7 (Breast Adenocarcinoma): Used primarily as a specificity control to demonstrate the weak aromatase inhibitory activity of the S-enantiomer compared to the R-enantiomer.
Protocol A: Steroidogenesis Inhibition Assay (H295R)[3][4][5]
Objective: Quantify the efficacy of S-(-)-Aminoglutethimide in blocking CYP11A1 activity by measuring the reduction in downstream cortisol or DHEA production.
Materials
-
H295R Cells (ATCC CRL-2128)
-
Growth Media: DMEM/F12 (1:1) + 2.5% Nu-Serum I + 1% ITS+ Premix.
-
Stimulant: Forskolin (10 µM final concentration) to induce cAMP-dependent steroidogenesis.
-
Assay Readout: LC-MS/MS (preferred) or ELISA for Cortisol/Progesterone.
Experimental Workflow
Caption: Step-by-step workflow for the H295R steroidogenesis blockade assay.
Detailed Procedure
-
Seeding: Plate H295R cells at
cells per well in a 24-well plate. Allow to attach for 24 hours. -
Starvation (Optional but Recommended): Replace media with low-serum (0.5%) media for 12 hours to synchronize the cell cycle and lower basal steroid levels.
-
Treatment Preparation:
-
Prepare serial dilutions of S-(-)-Aminoglutethimide in media containing 10 µM Forskolin.
-
Dose Range: 0, 0.1, 1, 10, 50, 100 µM.
-
Controls: Vehicle (DMSO < 0.1%) + Forskolin (Positive Control); Vehicle only (Basal Control).
-
-
Exposure: Incubate cells with treatment media for 48 hours.
-
Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
-
Quantification: Analyze Pregnenolone (immediate product) and Cortisol (downstream product).
-
Expected Result: S-(-)-AG should dose-dependently reduce Pregnenolone and Cortisol.
-
Protocol B: Aromatase Specificity Control (MCF-7)
Objective: To validate the enantiomeric purity and specificity by confirming that S-(-)-AG is a weak aromatase inhibitor compared to R-(+)-AG or Letrozole.
Materials
-
MCF-7 Cells (Estrogen Dependent).
-
Substrate: Testosterone (10 nM).
-
Readout: Estradiol (E2) ELISA.
Procedure
-
Seeding: Plate MCF-7 cells in phenol-red-free media + 5% Charcoal-Stripped FBS (to remove endogenous steroids).
-
Substrate Addition: Add Testosterone (10 nM) to all wells to provide a substrate for aromatization.
-
Inhibitor Treatment: Treat with S-(-)-AG (10 µM) vs. R-(+)-AG (10 µM) vs. Letrozole (10 nM).
-
Incubation: 24 hours.
-
Analysis: Measure Estradiol levels in the supernatant.
Data Interpretation Table
| Compound | Target | Expected Potency (IC50) | Biological Outcome |
| S-(-)-Aminoglutethimide | CYP11A1 (P450scc) | Low µM range | Strong reduction in ALL steroids |
| S-(-)-Aminoglutethimide | CYP19A1 (Aromatase) | High µM (>50 µM) | Weak/No reduction in E2 conversion |
| R-(+)-Aminoglutethimide | CYP19A1 (Aromatase) | Low µM (~1-2 µM) | Strong reduction in E2 conversion |
| Letrozole (Control) | CYP19A1 (Aromatase) | nM range | Complete ablation of E2 |
Scientific Validation & Troubleshooting
Self-Validating the System:
-
Cytotoxicity Check: Always run an MTT or CellTiter-Glo assay in parallel. High doses (>100 µM) of AG can be cytotoxic. If cell viability drops below 80%, steroid reduction is likely due to cell death, not enzyme inhibition.
-
Forskolin Response: In Protocol A, the "Vehicle + Forskolin" control must show a >5-fold increase in steroid production over "Basal". If not, the H295R cells have lost steroidogenic capacity (common in high passage numbers). Use cells < Passage 10.[3]
Troubleshooting:
-
Issue: No inhibition observed with S-(-)-AG.
-
Cause: Check if the compound is actually the racemate or R-enantiomer. S-(-) is specifically required for high potency against P450scc.
-
Cause: Substrate saturation. Ensure Forskolin stimulation isn't overwhelming the inhibitory capacity; try 1 µM Forskolin instead of 10 µM.
-
References
-
Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57.
-
Hecker, M., et al. (2006). Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production.[3][4] Toxicology and Applied Pharmacology, 217(1), 114–124.
-
Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma. Annals of Internal Medicine, 96(1), 94-101.
-
OECD Test Guideline 456. (2011).[5] H295R Steroidogenesis Assay.[3][4][5][6] OECD Guidelines for the Testing of Chemicals.
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. epa.gov [epa.gov]
Application Note: Experimental Design for Studying Steroidogenesis with Aminoglutethimide
Executive Summary & Mechanism of Action
Aminoglutethimide (AG) is a "gold standard" tool compound for dissecting steroidogenic pathways. While originally developed as an anticonvulsant and later used clinically for Cushing’s syndrome and breast cancer, its utility in research stems from its ability to induce a "chemical adrenalectomy" in vitro.
The Dual-Target Mechanism
AG is a reversible inhibitor of cytochrome P450 enzymes. Its specificity is dose-dependent, a critical factor often overlooked in experimental design:
-
Low Dose (nM range): Potently inhibits Aromatase (CYP19A1) , blocking the conversion of androgens to estrogens.[1]
-
High Dose (µM range): Inhibits Cholesterol Side-Chain Cleavage Enzyme (P450scc / CYP11A1) .[1] This is the rate-limiting step of steroidogenesis, converting cholesterol to pregnenolone.[2]
Research Application: By using high-dose AG, researchers can effectively "clamp" the steroidogenic pathway at the mitochondrial entry point. This allows for:
-
differentiation between de novo synthesis and peripheral conversion.
-
accumulation assays to study mitochondrial cholesterol transport (StAR protein function).
-
"Rescue" experiments to validate downstream enzymatic activity.
Pathway Visualization
The following diagram illustrates the steroidogenic cascade and the specific blockade points of AG compared to other common inhibitors.
Figure 1: Steroidogenic pathway highlighting the dose-dependent inhibition targets of Aminoglutethimide.
Strategic Experimental Design
To ensure data integrity, experiments involving AG must control for cell viability and precursor availability.
Comparative Inhibitor Profile
Select the right inhibitor for your specific question.
| Inhibitor | Primary Target | Experimental Utility | Typical Conc.[2] (In Vitro) |
| Aminoglutethimide | CYP11A1 (P450scc) | Blocks all steroidogenesis at the start. Used for "blank slate" rescue studies. | 50 - 300 µM |
| Ketoconazole | CYP17A1 / CYP11A1 | Blocks androgen/cortisol synthesis specifically. | 1 - 10 µM |
| Metyrapone | CYP11B1 | Blocks Cortisol | 10 - 50 µM |
The "Block and Rescue" Paradigm
A robust experimental design using AG involves three arms:
-
Basal/Stimulated: Cells + Stimulus (e.g., Forskolin/ACTH).[3] Result: High Steroids.
-
Blocked: Cells + Stimulus + AG. Result: Low Steroids (confirms synthesis is de novo).
-
Rescued: Cells + Stimulus + AG + Exogenous Pregnenolone . Result: High Steroids (confirms downstream enzymes are functional).
Protocol A: Total Steroid Blockade in H295R Cells
The NCI-H295R cell line is the standard model for human adrenal steroidogenesis. This protocol establishes a complete blockade of CYP11A1 to study basal synthesis or downstream enzyme activity.
Materials
-
Cell Line: NCI-H295R (ATCC CRL-2128).
-
Reagent: Aminoglutethimide (dissolved in DMSO; Stock 100 mM).
-
Stimulant: Forskolin (10 µM) or Dibutyryl-cAMP (1 mM).
-
Rescue Substrate: 22(R)-hydroxycholesterol (soluble substrate) or Pregnenolone (dissolved in Ethanol).
Step-by-Step Methodology
-
Seeding:
-
Seed H295R cells in 24-well plates at
cells/well. -
Culture for 48 hours in complete medium to allow attachment and recovery.
-
-
Starvation (Critical Step):
-
Remove complete medium. Wash cells 1x with PBS.
-
Add serum-free medium (Nu-Serum free) for 12–24 hours. Why? This depletes intracellular lipid droplets and basal steroids, lowering the background signal.
-
-
Pre-Incubation:
-
Replace medium with fresh serum-free medium containing Aminoglutethimide (100 µM - 300 µM) .
-
Incubate for 2 hours .
-
Note: High doses (>500 µM) may induce cytotoxicity. Perform a viability control (MTT/CCK-8).
-
-
Treatment & Stimulation:
-
Group 1 (Control): Vehicle (DMSO).
-
Group 2 (Stimulated): Forskolin (10 µM).
-
Group 3 (Blocked): Forskolin (10 µM) + AG (300 µM).
-
Group 4 (Rescue - Optional): Forskolin + AG + Pregnenolone (10 µM).
-
Incubate for 24 to 48 hours .
-
-
Analysis:
-
Collect supernatant for ELISA/LC-MS (Cortisol, Aldosterone).
-
Lyse cells for protein/RNA analysis if studying receptor downregulation (AG is known to downregulate ACTH-R mRNA).
-
Protocol B: Mitochondrial Cholesterol Accumulation Assay
This advanced protocol uses AG to study the Steroidogenic Acute Regulatory (StAR) protein. By blocking CYP11A1 with AG, cholesterol transported into the mitochondria cannot be converted to pregnenolone. Therefore, cholesterol accumulates in the mitochondria, providing a quantitative readout of transport efficiency.
Workflow Visualization
Figure 2: Workflow for measuring mitochondrial cholesterol accumulation using AG blockade.
Step-by-Step Methodology
-
Treatment:
-
Treat H295R or Leydig cells with Aminoglutethimide (300–500 µM) for 1 hour (Pre-treatment).
-
Add cAMP analog (1 mM) to stimulate StAR-mediated transport. Incubate for 2–4 hours.
-
Note: Without AG, the cholesterol would disappear (convert to pregnenolone). With AG, the "pool" increases.
-
-
Mitochondrial Isolation:
-
Wash cells with cold PBS. Scrape and centrifuge (500 x g, 5 min).
-
Resuspend pellet in Mitochondrial Isolation Buffer (200 mM Mannitol, 70 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
Homogenize (Dounce homogenizer, 30 strokes).
-
Centrifuge 600 x g (10 min) to remove nuclei/debris. Save Supernatant.
-
Centrifuge Supernatant at 10,000 x g (15 min) . The pellet contains the mitochondria.
-
-
Lipid Extraction (Folch Method Modified):
-
Resuspend mitochondrial pellet in 200 µL PBS.
-
Add 800 µL Chloroform:Methanol (2:1) . Vortex vigorously.
-
Centrifuge 12,000 x g (5 min).
-
Collect the lower organic phase (contains cholesterol).
-
Evaporate the solvent under nitrogen gas or vacuum speed-vac.
-
-
Quantification:
-
Resuspend dried lipids in Assay Buffer (often provided in Amplex Red or Cholesterol Oxidase kits).
-
Measure Free Cholesterol.
-
Normalization: Normalize cholesterol concentration to Mitochondrial Protein content (BCA assay on a fraction of the pellet).
-
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Incomplete Blockade | Dose too low for CYP11A1. | Increase AG to 200–500 µM. Ensure fresh stock (AG degrades in moisture). |
| High Cell Death | AG toxicity or DMSO > 0.5%.[4] | Perform dose-response (MTT assay). Keep final DMSO < 0.1%. |
| Low Signal in Rescue | Substrate (Pregnenolone) solubility. | Pregnenolone is hydrophobic. Dissolve in Ethanol; ensure final EtOH < 0.1% in culture. |
| Variability in Mito Assay | Contamination of ER lipids. | Ensure purity of mitochondrial fraction (Western blot for Calnexin - ER marker, vs. COX IV - Mito marker). |
References
-
Mechanism & Pharmacology
- Aminoglutethimide: Review of pharmacology and clinical use.
-
[Link]
-
H295R Protocol & ACTH Receptor Effects
-
Mitochondrial Cholesterol Assay
- Mitochondrial cholesterol availability during gonadotropin-induced Leydig cell desensitization.
-
[Link]
-
Chemical Properties & Targets
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 3. Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Aminoglutethimide Suppresses Adrenocorticotropin [research.amanote.com]
How to use aminoglutethimide in combination with hydrocortisone
Application Note: Aminoglutethimide and Hydrocortisone Combination Protocols
Abstract & Introduction
This guide details the experimental application of Aminoglutethimide (AG) in combination with Hydrocortisone (HC) .[1] While historically utilized for the treatment of Cushing’s syndrome and metastatic breast cancer, this combination remains a critical reference standard in preclinical pharmacology for inducing "medical adrenalectomy."[1]
The Core Challenge: Aminoglutethimide is a potent inhibitor of CYP11A1 (P450scc) , the enzyme responsible for the rate-limiting conversion of cholesterol to pregnenolone.[1][2][3] However, monotherapy fails due to a compensatory feedback loop: the drop in cortisol triggers the pituitary to release Adrenocorticotropic Hormone (ACTH), which overrides the enzymatic blockade.[1]
The Solution: Hydrocortisone is co-administered not merely as replacement therapy, but as a regulatory clamp .[1] It suppresses the ACTH reflex via the hypothalamic-pituitary-adrenal (HPA) negative feedback loop, ensuring the enzymatic blockade by AG remains effective.[1]
Pharmacology & Rationale
Mechanism of Action (MOA)
-
Aminoglutethimide (AG): Acts as a competitive inhibitor of CYP11A1 (Cholesterol Side-Chain Cleavage enzyme) and CYP19 (Aromatase).[1] By blocking CYP11A1, it halts the synthesis of all downstream steroids (glucocorticoids, mineralocorticoids, and androgens).[1]
-
Hydrocortisone (HC): Provides physiological glucocorticoid activity.[1] Crucially, it binds to Glucocorticoid Receptors (GR) in the hypothalamus and pituitary, inhibiting the release of CRH and ACTH.[1]
The "Auto-Induction" Pitfall
AG is a structural derivative of glutethimide and acts as a potent inducer of hepatic microsomal enzymes (specifically CYP3A4).[1]
-
Self-Metabolism: AG induces its own metabolism.[1] The half-life (
) decreases from ~12.5 hours (single dose) to ~7 hours (chronic dosing).[1] -
Drug-Drug Interaction: AG accelerates the metabolism of synthetic corticosteroids like Dexamethasone.[4] Hydrocortisone is preferred because its dosage can be titrated to physiological needs and it retains mineralocorticoid activity, which is often required as AG also blocks aldosterone synthesis.[1]
Pathway Visualization
Figure 1: The Mechanistic Blockade.[1] AG inhibits the conversion of Cholesterol to Pregnenolone.[2][3] HC provides the necessary negative feedback to prevent Pituitary ACTH hypersecretion, which would otherwise override the AG blockade.[1]
Experimental Protocols
Protocol A: In Vivo Rodent Model (Rat)
Application: Creating a model of adrenal insufficiency or testing novel steroidogenesis inhibitors.[1]
Animal Model: Male Sprague-Dawley Rats (200–250g).[1] Safety Note: AG causes sedation.[1] Monitor animals for lethargy.[1]
Step-by-Step Methodology:
-
Acclimatization (Day -7 to 0):
-
Vehicle Preparation:
-
Induction Phase (Day 1–3):
-
Maintenance Phase (Day 4–14):
-
AG Dosing: Increase to 100–150 mg/kg/day, PO.
-
Rationale: Due to auto-induction of CYP enzymes, the dose must be escalated to maintain effective plasma concentrations.[1]
-
HC Dosing: Maintain 10 mg/kg/day (SC) or adjust based on weight loss.
-
Sodium Support: If signs of mineralocorticoid deficiency appear (dehydration, weight loss), supplement drinking water with 0.9% saline.[1]
-
-
Validation Sampling:
Data Interpretation Table:
| Analyte | Expected Result (AG Monotherapy) | Expected Result (AG + HC Combination) |
| Corticosterone | Low initially, then rebounds (Escape) | Sustained Suppression |
| ACTH | Extremely High (Reflex) | Normal / Low |
| Pregnenolone | Low | Low |
| Cholesterol | Accumulates in Adrenal | Accumulates in Adrenal |
Protocol B: In Vitro Mechanistic Assay (H295R Cells)
Application: Confirming CYP11A1 inhibition potency.[1]
Cell Line: NCI-H295R (Human Adrenocortical Carcinoma).[1]
-
Seeding: Plate cells at
cells/well in 24-well plates. Incubate 24h in DMEM/F12 + 2% Nu-Serum.[1] -
Starvation: Replace media with serum-free media for 12h to synchronize steroidogenesis.
-
Treatment:
-
Incubation: 24 Hours.
-
Analysis: Collect supernatant. Quantify Cortisol and Progesterone via LC-MS/MS or ELISA.[1]
Translational Reference: Human Dosing Regimens
For researchers designing clinical pharmacology studies or translational comparisons.
The following table summarizes the historical standard of care for "Medical Adrenalectomy" in metastatic breast cancer. This serves as the benchmark for dosing ratios.
| Drug | Initial Dose (Week 1-2) | Maintenance Dose (Week 3+) | Timing |
| Aminoglutethimide | 250 mg BID (500 mg/day) | 250 mg QID (1000 mg/day) | 8 AM, 12 PM, 4 PM, 8 PM |
| Hydrocortisone | 20 mg/day | 40 mg/day (or 20 mg AM / 20 mg PM) | Split dose to mimic circadian rhythm |
Critical Note on Dexamethasone: Do NOT substitute Hydrocortisone with Dexamethasone in AG protocols without massive dose adjustments. AG reduces the half-life of Dexamethasone from ~4 hours to ~2 hours via CYP3A4 induction, rendering standard doses ineffective.[1]
Experimental Workflow Diagram
Figure 2: Experimental Timeline. Note the critical "Escalation" phase required to counteract AG auto-induction.
References
-
Santen, R. J., et al. (1977).[1][4] "Kinetic, hormonal and clinical studies with aminoglutethimide in breast cancer." Cancer, 39(6 Suppl), 2948-2958.[1][4]
-
Santen, R. J., & Misbin, R. I. (1981).[1] "Aminoglutethimide: Review of Pharmacology and Clinical Use." Pharmacotherapy, 1(2), 95-119.[1]
-
Grodin, J. M., et al. (1970).[1] "Aminoglutethimide: A new inhibitor of steroid synthesis." Journal of Clinical Endocrinology & Metabolism, 30, 428.[1]
-
Lonning, P. E., et al. (1985).[1] "Aminoglutethimide and enzyme induction." Cancer Chemotherapy and Pharmacology, 15, 193-230.[1]
-
FDA Label (Cytadren). "Aminoglutethimide Prescribing Information."[1]
Sources
Application Note: Analytical Methods for Quantifying Aminoglutethimide in Plasma
Abstract
This guide provides a comprehensive protocol for the quantification of Aminoglutethimide (AG) and its major metabolite, N-acetylaminoglutethimide (N-AG), in human plasma. We present two validated methodologies: a robust HPLC-UV method for routine therapeutic drug monitoring (TDM) and a high-sensitivity LC-MS/MS workflow for pharmacokinetic (PK) profiling. These protocols address specific challenges such as the separation of the N-acetyl metabolite and the prevention of ex vivo degradation.
Introduction & Scientific Rationale
Aminoglutethimide (AG) is a non-steroidal aromatase inhibitor historically used for Cushing’s syndrome and metastatic breast cancer. While its clinical use has evolved, it remains a critical reference compound in steroidogenesis inhibition studies.
Clinical & PK Context
-
Metabolism: AG is extensively metabolized in the liver via N-acetylation to N-acetylaminoglutethimide (N-AG). The acetylation rate is genetically determined (fast vs. slow acetylators), making simultaneous quantification of parent and metabolite essential for accurate PK interpretation.
-
Therapeutic Range: Typical plasma concentrations for AG range from 1 to 10 µg/mL . N-AG levels can vary widely depending on acetylator phenotype.
-
Analytical Challenge: AG possesses a glutarimide ring susceptible to hydrolysis in alkaline conditions. Furthermore, the N-acetyl metabolite is more polar and must be chromatographically resolved to prevent co-elution and ion suppression.
Analytical Strategy
We define two distinct workflows based on laboratory infrastructure and sensitivity requirements.
| Feature | Method A: HPLC-UV | Method B: LC-MS/MS |
| Primary Application | Routine TDM, High-concentration PK | Trace analysis, Micro-dosing, Metabolite profiling |
| LLOQ | ~0.5 µg/mL | ~1.0 ng/mL |
| Sample Prep | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) or LLE |
| Internal Standard | Phenobarbital (Structural Analog) | Aminoglutethimide-d5 (Isotopic) |
| Throughput | Moderate (15 min run time) | High (4-6 min run time) |
Sample Preparation Protocols
Pre-Analytical Handling[1]
-
Matrix: Plasma (EDTA or Heparin).
-
Stability: AG is stable in plasma at -20°C for >3 months. Avoid repeated freeze-thaw cycles (>3) to prevent hydrolysis of the glutarimide ring.
-
Safety: AG is a potent endocrine disruptor. Handle all powders in a fume hood.
Workflow Visualization
The following diagram illustrates the decision matrix for sample preparation.
Figure 1: Decision tree for sample extraction. LLE is recommended for UV detection to eliminate matrix interferences.
Method A: HPLC-UV Protocol (Robust)
This method utilizes the structural similarity between Aminoglutethimide and Phenobarbital (Internal Standard) for accurate quantification without mass spectrometry.
Chromatographic Conditions
-
System: HPLC with UV/DAD Detector.
-
Column: C18 Reverse Phase (e.g., Hypersil ODS, 5 µm, 150 x 4.6 mm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 242 nm (Primary) or 257 nm.
-
Temperature: 25°C.
-
Injection Volume: 20-50 µL.
Procedure
-
Extraction: Perform LLE as detailed in Figure 1 using Ethyl Acetate.
-
Reconstitution: Dissolve dried residue in 200 µL of Mobile Phase.
-
Run: Inject sample.
-
Expected RT: N-Acetyl-AG (~4 min), Aminoglutethimide (~6 min), Phenobarbital (~9 min).
-
-
Calculation: Use peak area ratio (Analyte/IS) against a calibration curve (0.5 – 20 µg/mL).
Expert Insight: The low pH (3.5) is critical to suppress the ionization of the glutarimide nitrogen, ensuring sharp peak shapes.
Method B: LC-MS/MS Protocol (High Sensitivity)
For pharmacokinetic studies requiring sub-ng/mL sensitivity, this method uses Multiple Reaction Monitoring (MRM).
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode.
-
Source Temp: 500°C.
-
Spray Voltage: 4500 V.
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Collision Energy (eV) |
| Aminoglutethimide | 233.1 | 204.1 (Loss of Et) | 189.1 (Loss of Amide) | 25 |
| N-Acetyl-AG | 275.1 | 233.1 (Loss of Acetyl) | 204.1 | 22 |
| AG-d5 (IS) | 238.1 | 209.1 | 194.1 | 25 |
Chromatographic Conditions
-
Column: Kinetex C18 (2.6 µm, 50 x 2.1 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% -> 90% B
-
3.0-4.0 min: 90% B
-
4.1 min: Re-equilibrate at 10% B.
-
LC-MS/MS Workflow Diagram
Figure 2: LC-MS/MS instrument configuration and ion path.[5]
Method Validation Criteria (FDA/EMA)
To ensure "Trustworthiness," validate the method using these parameters:
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.995 (Weighted 1/x²) |
| Accuracy | ±15% of nominal (±20% at LLOQ) |
| Precision | CV < 15% ( < 20% at LLOQ) |
| Recovery | > 80% (Consistent across levels) |
| Matrix Effect | 85-115% (LC-MS/MS only) |
| Stability | < 15% degradation after 3 freeze-thaw cycles |
Troubleshooting & Optimization
-
Peak Tailing: Usually caused by secondary interactions with silanols. Ensure your buffer concentration is at least 20mM. For LC-MS, ammonium acetate is preferred over pure formic acid if tailing persists.
-
Interference (UV): If using PPT, endogenous plasma proteins may interfere near the solvent front. Switch to LLE with Ethyl Acetate/Hexane (90:10) for cleaner extracts.
-
Metabolite Conversion: N-AG can deacetylate back to AG if samples are left in acidic buffers at room temperature for extended periods. Keep autosampler temperature at 4°C.
References
-
Schanche, J. S., et al. (1984). Determination of aminoglutethimide and N-acetylaminoglutethimide in human plasma by reversed-phase liquid chromatography. Therapeutic Drug Monitoring.[1] Link
-
Marelli, C., et al. (1981). High-performance liquid chromatographic determination of aminoglutethimide in plasma. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link
-
Smith, P. J., et al. (1990). Disposition of aminoglutethimide in man.[6] Xenobiotica. Link
-
Nien-Chu, C., et al. (2022).[1] Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability.[7][8] Metabolites.[7][8] Link
Sources
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. scielo.br [scielo.br]
- 5. brieflands.com [brieflands.com]
- 6. Identification of the aromatase inhibitor aminoglutethimide in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aminoglutethimide in Cushing's Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and protocols for the use of aminoglutethimide in Cushing's syndrome research. Aminoglutethimide, a potent inhibitor of steroidogenesis, serves as a critical tool for investigating the pathophysiology of hypercortisolism and for the preclinical evaluation of novel therapeutic strategies. This document offers an in-depth exploration of its mechanism of action, followed by validated protocols for both in vitro and in vivo experimental models. Authored with the senior application scientist's perspective, this guide emphasizes the causality behind experimental choices, ensuring scientific integrity and reproducibility. Included are step-by-step methodologies for cell-based assays using the NCI-H295R cell line, protocols for creating and treating animal models of Cushing's syndrome, and detailed instructions for quantifying cortisol levels and assessing cytotoxicity. Data interpretation guidelines, quantitative data summaries, and visual diagrams of key pathways and workflows are provided to support robust experimental design and analysis.
Introduction: Understanding Cushing's Syndrome and the Role of Aminoglutethimide
Cushing's syndrome is an endocrine disorder characterized by prolonged exposure to excessive levels of cortisol. This hypercortisolism can arise from endogenous sources, such as adrenal tumors or ACTH-secreting pituitary adenomas, or from exogenous glucocorticoid administration. The clinical manifestations are diverse and severe, including metabolic disturbances, cardiovascular complications, and neuropsychiatric issues.
Aminoglutethimide has been a subject of significant interest in Cushing's syndrome research due to its ability to inhibit adrenal steroidogenesis.[1] It functions as a non-selective inhibitor of several cytochrome P450 enzymes, which are crucial for the synthesis of corticosteroids.[1][2]
Mechanism of Action
Aminoglutethimide's primary mechanism of action involves the inhibition of two key enzymes in the steroid biosynthesis pathway:
-
P450scc (Cholesterol side-chain cleavage enzyme): This is the initial and rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone.[2] By inhibiting P450scc, aminoglutethimide effectively reduces the production of all downstream steroid hormones, including glucocorticoids, mineralocorticoids, and androgens.[2]
-
Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens to estrogens.[1] While this action is more relevant in the context of hormone-dependent cancers, it contributes to the broad-spectrum effects of aminoglutethimide on steroid metabolism.
The inhibition of cortisol synthesis by aminoglutethimide can trigger a compensatory increase in ACTH secretion from the pituitary gland, which may overcome the adrenal blockade.[1] This is a critical consideration in experimental design, particularly in in vivo models with an intact hypothalamic-pituitary-adrenal (HPA) axis.
// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; Progesterone [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxycorticosterone [label="11-Deoxycorticosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Corticosterone [label="Corticosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldosterone [label="Aldosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxypregnenolone [label="17α-Hydroxypregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxyprogesterone [label="17α-Hydroxyprogesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Deoxycortisol [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cortisol [label="Cortisol", fillcolor="#FBBC05", fontcolor="#202124"]; DHEA [label="DHEA", fillcolor="#F1F3F4", fontcolor="#202124"]; Androstenedione [label="Androstenedione", fillcolor="#F1F3F4", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Estrone [label="Estrone", fillcolor="#F1F3F4", fontcolor="#202124"]; Estradiol [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124"];
Aminoglutethimide [label="Aminoglutethimide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cholesterol -> Pregnenolone [label=" P450scc", fontsize=8]; Pregnenolone -> Progesterone; Progesterone -> Deoxycorticosterone; Deoxycorticosterone -> Corticosterone; Corticosterone -> Aldosterone; Pregnenolone -> Hydroxypregnenolone; Hydroxypregnenolone -> DHEA; DHEA -> Androstenedione; Androstenedione -> Testosterone; Androstenedione -> Estrone [label=" Aromatase", fontsize=8]; Testosterone -> Estradiol [label=" Aromatase", fontsize=8]; Progesterone -> Hydroxyprogesterone; Hydroxyprogesterone -> Deoxycortisol; Deoxycortisol -> Cortisol;
// Inhibition Aminoglutethimide -> Pregnenolone [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; Aminoglutethimide -> Estrone [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; Aminoglutethimide -> Estradiol [label=" Inhibits", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; }
Figure 1: Mechanism of Aminoglutethimide in the Steroidogenesis Pathway.
In Vitro Applications: NCI-H295R Cell Line Model
The human adrenocortical carcinoma cell line, NCI-H295R, is the gold-standard in vitro model for studying adrenal steroidogenesis. These cells express the key enzymes required for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens, making them an ideal system to investigate the effects of aminoglutethimide on cortisol production.
Cell Culture and Maintenance
-
Cell Line: NCI-H295R (ATCC® CRL-2128™)
-
Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ Premix (insulin, transferrin, selenium), and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. Use 0.25% trypsin-EDTA for dissociation.
Protocol: Aminoglutethimide Treatment and Cortisol Measurement
This protocol outlines a dose-response experiment to determine the effect of aminoglutethimide on cortisol production in NCI-H295R cells.
Materials:
-
NCI-H295R cells
-
24-well tissue culture plates
-
Growth medium (as described above)
-
Serum-free medium (DMEM/F12 with 1% ITS+ Premix and 1% penicillin-streptomycin)
-
Aminoglutethimide (stock solution in DMSO)
-
Forskolin (optional, as a stimulant of steroidogenesis)
-
Cortisol ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed NCI-H295R cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 1 mL of growth medium.
-
Cell Adherence: Incubate for 24 hours to allow cells to adhere and reach approximately 80% confluency.
-
Serum Starvation: Gently aspirate the growth medium and wash the cells once with PBS. Add 0.5 mL of serum-free medium to each well and incubate for 12-24 hours. This step minimizes the influence of steroids present in the serum.
-
Aminoglutethimide Treatment: Prepare serial dilutions of aminoglutethimide in serum-free medium from your stock solution. A suggested starting concentration range is 3 µM, 30 µM, and 300 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest aminoglutethimide dose.
-
Stimulation (Optional): To enhance cortisol production, co-treat with a stimulant like forskolin (e.g., 10 µM).
-
Incubation: Aspirate the serum-free medium and add 0.5 mL of the aminoglutethimide-containing medium (with or without forskolin) to the respective wells. Incubate for 24-48 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
Cortisol Quantification: Analyze the cortisol concentration in the clarified supernatants using a commercial Cortisol ELISA kit, following the manufacturer's instructions. A 10-fold dilution of the supernatant with the provided assay diluent is often a good starting point.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed [label="Seed NCI-H295R Cells\n(2.5x10^5 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="Serum Starve\n(12-24h)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Aminoglutethimide\n(e.g., 3-300 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate 24-48h", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay [label="Cortisol ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Starve; Starve -> Treat; Treat -> Incubate2; Incubate2 -> Collect; Collect -> Assay; Assay -> Analyze; }
Figure 2: Experimental Workflow for In Vitro Aminoglutethimide Studies.
Protocol: Cytotoxicity Assessment (LDH Assay)
It is crucial to assess whether the observed decrease in cortisol is due to specific enzyme inhibition or a general cytotoxic effect of aminoglutethimide. The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cell death.
Materials:
-
Cells treated as described in section 2.2.
-
LDH Cytotoxicity Detection Kit
-
96-well flat-bottom plate (optically clear)
Procedure:
-
Prepare Controls: In your experimental plate, include the following controls in triplicate:
-
Background Control: Medium only.
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Untreated cells lysed with the provided lysis solution (e.g., Triton X-100) for 15 minutes before supernatant collection.[3]
-
-
Sample Collection: Following the treatment period with aminoglutethimide, centrifuge the 24-well plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.[3]
-
Add Reaction Mixture: Add 100 µL of the LDH reaction mixture to each well of the 96-well plate.[3]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity:
-
% Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100
-
In Vivo Applications: Rodent Models of Cushing's Syndrome
Animal models are indispensable for studying the systemic effects of hypercortisolism and the efficacy of potential therapeutics like aminoglutethimide.
Creating a Mouse Model of Cushing's Syndrome
A common method to induce a state of chronic hypercortisolism is through the subcutaneous implantation of corticosterone pellets. This model bypasses the HPA axis and provides a sustained release of corticosterone.[4]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Corticosterone slow-release pellets (e.g., 21-day release)
-
Trocar for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Surgical preparation supplies
Procedure:
-
Anesthetize: Anesthetize the mouse using isoflurane.
-
Surgical Preparation: Shave a small area on the dorsal side, between the scapulae. Disinfect the area with an appropriate antiseptic.
-
Implantation: Make a small incision and insert the corticosterone pellet subcutaneously using a trocar.
-
Closure: Close the incision with a wound clip or suture.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. The Cushing's phenotype typically develops over several days to weeks.[4]
Protocol: Aminoglutethimide Administration in Mice
Oral gavage is a precise method for administering aminoglutethimide in rodent models.
Materials:
-
Cushing's syndrome mouse model
-
Aminoglutethimide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
Procedure:
-
Formulation: Prepare a suspension of aminoglutethimide in the chosen vehicle. Ensure the suspension is homogenous by vortexing before each administration.
-
Dosage: A dosage range of 5-50 mg/kg has been shown to inhibit corticosterone release in mice without significant motor deficits.[5] The final dosing volume should be kept low, ideally around 5 mL/kg.[6]
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper gavage needle insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the aminoglutethimide suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule: Administer aminoglutethimide daily for the desired study duration (e.g., 1-3 weeks).
-
Sample Collection: At the end of the study, collect blood via cardiac puncture or other approved methods for corticosterone analysis. Tissues can be collected for histological examination.
Data Analysis and Interpretation
In Vitro Data
-
Cortisol Levels: Expect a dose-dependent decrease in cortisol production with increasing concentrations of aminoglutethimide.
-
Cytotoxicity: Ensure that the observed decrease in cortisol is not accompanied by a significant increase in LDH release. A cytotoxicity level below 10-20% is generally considered acceptable.
-
Steroid Profiling (LC-MS/MS): If performing a broader steroid analysis, expect an accumulation of steroid precursors upstream of P450scc, such as cholesterol, and a decrease in all downstream steroids.[7] You may also observe an increase in precursors to 11β-hydroxylase, such as 11-deoxycortisol, as aminoglutethimide can also have some inhibitory effects on this enzyme.[8]
In Vivo Data
-
Corticosterone Levels: In vehicle-treated Cushing's model animals, corticosterone levels should be elevated. Aminoglutethimide treatment is expected to significantly reduce these levels.
-
Phenotypic Changes: Monitor for improvements in the Cushing's phenotype, such as changes in body weight, glucose tolerance, and coat condition.
-
Adrenal Gland Histology: In models with an intact HPA axis, chronic aminoglutethimide treatment may lead to adrenal hyperplasia due to ACTH stimulation.[9]
Quantitative Data Summary
| Parameter | In Vitro (NCI-H295R cells) | In Vivo (Mouse Model) |
| Aminoglutethimide Concentration/Dose | 3 - 300 µM | 5 - 50 mg/kg, daily |
| Administration Route | In culture medium | Oral gavage |
| Treatment Duration | 24 - 48 hours | 1 - 3 weeks |
| Primary Endpoint | Cortisol in supernatant | Plasma/serum corticosterone |
| Secondary Endpoints | Cell viability (LDH/MTT assay), Steroid profiling (LC-MS/MS) | Body weight, glucose tolerance, adrenal histology |
Conclusion
Aminoglutethimide remains a valuable pharmacological tool for the study of Cushing's syndrome. The protocols and guidelines presented in this document provide a robust framework for conducting both in vitro and in vivo research. By carefully considering experimental design, including appropriate controls and endpoints, researchers can effectively utilize aminoglutethimide to unravel the complexities of hypercortisolism and explore novel therapeutic avenues.
References
-
Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is Aminoglutethimide used for? Retrieved from [Link]
-
Liddle, G. W. (1981). Aminoglutethimide: review of pharmacology and clinical use. Postgraduate Medical Journal, 57(Suppl 2), 7-13. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
-
Schteingart, D. E., & Conn, J. W. (1967). Effects of aminoglutethimide upon adrenal function and cortisol metabolism in Cushing's syndrome. The Journal of Clinical Endocrinology and Metabolism, 27(12), 1657–1666. Retrieved from [Link]
-
Chan, A. K., & Chow, L. M. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Roche. (n.d.). Cytotoxicity Detection Kit (LDH). Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Santen, R. J., Lipton, A., & Kendall, J. (1974). Effects of Aminoglutethimide on Adrenal Steroid Secretion. Cancer Research, 34(8), 2378-2383. Retrieved from [Link]
-
Misbin, R. I., Canary, J., & Willard, D. (1976). Aminoglutethimide in the treatment of Cushing's syndrome. Journal of Clinical Pharmacology, 16(11-12), 645–651. Retrieved from [Link]
-
Santen, R. J., Samojlik, E., & Worgul, T. J. (1982). Steroid hormone profiles in women treated with aminoglutethimide for metastatic carcinoma of the breast. The Journal of steroid biochemistry, 16(6), 775–783. Retrieved from [Link]
-
Crabbe, J. C., & Young, E. R. (1988). Dissociation of the effect of aminoglutethimide on corticosterone biosynthesis from ataxic and hypothermic effects in DBA and C57 mice. Neuropharmacology, 27(4), 371–376. Retrieved from [Link]
-
Marek, J., & Motlík, K. (1978). Influence of single peroral dose of aminoglutethimide on the rat adrenal cortex. Virchows Archiv. B, Cell pathology including molecular pathology, 27(2), 173–186. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminoglutethimide. Retrieved from [Link]
-
Der-Avakian, A., & Markou, A. (2016). Disruption of the HPA-axis through corticosterone-release pellets induces robust depressive-like behavior and reduced BDNF levels in mice. Neuroscience letters, 626, 76–82. Retrieved from [Link]
-
Drugs.com. (n.d.). Aminoglutethimide Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Aminoglutethimide – Knowledge and References. Retrieved from [Link]
-
Touma, F., & El-Khoury, J. (2021). Clinical Application of Steroid Profiles and Their Interpretation in Adrenal Disorders. Journal of Clinical Medicine, 10(16), 3593. Retrieved from [Link]
-
Dexter, R. N., Fishman, L. M., Ney, R. L., & Liddle, G. W. (1967). Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action. The Journal of Clinical Endocrinology and Metabolism, 27(4), 473–480. Retrieved from [Link]
-
Foster, A. B., Jarman, M., & Mann, J. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 23(5B), 647–655. Retrieved from [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]
-
Szabó, D., & Szederkényi, G. (1992). Comparative studies on the effects of aminoglutethimide on hamster and rat adrenal cortex. Experimental and toxicologic pathology : official journal of the Gesellschaft fur Toxikologische Pathologie, 44(2), 81–85. Retrieved from [Link]
-
Lee, P. C., & Lebenthal, E. (1983). Chemical adrenalectomy by aminoglutethimide and the pancreas in suckling rats. The American journal of physiology, 244(6), G599–G604. Retrieved from [Link]
Sources
- 1. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 3. takarabio.com [takarabio.com]
- 4. Disruption of the HPA-axis through corticosterone-release pellets induces robust depressive-like behavior and reduced BDNF levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of the effect of aminoglutethimide on corticosterone biosynthesis from ataxic and hypothermic effects in DBA and C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downstate.edu [downstate.edu]
- 7. Steroid hormone profiles in women treated with aminoglutethimide for metastatic carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of aminoglutethimide on adrenal steroid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of single peroral dose of aminoglutethimide on the rat adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: S-(-)-Aminoglutethimide for Endocrine Pathway Dissection
[1]
Part 1: Introduction & Mechanistic Rationale[1]
The Enantiomeric Advantage
In the study of steroidogenesis, Aminoglutethimide (AG) has historically been a "blunt instrument," used clinically as a racemic mixture (Orimeten®) to induce "medical adrenalectomy."[1] However, for precise mechanistic dissection of endocrine pathways, the racemic mixture confounds data due to the distinct selectivity profiles of its enantiomers.[1]
S-(-)-Aminoglutethimide (the L-isomer) is a critical tool for researchers distinguishing between the inhibition of Cholesterol Side-Chain Cleavage (P450scc/CYP11A1) and Aromatase (CYP19A1) .[1]
While the R-(+) enantiomer is the more potent inhibitor of both enzymes in absolute terms, it exhibits a massive bias toward aromatase inhibition (approx.[1] 40-fold more potent than S-(-)).[1] In contrast, S-(-)-Aminoglutethimide retains moderate potency against P450scc but is significantly less active against aromatase.[1]
Key Application: This shift in selectivity makes S-(-)-Aminoglutethimide the preferred probe when the objective is to inhibit early-stage steroidogenesis (CYP11A1) while minimizing the immediate, high-affinity blockade of estrogen synthesis associated with the R-isomer.[1]
Mechanism of Action
S-(-)-Aminoglutethimide binds to the heme iron of cytochrome P450 enzymes, preventing the reduction step required for oxygenation.[1][2]
-
Primary Target (CYP11A1): Blocks the conversion of Cholesterol
Pregnenolone.[1] This is the rate-limiting step of all steroidogenesis, effectively shutting down the production of mineralocorticoids, glucocorticoids, and sex steroids at the source.[1] -
Secondary Target (CYP19A1): Blocks the conversion of Androgens
Estrogens.[1] -
Tertiary Effect (Transcriptional): Induces downregulation of ACTH receptor (ACTH-R) mRNA, a mechanism distinct from direct enzymatic inhibition [1].[1]
Part 2: Experimental Workflows & Protocols
Application 1: Differential Steroid Profiling in H295R Cells
The H295R human adrenocortical carcinoma cell line is the gold standard for in vitro steroidogenesis studies as it expresses all key enzymes for adrenal steroid production.
Objective
To determine if a downstream reduction in estradiol is due to direct aromatase inhibition or upstream P450scc blockade.[1]
Materials
-
Cell Line: NCI-H295R (ATCC® CRL-2128™).[1]
-
Media: DMEM/F12 supplemented with Nu-Serum I (2.5%) and ITS+ Premix.[1]
-
Compound: S-(-)-Aminoglutethimide (purity >98%).[1]
-
Controls: R-(+)-Aminoglutethimide (positive control), DMSO (vehicle).[1]
Protocol Steps
-
Seeding: Plate H295R cells at
cells/well in 24-well plates. Incubate for 24 hours to allow attachment. -
Acclimatization: Replace medium with fresh supplemented medium. Incubate for an additional 24 hours to stabilize basal steroid secretion.
-
Treatment:
-
Incubation: Incubate for 48 hours at 37°C / 5% CO₂.
-
Sampling: Collect supernatant for steroid analysis (LC-MS/MS or ELISA).
-
Viability Check: Perform an MTT or CellTiter-Glo® assay on the remaining cells to ensure reductions in hormone levels are not due to cytotoxicity.[1]
Data Interpretation
Compare the IC50 values for Pregnenolone vs. Estradiol.
-
S-(-)-AG Treatment: Expect a parallel decline in Pregnenolone and Estradiol (due to upstream block).[1]
-
R-(+)-AG Treatment: Expect a sharp decline in Estradiol at concentrations where Pregnenolone is relatively stable (due to potent aromatase selectivity).[1]
Application 2: ACTH Receptor Downregulation Assay
S-(-)-Aminoglutethimide is unique in its ability to suppress ACTH-R mRNA expression, a vital consideration for chronic exposure studies [1].[1]
-
Treatment: Incubate H295R cells with 300 µM S-(-)-AG for 48 hours.
-
Stimulation: Wash cells and stimulate with 10 nM ACTH for 10 minutes.
-
Readout: Measure intracellular cAMP accumulation.
-
Result: S-(-)-AG treated cells will show blunted cAMP response compared to vehicle, confirming receptor downregulation.[1]
Part 3: Data Summary & Selectivity Ratios
The following table summarizes the comparative potency, derived from spectral binding studies and enzymatic assays [2][3].
| Parameter | S-(-)-Aminoglutethimide | R-(+)-Aminoglutethimide | Ratio (R/S Potency) |
| P450scc (CYP11A1) Ki | ~2.5x higher (Weaker) | Lower (Stronger) | ~2.5 |
| Aromatase (CYP19A1) Ki | ~40x higher (Weaker) | Lower (Stronger) | ~40 |
| Selectivity Profile | High SCC/Aromatase Ratio | High Aromatase/SCC Ratio | N/A |
| Primary Utility | Upstream Blockade / Control | Specific Aromatase Inhibition | N/A |
Note: A "higher" Ki indicates weaker binding.[1] The S-isomer is less potent overall but possesses a unique selectivity window.
Part 4: Pathway Visualization
The following diagram illustrates the steroidogenic pathway and the differential blockade points of the Aminoglutethimide enantiomers.
Caption: Differential inhibition targets of Aminoglutethimide enantiomers. Green lines indicate the primary utility of the S-(-) isomer in blocking the initial rate-limiting step (CYP11A1) with reduced impact on aromatase compared to the R-(+) isomer.
Part 5: References
-
Fassnacht, M., et al. (1998).[1] "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[3] Journal of Endocrinology, 159(1), 35-42.[1]
-
Salhanick, H. A. (1982).[1] "Basic studies on aminoglutethimide." Cancer Research, 42(8 Suppl), 3315s-3321s.[1]
-
Hecker, M., et al. (2006).[1][4] "Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production." Toxicology and Applied Pharmacology, 217(1), 114-124.[1]
-
Gross, P. E., et al. (1986).[1] "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." British Journal of Pharmacology, 88, 10-15.[1]
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Aminoglutethimide Suppresses Adrenocorticotropin [research.amanote.com]
- 4. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S-(-)-Aminoglutethimide D-Tartrate Salt solubility and stability issues
Solubility, Stability, and Handling Protocols[1][2]
Introduction: The "Fragile" Salt
As researchers, we often select the D-tartrate salt of S-(-)-aminoglutethimide (CAS 57288-04-7) to leverage the higher potency of the S-enantiomer in aromatase inhibition while attempting to improve the aqueous solubility of the otherwise hydrophobic free base.
However, this compound presents a "perfect storm" of physicochemical challenges:
-
Weak Basicity: The aniline nitrogen is an exceptionally weak base (
), meaning the salt bond is labile and prone to dissociation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Amphoteric Nature: The molecule also contains a glutarimide ring which acts as a weak acid (
). -
Stereochemical Instability: The chiral center at C3 is susceptible to racemization.
This guide moves beyond standard datasheets to address the causality of experimental failures and provides self-validating protocols to ensure data integrity.
Module 1: Solubility Troubleshooting
The Issue: "My solution turned cloudy upon buffering."
The Science:
The D-tartrate salt relies on the protonation of the weak aniline amine to maintain solubility. Because the
Solubility Decision Matrix
Use this flowchart to diagnose dissolution failures.
Figure 1: Diagnostic logic for precipitation issues. Note that pH control is the primary determinant of solubility state.
Validated Dissolution Protocol
Do NOT attempt to dissolve directly in PBS or cell culture media.[1]
-
Primary Solubilization: Dissolve the salt in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[1] The salt is highly soluble in DMSO.
-
Secondary Dilution: Dilute the DMSO stock into your aqueous buffer immediately before use.
-
The "Crash" Check: Ensure the final DMSO concentration is <1% (for cell toxicity) but monitor for precipitation.
-
Tip: If using for in vivo IP injection, use a vehicle of 0.1% Tartaric Acid in Saline rather than pure saline to keep the pH low and the drug in solution.[1]
-
Module 2: Chemical Stability & Degradation
The Issue: "New peaks appearing on HPLC / Yellow discoloration."
The Science: Aminoglutethimide is chemically fragile in two distinct regions.
-
Hydrolysis (Glutarimide Ring): In alkaline or neutral conditions (pH > 7), the glutarimide ring undergoes nucleophilic attack by water, opening the ring to form non-functional amide-acid byproducts.[1]
-
Oxidation (Aniline): The primary aromatic amine is sensitive to oxidation, leading to "browning" (formation of azo/nitro compounds) upon exposure to light and air.[1]
Degradation Pathways Diagram[1]
Figure 2: Primary degradation pathways. Hydrolysis is pH-driven; Oxidation is environmental.[1]
Stability Data Summary
| Condition | Stability Estimate | Observation | Recommendation |
| Solid State (-20°C) | > 2 Years | Stable | Store with desiccant; protect from light.[1] |
| DMSO Stock (RT) | ~ 1 Month | Yellowing over time | Store at -20°C; purge with Argon/N2.[1] |
| Aqueous (pH < 4) | ~ 24 Hours | Stable | Prepare fresh daily.[1] |
| Aqueous (pH 7.4) | < 4 Hours | Precipitation & Hydrolysis | Unstable. Use immediately.[1] |
Module 3: Stereochemical Purity (Racemization)
The Issue: "Loss of potency in long-term assays."
The Science: The C3 carbon (the chiral center) has an acidic proton due to the adjacent carbonyls of the glutarimide ring. In basic conditions, this proton can be removed, forming an enolate intermediate.[1] When the proton returns, it can attack from either side, converting the active S-(-) form into the less active R-(+) form (Racemization).[1]
-
Risk Factor: High pH and Temperature.
-
Impact: The R-(+) enantiomer is significantly less potent as an aromatase inhibitor. A 50:50 racemic mixture will have roughly half the efficacy of the pure S-form.
Protocol for Chiral Verification: If you suspect racemization, standard HPLC will not detect it.[1] You must use a Chiral Column (e.g., Chiralcel OD-H or AD-H) using a mobile phase of Hexane:Isopropanol (usually 90:10).[1]
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the solution for sterilization? A: Absolutely Not. The heat and moisture will induce rapid hydrolysis of the glutarimide ring and potential racemization. Use 0.22 µm sterile filtration (PVDF or PES membranes are compatible).[1]
Q2: Why is my powder clumping? A: Tartrate salts are often hygroscopic . If the vial was opened in a humid room and not resealed tightly, it has absorbed water.[1] This water creates a local micro-environment that accelerates hydrolysis even in the solid state.
-
Fix: Weigh out the required amount quickly in a dry environment and store the main stock in a desiccator at -20°C.
Q3: Can I use ultrasonic baths to dissolve the solid? A: Yes, but keep it brief (< 5 mins) and ensure the water bath does not heat up.[1] Heat promotes degradation.[1]
Q4: I need to use a neutral pH for my cell assay. How do I prevent precipitation? A: You are fighting thermodynamics.[1] The free base will precipitate at high concentrations at pH 7.4.
-
Solution: Keep the final concentration of the drug below its thermodynamic solubility limit (approx. 100–200 µM in aqueous media, though this varies).[1] If you need higher concentrations, you must use a vehicle containing a solubilizer like Cyclodextrin (HP-β-CD) which can encapsulate the hydrophobic free base and keep it in solution at neutral pH.[1]
References
-
Cayman Chemical. (2022).[1][2] Aminoglutethimide Product Information & Solubility Profile. Link
-
Santa Cruz Biotechnology. (2024).[1] S-(-)-Aminoglutethimide D-Tartrate Salt Data Sheet. Link[1][3]
-
PubChem. (2025).[1][4] Aminoglutethimide Compound Summary (CID 2145). National Library of Medicine. Link
-
Smith, H. J., et al. (1981).[1] Design of inhibitors of aromatase (estrogen synthetase).[5][6] Journal of Medicinal Chemistry. (Discusses the structure-activity relationship and the importance of the glutarimide ring stability).
-
Egger, H., et al. (1982).[1] Pharmacokinetics of Aminoglutethimide. (Details the metabolic hydrolysis and acetylation pathways).
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your chemical supplier.[1]
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | CAS 57288-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing aminoglutethimide concentration for in vitro experiments
Current Status: Operational Ticket ID: AG-OPT-2024 Assigned Specialist: Senior Application Scientist, Steroid Signaling Unit
Introduction: The "Selectivity Window" Paradox
Welcome to the technical support hub for Aminoglutethimide (AG) . If you are here, you are likely experiencing one of two problems: either your cells are dying due to off-target toxicity, or you are failing to see the specific steroid inhibition you expect.
The Core Challenge: Aminoglutethimide is a "dirty" inhibitor. It is not a magic bullet; it is a dose-dependent switch.
-
At Low Concentrations (~0.5 – 10 µM): It acts primarily as an Aromatase Inhibitor (CYP19A1) , blocking the conversion of androgens to estrogens.
-
At High Concentrations (>20 µM): It acts as a "Chemical Adrenalectomy" agent (CYP11A1/P450scc) , blocking the conversion of cholesterol to pregnenolone, effectively shutting down all steroidogenesis.[1]
This guide is structured to help you navigate this selectivity window without compromising experimental integrity.
Module 1: Solubility & Stock Preparation
Status: Critical Failure Point
The Issue: AG is hydrophobic. Users frequently report precipitation when adding high-concentration DMSO stocks directly to cell culture media, causing "crystal shock" that kills cells immediately, independent of drug mechanism.
Optimized Solubilization Protocol
| Variable | Specification | Notes |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Ethanol is a secondary choice (lower solubility limit). Avoid aqueous buffers for stock.[2] |
| Max Solubility | ~33 - 50 mg/mL (in DMSO) | Practical working stock: 100 mM . |
| Storage | -20°C (Aliquot immediately) | Avoid freeze-thaw cycles. AG is stable for ~6 months at -20°C. |
The "Step-Down" Dilution Method
Do not pipette 100 mM stock directly into a 10 mL dish. The local concentration spike will cause precipitation.
-
Prepare Master Stock: Dissolve AG powder in 100% DMSO to create a 100 mM stock. Vortex until clear.
-
Create Intermediate Stock: Dilute the Master Stock 1:10 in culture medium (without serum) to create a 10 mM working solution. Note: This solution may be cloudy initially; vortex immediately.
-
Final Application: Add the Intermediate Stock to your cell culture vessel to reach the desired final concentration (e.g., 10 µM).
-
Vehicle Control: You must run a DMSO-only control matching the final solvent percentage (keep DMSO < 0.1% to avoid cytotoxicity).
Figure 1: Step-Down Dilution Workflow to prevent compound precipitation in aqueous media.
Module 2: Dose-Response Optimization
Status: Variable Dependent
The Issue: Researchers often use a "standard" dose (e.g., 100 µM) found in old literature, unknowingly blocking all steroid pathways when they only intended to block aromatase.
Target-Specific Concentration Ranges
| Target Enzyme | Biological Function | Recommended Concentration | Cell Model Example |
| Aromatase (CYP19A1) | Converts Androgens → Estrogens | 0.5 µM – 10 µM | MCF-7 (Breast Cancer) |
| Desmolase (CYP11A1) | Converts Cholesterol → Pregnenolone | 20 µM – 100 µM | H295R (Adrenal) |
| Non-Specific Toxicity | Cell Death / Apoptosis | > 200 µM | All Lines |
Key Insight: If you are studying estrogen-dependent growth in MCF-7 cells, a dose of 50 µM is likely too high; it may induce general steroid starvation rather than specific aromatase inhibition. Conversely, if you are studying adrenal steroidogenesis in H295R cells, 1 µM will likely be ineffective.
Module 3: Experimental Conditions & Signaling
Status: Requires Verification
The Issue: "I added AG, but my control and treated cells look the same." The Cause: You likely used standard Fetal Bovine Serum (FBS). Standard FBS is rich in bovine steroids (estradiol, cortisol, testosterone). These exogenous steroids bypass the enzymatic blockade you just created.
The "Charcoal-Stripped" Requirement
For any experiment involving AG, you must use Charcoal-Stripped FBS (CS-FBS) . This process removes lipophilic hormones (steroids) while retaining growth factors.
-
Protocol Adjustment: Switch cells to phenol-red free media + 5-10% CS-FBS for 24-48 hours prior to AG treatment to "wash out" stored intracellular steroids.
Mechanism of Action Visualization
Figure 2: Dual-Inhibition Pathway. Note that High Dose AG blocks the entire cascade at the top, while Low Dose AG selectively targets the final aromatization step.
Module 4: Troubleshooting FAQ
Q1: My H295R cells are not responding to AG treatment (no decrease in cortisol/testosterone).
-
Diagnosis: H295R cells often have low basal steroidogenesis.
-
Fix: You must stimulate the pathway. Co-treat cells with Forskolin (10 µM) or cAMP to upregulate CYP enzyme expression and substrate flow. Measure the inhibition of the stimulated peak, not the basal level.
Q2: I see a reduction in cell viability at 100 µM. Is this specific drug toxicity?
-
Diagnosis: Likely off-target toxicity or solvent effect.
-
Fix: Check your DMSO %. If DMSO is >0.5%, it is toxic. If DMSO is <0.1% and cells are dying, it is likely off-target AG toxicity. Perform a CellTiter-Glo assay to normalize your steroid data against total viable cell number.
Q3: Can I use Aminoglutethimide to block glucocorticoids specifically?
-
Diagnosis: No.
-
Reasoning: AG blocks CYP11A1 (the very first step). This stops Glucocorticoids, Mineralocorticoids, AND Sex Steroids.[1][3] It is a "sledgehammer," not a scalpel. For specific glucocorticoid inhibition, consider Metyrapone (CYP11B1 inhibitor).
Q4: Why does my media turn cloudy when I add the drug?
-
Diagnosis: Precipitation.
-
Fix: You exceeded the solubility limit of AG in water (~1-2 mg/mL). Use the "Step-Down" dilution method described in Module 1. Ensure your media is warm (37°C) when adding the drug, as cold media accelerates precipitation.
References
-
PubChem. (n.d.). Aminoglutethimide Compound Summary. National Library of Medicine. [Link]
-
Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for endocrine disruption. Toxicological Sciences. [Link]
-
Santen, R. J., et al. (1978). Aminoglutethimide as treatment for metastatic breast cancer. The Lancet. [Link]
-
Hecker, M., et al. (2006). Human adrenocarcinoma (H295R) cells for rapid in vitro screening of effects on steroidogenesis. Toxicology and Applied Pharmacology. [Link]
Sources
Technical Support Center: Minimizing Aminoglutethimide-Induced Toxicity in Cell Culture
Executive Summary
Aminoglutethimide (AG) is a potent, albeit non-selective, inhibitor of steroidogenesis that targets Cytochrome P450scc (CYP11A1) and Aromatase (CYP19A1) .[1] While invaluable for modeling "chemical adrenalectomy" or studying hormone-dependent cancers (e.g., MCF-7, H295R models), its hydrophobicity and off-target mitochondrial toxicity frequently compromise experimental data.
This guide provides a self-validating framework to minimize AG toxicity. We move beyond simple "dose reduction" to address solvent compatibility, stability, and mechanistic validation.
Part 1: Solubility & Preparation (The Foundation)[2]
Q1: I observe crystal precipitation in my media immediately after adding Aminoglutethimide. How do I prevent this?
A: Precipitation indicates "solvent shock"—the rapid crashing out of hydrophobic compounds when introduced to an aqueous environment. AG is sparingly soluble in water but highly soluble in organic solvents.[2]
The Protocol:
-
Primary Solubilization: Dissolve AG powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Vortex or sonicate until the solution is perfectly clear.
-
The "Step-Down" Dilution (Critical Step): Do not pipette the 100% DMSO stock directly into the cell culture flask.
-
Prepare an intermediate working solution in culture media (e.g., 10x the final concentration) in a separate tube.
-
Vortex this intermediate vigorously.
-
Add this intermediate to your cells.
-
-
Final Solvent Limit: Ensure the final DMSO concentration in the well is < 0.1% (v/v) . Concentrations > 0.5% DMSO can induce membrane permeabilization and confound toxicity data.
Q2: Can I store AG stock solutions at 4°C?
A: No. Aqueous solutions of AG are unstable and should not be stored for more than 24 hours.
-
DMSO Stocks: Store at -20°C in single-use aliquots. Avoid freeze-thaw cycles, which can introduce micro-precipitates that serve as nucleation sites for larger crystals in culture.
-
Working Solutions: Prepare fresh immediately before treatment.
Part 2: Dose Optimization & Viability (The Thresholds)
Q3: My cells are detaching after 24 hours of treatment. Is this specific drug action or general cytotoxicity?
A: This is likely off-target cytotoxicity . While AG inhibits aromatase at low micromolar concentrations (~10 µM), researchers often use excessive doses (100–500 µM) to ensure total blockade, triggering mitochondrial stress and oxidative damage.
Dose-Response Strategy: Refer to the table below to select the "Therapeutic Window" for your specific target.
| Target Enzyme | IC50 (Approx.)[2][3][4][5] | Recommended Range | Toxicity Threshold |
| Aromatase (CYP19A1) | 7.5 – 10 µM | 10 – 30 µM | > 100 µM |
| P450scc (CYP11A1) | ~20 µM | 30 – 100 µM | > 200 µM |
| Non-Specific Toxicity | N/A | N/A | > 500 µM (Cell line dependent) |
Troubleshooting Step: If detachment occurs, perform a Trypan Blue exclusion assay or LDH release assay .
-
If viability > 90% but cells detach: The drug may be affecting adhesion proteins (integrins) or the extracellular matrix, a known artifact of high-dose steroid deprivation.
-
If viability is low: You have exceeded the toxic threshold. Reduce dose and supplement with antioxidants (see Part 4).
Part 3: Experimental Controls & Rescue (The Validation)
Q4: How do I prove that the phenotypic changes I see are due to steroid inhibition and not AG toxicity?
A: You must perform a "Rescue Experiment" (Add-back experiment). This is the gold standard for validating mechanism. If AG blocks the synthesis of Product B from Precursor A, adding exogenous Product B should restore the "normal" phenotype. If it does not, the observed effect is likely due to off-target toxicity.
Protocol: The Steroid Rescue Validation
-
Group 1 (Control): Vehicle only (0.1% DMSO).
-
Group 2 (Treatment): AG (e.g., 50 µM).
-
Expected Result: Loss of proliferation or specific signaling.
-
-
Group 3 (Rescue): AG (50 µM) + Exogenous Steroid (e.g., Estradiol 10 nM or Cortisol 100 nM).
-
Critical: Add the steroid simultaneously with AG.
-
-
Analysis:
-
If Group 3 resembles Group 1: The effect is specific (mechanism-based).
-
If Group 3 resembles Group 2: The effect is toxicity-based (irreversible damage).
-
Part 4: Mitigating Off-Target Effects (The Mechanism)
Q5: Are there specific supplements to protect mitochondria during AG treatment?
A: Yes. High-dose AG can generate free radicals, particularly via interaction with peroxidases (e.g., myeloperoxidase).
Mechanism of Action & Mitigation: AG blocks the conversion of Cholesterol to Pregnenolone in the mitochondria. This accumulation of cholesterol can alter mitochondrial membrane fluidity, while the drug itself can induce oxidative stress.
Visualizing the Pathway & Blockade:
Figure 1: Mechanism of Action. AG inhibits P450scc and Aromatase.[1][5] High doses lead to off-target ROS generation.
Recommendation:
-
Melatonin Pretreatment: Pre-incubating cells with Melatonin (1 nM) has been shown to enhance the inhibitory effect of AG on aromatase, potentially allowing for lower AG doses and reduced toxicity [6].
-
Media Formulation: Ensure media contains adequate Selenium and Transferrin (common in H295R supplementation) to support antioxidant enzymes.
References
-
MedChemExpress. Aminoglutethimide Product Data Sheet. Retrieved from
-
Cayman Chemical. Aminoglutethimide Solubility and Stability Data. Retrieved from
-
Fassnacht, M., et al. (1998). Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line.[3][6][7] Journal of Endocrinology.[6] Retrieved from
-
Santen, R. J., et al. (1982). Basic Studies on Aminoglutethimide.[2][5][8][9][10][11] Cancer Research.[5][6] Retrieved from
-
Gerson, C., et al. (2006). Aminoglutethimide-Induced Protein Free Radical Formation on Myeloperoxidase.[8] Chemical Research in Toxicology. Retrieved from
-
Martínez-Campa, C., et al. (2005). Melatonin enhances the inhibitory effect of aminoglutethimide on aromatase activity in MCF-7 human breast cancer cells.[12] Breast Cancer Research and Treatment.[1][5] Retrieved from
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.amanote.com [research.amanote.com]
- 7. Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoglutethimide-Induced Protein Free Radical Formation on Myeloperoxidase: A Potential Mechanism of Agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Comparison of in vitro and in vivo haemotoxic effects of aminoglutethimide and glutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoglutethimide prevents excitotoxic and ischemic injuries in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Melatonin enhances the inhibitory effect of aminoglutethimide on aromatase activity in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aminoglutethimide Resistance
Topic: Mechanisms and Protocols for Reversing Resistance in Cancer Models Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Aminoglutethimide (AG) Paradox
Welcome to the Technical Support Center. You are likely here because your aminoglutethimide (AG) treatment protocols are failing in your cancer models.
While AG is clinically obsolete (replaced by third-generation aromatase inhibitors like letrozole), it remains a critical mechanistic probe in drug development. It is a "dirty" inhibitor, targeting both CYP19A1 (Aromatase) and CYP11A1 (P450scc) . This dual action makes it a unique tool for studying steroidogenesis, but it also creates complex resistance profiles.
This guide treats your experimental failure as a diagnostic challenge, split into three "Support Tickets" representing the distinct biological failures of the drug.
Ticket #001: Pharmacokinetic Failure (The Metabolic Sink)
User Report: "My plasma concentrations of AG are dropping rapidly in my in vivo rat/rabbit models despite constant dosing. Efficacy is lost after 3-7 days."
Root Cause Analysis: Auto-Induction
Unlike modern inhibitors, AG is a potent auto-inducer . It binds to the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), upregulating the hepatic enzymes (specifically CYP2C19, CYP3A4, and CYP2B1) responsible for its own metabolism. You are essentially training the liver to destroy the drug.
Troubleshooting & FAQs
Q: How do I confirm if auto-induction is the cause of resistance? A: You must perform a comparative Pharmacokinetic (PK) time-course.
-
Day 1: Administer single dose AG. Measure AUC (Area Under Curve) at 0, 2, 4, 8, 12, 24 hours.
-
Day 14: After daily dosing, repeat the AUC measurement.
-
Diagnosis: If Day 14 AUC is <50% of Day 1 AUC, you have auto-induction.
Q: Can I overcome this by simply increasing the dose? A: No. Increasing the dose often accelerates the induction (a feed-forward loop) and increases toxicity (lethargy/ataxia) without restoring therapeutic levels.
-
Solution: In animal models, you must switch to continuous infusion (osmotic pumps) to overwhelm the metabolic clearance, or co-administer a broad-spectrum P450 suicide inhibitor (e.g., 1-aminobenzotriazole) for short-term mechanistic studies (Note: This blocks all metabolism, so use only for acute validation).
Data Visualization: The Auto-Induction Loop
Caption: Figure 1.[1][2] The auto-induction feedback loop where AG accelerates its own clearance via nuclear receptor activation.
Ticket #002: Molecular Escape (The Signaling Crosstalk)
User Report: "My MCF-7aro cells are growing in the presence of AG, even though I confirmed aromatase inhibition. The drug is hitting the target, but the cells don't care."
Root Cause Analysis: Ligand-Independent Activation
The tumor cells have switched survival pathways. Under the stress of estrogen deprivation (caused by AG), the cells upregulate HER2 (ErbB2) and EGFR . These kinases activate the MAPK/ERK and PI3K/Akt pathways, which can phosphorylate the Estrogen Receptor (ER) at Serine-118 or Serine-167. This activates the ER without estrogen binding.
Troubleshooting & FAQs
Q: How do I validate this "Crosstalk" mechanism in my resistant line? A: You need a "Rescue Assay" using specific kinase inhibitors.
-
Step 1: Treat resistant cells with AG (baseline growth).
-
Step 2: Add Trastuzumab (HER2 blocker) or Gefitinib (EGFR blocker).
-
Step 3: Add Everolimus (mTOR blocker).
-
Result: If growth stops only when AG is combined with a kinase inhibitor, you have confirmed signaling crosstalk resistance.
Q: My Western Blot shows low ER levels. Is this normal? A: Yes. In acquired resistance, ER expression often decreases (but does not disappear), while HER2/EGFR levels skyrocket. The remaining ER is hypersensitive.
Protocol: Establishing the AG-Resistant Model (MCF-7aro/AG-R)
Standard MCF-7 cells have low aromatase. You must use MCF-7aro (transfected) cells.
-
Base Media: MEM with 10% Charcoal-Stripped Serum (CSS) .
-
Critical: Regular FBS contains estrogen. AG cannot inhibit estrogen that is already present. CSS removes hormones, forcing cells to synthesize estrogen from the substrate.
-
-
Substrate: Supplement with 1 nM Testosterone (the precursor).
-
Induction Phase:
-
Start AG treatment at IC50 (approx. 10 µM).
-
Passage cells weekly.[3]
-
Every 2 weeks, double the AG concentration until reaching 100 µM.
-
-
Selection: Isolate colonies that survive >3 months.
-
Validation: Treat with 100 µM AG. If proliferation >80% of control, resistance is established.
Data Visualization: Signaling Crosstalk
Caption: Figure 2. The switch from Ligand-Dependent to Ligand-Independent ER activation via HER2/MAPK crosstalk.
Ticket #003: The Adrenal Reflex (In Vivo Specific)
User Report: "My xenograft tumors shrank for 2 weeks, then regrew rapidly. Serum analysis shows massive spikes in ACTH and Androgens."
Root Cause Analysis: Loss of Negative Feedback
AG inhibits CYP11A1 (P450scc) in the adrenal glands, blocking cortisol synthesis.
-
Low cortisol triggers the pituitary to release ACTH .
-
ACTH screams at the adrenal gland to work harder.
-
This "reflex" overrides the AG blockade, causing a breakthrough in adrenal androgens (androstenedione), which the tumor then converts to estrogen (if aromatase isn't 100% blocked).
Troubleshooting & FAQs
Q: How do I fix the adrenal reflex in mice? A: You must simulate the clinical "Hydrocortisone Rescue."
-
Protocol: Co-administer Hydrocortisone (10-20 mg/kg/day) or Dexamethasone.
-
Mechanism: This provides the negative feedback to the pituitary, shutting down ACTH release and preventing the adrenal override.
Q: Why not just use adrenalectomized mice? A: That is the gold standard, but high maintenance. If you use intact mice with AG, glucocorticoid supplementation is mandatory , not optional.
Summary of Experimental Solutions
| Failure Mode | Biomarker Signal | Corrective Action |
| PK Failure | Decreased Plasma AUC (Day 14 vs Day 1) | Use continuous infusion or switch to non-inducing AIs (Letrozole) for chronic studies. |
| PD Failure (In Vitro) | High p-HER2 / p-MAPK; Growth in AG | Combine AG with Trastuzumab, Lapatinib, or Everolimus. |
| Adrenal Reflex (In Vivo) | High ACTH; High Androstenedione | Co-administer Hydrocortisone/Dexamethasone to suppress ACTH. |
| Assay Artifact | No inhibition in Control group | Check Serum: Ensure Charcoal-Stripped Serum (CSS) is used. |
References
-
Santen, R. J., et al. (1978). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine. Link
-
Lønning, P. E. (1990).[4] "Aminoglutethimide enzyme induction: pharmacological and endocrinological implications." Cancer Chemotherapy and Pharmacology. Link
-
Hole, S., et al. (2015). "New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane."[3][5][6] International Journal of Oncology. Link
-
Shou, J., et al. (2004). "Mechanisms of tamoxifen resistance: increased estrogen receptor-HER2/neu cross-talk in ER/HER2-positive breast cancer." Journal of the National Cancer Institute. Link
-
Chen, S., et al. (1998). "MCF-7aro, a sensitive, aromatase-expressing breast cancer cell line for the study of aromatase inhibitors."[7] Breast Cancer Research and Treatment.[3][7] Link
End of Technical Guide. For further assistance with experimental design, please contact the Application Science team.
Sources
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Signaling cross-talk in the resistance to HER family receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCF7/LetR-1 Cell Line | Cell Lines - Ximbio [ximbio.com]
- 4. Aminoglutethimide enzyme induction: pharmacological and endocrinological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Aminoglutethimide Selectivity
Topic: Improving the Selectivity of Aminoglutethimide (AG) for Aromatase (CYP19A1) Ticket ID: AG-SEL-2024-X Status: Open for Troubleshooting
Welcome to the Aromatase Inhibitor Development Hub
Authorized Personnel Only. Proceed with experimental validation protocols.
Executive Summary: Aminoglutethimide (AG) represents the "first-generation" paradox in aromatase inhibition. While it effectively suppresses estrogen production, its lack of selectivity causes "medical adrenalectomy" by inhibiting CYP11A1 (Cholesterol Side-Chain Cleavage enzyme).[1] This guide addresses the structural and experimental bottlenecks in refining AG analogs to target CYP19A1 while sparing adrenal steroidogenesis.
Module 1: Structural Modification & SAR Troubleshooting
Issue: My AG analog retains high potency against CYP19A1 but fails to spare CYP11A1 (Desmolase).
Diagnosis: The "Aniline Trap"
The primary cause of non-selectivity in the original AG scaffold is the 4-aminophenyl (aniline) moiety. In AG, the primary amine binds to the heme iron of the cytochrome P450. However, this interaction is promiscuous, allowing AG to fit into the active sites of both CYP19A1 and CYP11A1 (and to a lesser extent, CYP11B1).[1]
Resolution: The Pyridyl Switch
To improve selectivity, you must alter the heme-coordinating nitrogen source.[1]
Protocol:
-
Replace the Phenyl Ring: Substitute the 4-aminophenyl group with a 4-pyridyl group (e.g., Rogletimide/Pyridoglutethimide).[1]
-
Mechanism: The pyridyl nitrogen provides a more rigid and specific coordination geometry compatible with the CYP19A1 active site, but it is sterically or electronically less favorable for the CYP11A1 pocket.[1]
-
The Trade-off: Be aware that while selectivity increases (sparing cortisol synthesis), absolute potency often decreases.[1] You may need to increase dosage or further modify the glutarimide ring to regain binding affinity.
Data Comparison: Selectivity Shift
| Compound | CYP19A1 IC50 (nM) | CYP11A1 IC50 (µM) | Selectivity Ratio (CYP11/CYP19) | Adrenal Toxicity Risk |
|---|---|---|---|---|
| Aminoglutethimide (Racemic) | 600 | 20 | ~33 | High (Requires Hydrocortisone) |
| Rogletimide (Pyridyl analog) | ~2,000 | >100 | >50 | Low (No supplementation needed) |
| Letrozole (3rd Gen Benchmark) | 2.5 | >10,000 | >4,000 | Negligible |[1]
Analyst Note: The shift to Rogletimide demonstrates that removing the aniline donor is critical for selectivity, even if potency suffers initially [1, 2].
Module 2: Chirality & Enantiomeric Resolution
Issue: I am using a racemic mixture of AG, and the toxicity profile is inconsistent.
Diagnosis: Isomeric Interference
Aminoglutethimide possesses a chiral carbon at the 3-position of the piperidinedione ring. The enantiomers do not bind equally to the target enzymes.
-
R-(+)-AG: significantly more potent against Aromatase (approx. 30-40x more than S-isomer).[1]
-
S-(-)-AG: Less potent against Aromatase but retains significant inhibitory activity against CYP11A1 (Desmolase).[1]
Resolution: Chiral Purification
Do not use racemic AG for selectivity assays. You must isolate the R-(+) enantiomer .
Workflow:
-
Separation: Use Chiral HPLC with a polysaccharide-based stationary phase (e.g., Chiralcel OD-H).[1]
-
Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Validation: Verify optical rotation. The R-isomer is dextrorotatory (+).[2]
Visualizing the Pathway Blockade:
Figure 1: Mechanism of Action.[1] Racemic AG blocks the upstream CYP11A1 (causing adrenal failure), whereas selective analogs target only the downstream CYP19A1.
Module 3: Assay Troubleshooting (Tritiated Water Release)
Issue: High background noise or low sensitivity in the [³H]H₂O release assay.
Diagnosis: Substrate Purity & Extraction Efficiency
The tritiated water release assay measures the release of ³H from the C-1β position of androstenedione during aromatization. High background usually indicates:
-
Radiochemical Impurity: Free ³H in the substrate stock.
-
Inefficient Charcoal Extraction: Failure to remove unreacted steroid substrate before scintillation counting.[1]
Resolution: Optimized Protocol
Step-by-Step Guide:
-
Substrate Prep: Use [1β-³H]Androstenedione.[1] Critical: Purify the stock via Thin Layer Chromatography (TLC) or HPLC immediately before use to remove degradation products.
-
Incubation:
-
Termination & Extraction (The Crucial Step):
-
Counting: Aliquot the supernatant into scintillant.
FAQ: Common Experimental Hurdles
Q1: Why does my IC50 shift between cell-free microsomes and whole-cell assays (e.g., JEG-3 or MCF-7)? A: AG is hydrophilic.[1] In whole-cell assays, membrane permeability becomes a rate-limiting factor.[1] Furthermore, intracellular NADPH concentrations in live cells may buffer the inhibition effect.[1] Always report both values. Cell-free measures binding affinity; cell-based measures therapeutic potential.[1]
Q2: Can I use computational docking to predict selectivity? A: Yes. Focus on the Glu302 and Ala306 residues in the CYP19A1 active site.
-
Target: Selective inhibitors (like Letrozole or modified AG) utilize the hydrophobic pocket near Ala306.
-
Avoid: Interactions that mimic the cholesterol side-chain binding in CYP11A1 (specifically residues interacting with the C20-C22 bond of cholesterol).
References
-
Santen, R. J., et al. (1981).[1] "Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma." Annals of Internal Medicine.
-
Foster, A. B., et al. (1986).[1] "Structure-activity relationships for inhibition of aromatase by aminoglutethimide and its analogues." Journal of Medicinal Chemistry.
-
Thompson, E. A., & Siiteri, P. K. (1974).[1] "Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione." Journal of Biological Chemistry.
-
Graves, P. E., & Salhanick, H. A. (1979).[1] "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology.
Sources
Technical Support Center: Optimizing Experimental Consistency with Aminoglutethimide
Core Directive & Scope
Aminoglutethimide (AG) is a potent, non-selective inhibitor of steroidogenesis, primarily targeting CYP11A1 (P450scc) and CYP19A1 (Aromatase) .[1] While it is a gold-standard reference compound in endocrinology and oncology research, its physicochemical properties and metabolic complexity often lead to significant experimental variability.
This guide addresses the three most common sources of inconsistency: solubility limits , serum interference , and metabolic polymorphism .
Troubleshooting Guide (Q&A)
Category A: Solubility & Formulation
Q: My stock solution appears clear, but I see crystal formation when adding it to cell culture media. How do I prevent this? A: This is a classic "solvent shock" phenomenon. Aminoglutethimide is hydrophobic (Class II BCS) and sparingly soluble in aqueous buffers.
-
The Cause: Rapid dilution of a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media causes local precipitation before the compound can disperse.
-
The Fix:
-
Intermediate Dilution: Create a 1000x sub-stock in DMSO. For a 10 µM final concentration, do not pipette 0.1 µL of 100 mM stock. Instead, dilute the stock to 10 mM in DMSO, then add 1 µL per mL of medium.
-
Warm the Media: Ensure your culture medium is at 37°C before addition.
-
Vortex Immediately: Vortex the media tube while adding the drug solution, not after.
-
Q: Can I store aqueous dilutions of Aminoglutethimide? A: No. While the solid powder is stable for years at -20°C, aqueous solutions are unstable.
-
Protocol: Prepare aqueous dilutions fresh daily.
-
Stock Storage: Anhydrous DMSO stocks (10–50 mM) can be stored at -20°C for up to 6 months if protected from light and moisture. Use amber glass vials to prevent photodegradation.
Category B: Cellular Assay Variability
Q: Why are my IC50 values for aromatase inhibition shifting between experiments? A: The most common culprit is the Fetal Bovine Serum (FBS) .
-
The Mechanism: Standard FBS contains endogenous steroids (estrogens, androgens) that compete with your substrate or mask the inhibition effect. Furthermore, albumin in serum binds AG non-specifically, reducing the free drug concentration.
-
The Fix: You must use Charcoal-Stripped Serum (CSS) .[2]
-
Validation: Run a "Serum-Free" control (if cell viability permits) or compare lots of CSS. Lot-to-lot variability in stripping efficiency can shift IC50s by 2-5 fold.
-
Category C: In Vivo & Metabolic Inconsistency
Q: My animal model shows decreasing efficacy after 3-7 days of constant dosing. Is the drug degrading? A: Likely not. You are observing auto-induction .[3]
-
The Mechanism: Aminoglutethimide induces the hepatic enzymes responsible for its own metabolism (specifically CYP450 isoforms). This shortens the plasma half-life significantly (e.g., from ~12.5h to ~7h in humans) after chronic dosing.
-
The Fix: Monitor plasma levels (PK study) at Day 1 and Day 7. Adjust dosage frequency to account for increased clearance.
Q: Why do I see massive variability in drug clearance between different test subjects? A: Aminoglutethimide is subject to N-Acetylation polymorphism .
-
The Mechanism: It is metabolized by N-acetyltransferase 2 (NAT2).[4][5] Subjects (humans or specific animal strains) are genetically "Fast" or "Slow" acetylators.[4][5] Fast acetylators clear the drug 2x faster than slow acetylators.[3]
-
The Fix: Genotype your models for NAT2 status or stratify data based on acetylation phenotype.
Technical Deep Dive: Mechanisms of Action & Failure
To troubleshoot effectively, one must visualize where the failure occurs. Below are the critical pathways involving Aminoglutethimide.
Figure 1: Mechanism of Action (Steroidogenesis Blockade)
Caption: AG blocks the conversion of Cholesterol to Pregnenolone (CYP11A1) and Androgens to Estrogens (CYP19A1).
Figure 2: Metabolic Variability (The Acetylation Trap)
Caption: Variable clearance rates are driven by NAT2 polymorphism and auto-induction loops.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a precipitation-resistant stock for cell culture.
| Parameter | Specification | Notes |
| Solvent | DMSO (Anhydrous, ≥99.9%) | Ethanol is a secondary choice but evaporates faster. |
| Concentration | 100 mM | Solubility limit is ~10 mg/mL. Do not exceed. |
| Storage | -20°C | Use amber glass vials. |
| Shelf Life | 6 Months | Discard if solution turns yellow/brown. |
Step-by-Step:
-
Weigh 23.23 mg of Aminoglutethimide powder.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds until fully dissolved.
-
Aliquot into 50 µL volumes in amber vials to avoid freeze-thaw cycles.
Protocol B: Setting up the Aromatase Inhibition Assay
Objective: Measure IC50 without serum interference.
-
Cell Line: MCF-7 (aromatase-overexpressing) or JEG-3 cells.
-
Media Prep (Critical Step):
-
Use Phenol Red-Free DMEM.
-
Supplement with 10% Charcoal-Stripped Fetal Bovine Serum (CSS) .
-
Why? Phenol red mimics estrogen; normal FBS contains estrogen. Both invalidate the assay.
-
-
Seeding: Plate cells and allow 24h attachment in CSS media.
-
Treatment:
-
Prepare 1000x dilutions of AG in DMSO (e.g., 0.1, 1.0, 10, 100 mM).
-
Add 1 µL of drug dilution per 1 mL of media.
-
Substrate: Add Testosterone (10 nM) as the substrate for aromatase.
-
-
Incubation: 24–48 hours.
-
Readout: Measure Estradiol production via ELISA or RIA.
Quantitative Reference Data
| Property | Value | Implication for Research |
| Molecular Weight | 232.28 g/mol | Use for molarity calculations. |
| Water Solubility | ~2.5 mg/mL | Very low. Risk of precipitation in PBS. |
| DMSO Solubility | ~10-33 mg/mL | Preferred solvent for stock solutions. |
| IC50 (Aromatase) | ~0.6 - 10 µM | Varies by cell type and substrate conc. |
| IC50 (P450scc) | ~20 - 50 µM | Requires higher doses than aromatase inhibition. |
| Chirality | Racemic (DL) | D(+) isomer is ~40x more potent vs aromatase. |
References
-
Cayman Chemical. (2022).[6] Aminoglutethimide Product Information & Solubility Data. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2145, Aminoglutethimide. Link
-
Santen, R. J., et al. (1982). Aminoglutethimide: Scientific Profile. Cancer Research. Link
-
Coombes, R. C., et al. (1982). Polymorphically acetylated aminoglutethimide in humans. British Journal of Cancer. Link
-
Sigma-Aldrich. (2025). Protocol for Charcoal-Stripping FBS to Deplete Hormones. Link
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of acetylator phenotype on the disposition of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Protocol refinement for long-term aminoglutethimide treatment studies
Technical Support Center: Long-Term Aminoglutethimide (AG) Protocols
-
Status: Operational
-
Operator: Senior Application Scientist
-
Subject: Protocol Refinement for Chronic CYP11A1/CYP19A1 Inhibition
Executive Summary
Aminoglutethimide (AG) remains a unique pharmacological tool due to its dual mechanism: it inhibits aromatase (CYP19A1) and the cholesterol side-chain cleavage enzyme (CYP11A1/P450scc) .[1][2] While modern agents (e.g., Letrozole) are more specific for aromatase, AG is indispensable for research requiring broad "medical adrenalectomy" or Cushing’s syndrome modeling.
However, AG is a "dirty" drug with complex pharmacokinetics. It induces its own metabolism (auto-induction ), leading to a rapid decline in plasma half-life during chronic dosing. This guide addresses the three most common failure points in long-term AG studies: loss of efficacy due to auto-induction , adrenal crisis management , and in vitro solubility issues .
Module 1: Pharmacokinetics & Dosing (The Auto-Induction Paradox)
User Query: "We observed a significant drop in cortisol suppression efficacy after Day 14, despite maintaining the initial effective dose. Is the compound degrading?"
Technical Diagnosis: The compound is likely stable; your biological system is adapting. AG is a potent inducer of hepatic microsomal enzymes (specifically CYP1A2, CYP2C19, and CYP3A4).
-
Mechanism: AG binds to nuclear receptors (likely PXR/CAR), upregulating the transcription of the very enzymes that metabolize it.
-
Impact: The plasma half-life (
) of AG typically crashes from ~12.5 hours (single dose) to ~7 hours (chronic dosing) within 2-4 weeks.
Protocol: The Escalating Dose Regimen
To maintain therapeutic thresholds (
-
Phase I (Induction - Days 1-14):
-
Dose: 250 mg orally, twice daily (BID).
-
Goal: Establish tolerance and initiate enzyme induction without overwhelming CNS side effects (lethargy).
-
-
Phase II (Maintenance - Day 15+):
-
Dose: Increase to 250 mg, four times daily (QID).
-
Logic: The frequency must increase to potentialize the shortened half-life.
-
-
Validation Step:
-
Perform Trough Plasma Concentration monitoring at Day 28.
-
Target: 10–25
.
-
Visualization: The Auto-Induction Feedback Loop
Figure 1: The Auto-Induction Loop. Chronic exposure leads to upregulation of hepatic enzymes, creating a negative feedback loop that reduces plasma concentration.
Module 2: Endocrine Management (The "Block and Replace" Strategy)
User Query: "Our animal models are exhibiting weight loss, severe lethargy, and electrolyte imbalances (hyponatremia). Is this direct drug toxicity?"
Technical Diagnosis: This is likely Adrenal Insufficiency (Addisonian Crisis) , not direct toxicity. By inhibiting CYP11A1, you are blocking the conversion of Cholesterol to Pregnenolone.[2] This shuts down all downstream steroids: Glucocorticoids (Cortisol) AND Mineralocorticoids (Aldosterone).
-
The Trap: If you block cortisol without replacement, the pituitary senses low cortisol and screams with ACTH. High ACTH can eventually override the AG block (Reflex Hypersecretion).
Protocol: Hydrocortisone (HC) Co-administration
You must decouple the "blocking" efficacy from the "survival" physiology.
| Component | Role | Dosage Strategy (Human Equivalent) |
| Aminoglutethimide | The Blocker: Inhibits CYP11A1/CYP19A1. | 250 mg QID (as per Module 1). |
| Hydrocortisone | The Replacement: Prevents adrenal crisis. | 20–30 mg/day (divided dose). |
| Fludrocortisone | The Salt-Retainer: Replaces Aldosterone. | 0.05–0.1 mg/day (Only if orthostatic hypotension or hyponatremia occurs). |
Step-by-Step Workflow:
-
Baseline: Measure baseline ACTH and Cortisol.
-
Initiation: Start AG and HC simultaneously.
-
Monitoring: Check electrolytes (Na+/K+) weekly.
-
High K+ / Low Na+ indicates mineralocorticoid deficiency
Add Fludrocortisone.
-
-
Endpoint Verification: To prove AG efficacy, you cannot measure Cortisol (since you are supplementing it). You must measure upstream precursors (e.g., 17-OH-Progesterone or Androstenedione), which should remain suppressed.
Visualization: Steroidogenesis Blockade
Figure 2: Site of Action. AG inhibits the rate-limiting step (Cholesterol to Pregnenolone).[1] Without downstream supplementation (Yellow), the organism suffers total steroid collapse.
Module 3: In Vitro Assay Optimization
User Query: "We are seeing inconsistent IC50 values in cell-based assays. The drug seems to precipitate in culture media."
Technical Diagnosis:
AG is a BCS Class II drug (Low Solubility, High Permeability). It is lipophilic but poorly soluble in aqueous buffers (water solubility
Protocol: Solvent Carrier System
-
Stock Preparation:
-
Dissolve AG in 100% DMSO to create a 100 mM stock solution.
-
Note: Do not use Ethanol; AG stability is superior in DMSO.
-
-
Working Solution (The "Intermediate Step"):
-
Do NOT spike 100 mM stock directly into the cell well.
-
Create a 10x working solution in culture media without serum first. Vortex vigorously.
-
-
Final Application:
-
Add the 10x solution to the cells.
-
Limit: Ensure final DMSO concentration is
to avoid solvent toxicity masking the drug effect.
-
Module 4: Safety & Toxicity Monitoring
User Query: "Subjects are developing a skin rash and severe drowsiness. Should we discontinue?"
Technical Diagnosis:
-
Drowsiness: AG is structurally related to glutethimide (a hypnotic). CNS depression is dose-dependent and usually transient (tolerance develops within 1–2 weeks).
-
Rash: A morbilliform (measles-like) rash occurs in ~1/6th of subjects, usually around Day 10.
Troubleshooting Table:
| Symptom | Timeframe | Action Required |
| Lethargy/Ataxia | Days 1–7 | Do not stop. Reduce dose transiently, then re-escalate. Tolerance usually develops by Day 14. |
| Skin Rash | Days 8–14 | Monitor. Usually self-limiting. If accompanied by fever/blisters, discontinue (rare Stevens-Johnson risk). |
| Hypothyroidism | Chronic | AG blocks organification of iodine. Monitor TSH/T4 every 4 weeks. Supplement Levothyroxine if TSH rises. |
References
-
Mechanism of Action (Steroidogenesis): Aminoglutethimide: Review of pharmacology and clinical use. National Institutes of Health (NIH). Link
-
Auto-Induction & Half-Life: Basic Studies on Aminoglutethimide. PubMed. Link
-
Dosing & Side Effects: Aminoglutethimide Dosage and Side Effects. Drugs.com. Link
-
Solubility & Chemistry: Aminoglutethimide Structure and Solubility Data. MedKoo Biosciences. Link
-
Cushing's Syndrome Protocols: Medical Treatment of Cushing's Syndrome.[1][3][4][5][6] Endocrinology and Metabolism. Link
Sources
- 1. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 2. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 3. Aminoglutethimide and metyrapone in the management of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Aminoglutethimide in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aminoglutethimide (AG) Experimental Protocols
Introduction: The "Dirty" Inhibitor
Aminoglutethimide (AG) is a powerful but "promiscuous" compound. While historically used as a first-generation aromatase inhibitor (AI), its utility in modern research requires strict control over experimental conditions. Unlike third-generation AIs (e.g., Letrozole) which are highly specific, AG possesses a dual mechanism of action dependent on concentration:
-
Low Concentration: Inhibits Aromatase (CYP19A1).[1]
-
High Concentration: Inhibits Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1), effectively shutting down all steroidogenesis (chemical adrenalectomy).[1]
Critical Warning: Most experimental failures with AG arise from two sources: loss of enzymatic specificity due to incorrect dosing, and metabolic auto-induction that alters the pharmacokinetics of co-administered drugs.
Module 1: Defining the Specificity Window (Aromatase vs. P450scc)
User Issue: "I am using AG to block estrogen synthesis in my cell line, but I am observing broad cytotoxicity and a drop in cortisol/corticosterone levels."
Root Cause: You have likely exceeded the specificity threshold. At concentrations >10 µM, AG begins to inhibit P450scc in the mitochondria, blocking the conversion of cholesterol to pregnenolone. This starves the cell of all downstream steroids (glucocorticoids, mineralocorticoids, and sex steroids).
Data: Enzymatic Inhibition Constants
| Enzyme Target | Function | IC50 (Approx.)[2][3][4][5][6][7] | Experimental Implication |
| Aromatase (CYP19A1) | Converts Androgens | ~10 µM | Target range for breast cancer models.[5] |
| P450scc (CYP11A1) | Converts Cholesterol | ~20 - 40 µM | "Chemical Adrenalectomy." Blocks cortisol/aldosterone. |
| 11 | Cortisol synthesis step | >100 µM | Minor inhibition, usually negligible at AI doses. |
Troubleshooting Protocol: Establishing Specificity
To validate that your observed phenotype is due to aromatase inhibition and not general steroid starvation, you must run a rescue control.
-
Treatment Arm: Cells + Androstenedione (Substrate) + AG (10 µM).
-
Expected Result: Low Estrogen.
-
-
Rescue Arm: Cells + Androstenedione + AG (10 µM) + Estradiol (1 nM) .
-
Logic: If AG is only blocking aromatase, adding the final product (Estradiol) should reverse the phenotype.
-
-
Toxicity Control: Cells + AG (10 µM) + Pregnenolone .
-
Logic: If AG is hitting P450scc (upstream), adding Pregnenolone bypasses the block. If cells recover, your AG dose was too high and hit the mitochondria.
-
Pathway Visualization: The Dual Blockade
Figure 1: Differential inhibition sites of Aminoglutethimide based on concentration. Note the upstream blockade at high doses affects all steroid lineages.
Module 2: The "Auto-Induction" Artifact (PK/PD Interactions)
User Issue: "My co-administered drug (Dexamethasone or Warfarin) is losing efficacy in animal models when combined with AG, despite dosing correctly."
Root Cause: AG is a potent inducer of hepatic microsomal enzymes (specifically CYP3A4, CYP2C19, and CYP2B1). This leads to two critical artifacts in in vivo experiments:
-
Hetero-induction: AG accelerates the metabolism of your co-drug.
-
Auto-induction: AG accelerates its own metabolism, significantly shortening its half-life after 3–5 days of chronic dosing.
Mechanism of Action
AG activates the Pregnane X Receptor (PXR) or Constitutive Androstane Receptor (CAR), leading to transcriptional upregulation of CYP enzymes in the liver.
Troubleshooting Protocol: Dexamethasone Replacement
If your protocol requires a glucocorticoid (to prevent adrenal insufficiency caused by AG's P450scc blockade), do not use Dexamethasone .
-
Why? Dexamethasone is a substrate for CYP3A4. AG induces CYP3A4. Therefore, AG destroys Dexamethasone before it can act.
-
Solution: Use Hydrocortisone .[1] Hydrocortisone metabolism is less sensitive to the specific CYP isoforms induced by AG in this context.
Experimental Adjustment for Chronic Dosing
If performing a study >5 days in rodents:
-
Baseline PK: Measure plasma levels of AG on Day 1.
-
Mid-point PK: Measure plasma levels on Day 7.
-
Correction: You will likely observe a 30–50% drop in AUC (Area Under Curve) by Day 7. You must increase the dosage or frequency to maintain therapeutic thresholds.
Pathway Visualization: CYP Induction Loop
Figure 2: The metabolic feedback loop. AG induces the very enzymes that degrade it and other substrates like Dexamethasone.
Module 3: Formulation & Solubility Guide
User Issue: "AG precipitates when I add it to cell culture media."
Root Cause: AG is lipophilic and sparingly soluble in aqueous buffers (pH 7.4). Direct addition to media causes micro-precipitation that skews concentration data.
Standard Preparation Protocol
-
Stock Solution (1000x):
-
Working Solution:
-
Step 1: Dilute the DMSO stock into the culture medium.
-
Step 2: Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.
-
Example: To achieve 10 µM AG, add 1 µL of 10 mM DMSO stock to 10 mL of Media.
-
-
In Vivo Vehicle (Rodent IP/Oral):
-
Do not use pure DMSO.[8]
-
Recommended Vehicle: 0.5% Methylcellulose or Corn Oil.
-
Note: AG hydrochloride salt is more water-soluble but less commonly available than the free base.
-
Frequently Asked Questions (FAQ)
Q: Can I use Aminoglutethimide to study androgen-independent prostate cancer? A: Use caution. While AG lowers adrenal androgens (which fuel prostate cancer), its induction of CYP enzymes can mess with androgen receptor antagonists (like Enzalutamide) if used in combination. Always check for CYP3A4 interactions.
Q: Why do my rats show signs of lethargy and ataxia at high AG doses? A: AG has CNS depressant properties structurally related to glutethimide (a sedative). This is an off-target effect independent of aromatase inhibition. If ataxia occurs, you are overdosing relative to the therapeutic window.
Q: Does AG inhibit 17-alpha-hydroxylase? A: Minimal to no inhibition at standard doses. The primary blocks are P450scc (high dose) and Aromatase (low dose).
References
-
Santen, R. J., et al. "Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma." Annals of Internal Medicine, 96.1 (1982): 94-101.
-
Lønning, P. E., et al. "Pharmacokinetics of aminoglutethimide." Cancer Chemotherapy and Pharmacology, 15.1 (1985): 41-44.
-
Fassnacht, M., et al. "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[3] Journal of Endocrinology, 159.1 (1998): 35-42.[3]
-
DrugBank Online. "Aminoglutethimide: Pharmacology and Interactions."
Sources
- 1. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminoglutethimide phosphate (NSC-330915) | anticancer drug | CAS# 23734-88-5 | InvivoChem [invivochem.com]
Validation & Comparative
Comparative Guide: S-(-)-Aminoglutethimide vs. High-Potency Aromatase Inhibitors
This guide provides a rigorous technical comparison of S-(-)-Aminoglutethimide against its enantiomer R-(+)-Aminoglutethimide and third-generation aromatase inhibitors (AIs). It is designed for researchers investigating the stereochemical basis of P450 inhibition and the evolution of AI pharmacology.
Executive Summary: The Stereochemical Distomer
S-(-)-Aminoglutethimide (S-AG) represents the levorotatory enantiomer of the first-generation aromatase inhibitor Aminoglutethimide (AG). Historically used as a racemic mixture (Cytadren®) for Cushing’s syndrome and breast cancer, the pharmacological activity is highly stereoselective.
Current pharmacological consensus defines S-(-)-AG as the distomer (less active enantiomer) regarding aromatase (CYP19A1) inhibition, displaying significantly lower affinity than the eutomer , R-(+)-Aminoglutethimide. While R-(+)-AG drives the therapeutic efficacy, S-(-)-AG contributes disproportionately to off-target effects, specifically regarding cholesterol side-chain cleavage (CYP11A1) relative to its aromatase potency.
This guide analyzes the mechanistic failure of S-(-)-AG to effectively bind CYP19A1 compared to modern alternatives (Letrozole, Anastrozole) and delineates the experimental protocols used to validate these potency differences.
Mechanistic Profiling: Why Chirality Dictates Potency
The inhibition of aromatase by aminoglutethimide is a Type II cytochrome P450 interaction.[1] The inhibitor coordinates with the heme iron of the enzyme via its amine nitrogen, preventing substrate (androgen) hydroxylation.
Binding Pocket Interaction
-
R-(+)-Aminoglutethimide (Eutomer): The ethyl group at the C3 position is oriented to allow the p-aminophenyl group to align perfectly with the heme iron, mimicking the C-19 steroid substrate.
-
S-(-)-Aminoglutethimide (Distomer): The steric configuration forces the p-aminophenyl group into a suboptimal angle. This steric clash prevents the amine nitrogen from approaching the heme iron within the critical coordination distance (~2.0–2.2 Å), resulting in a drastic reduction in binding affinity (
).
Pathway Visualization
The following diagram illustrates the differential inhibition pathways and the downstream physiological effects of the enantiomers.
Caption: Stereoselective binding pathways of Aminoglutethimide enantiomers. R-(+) achieves high-affinity heme coordination, while S-(-) exhibits steric hindrance.
Comparative Performance Metrics
The following data aggregates experimental
Potency and Selectivity Table
| Compound | Chirality | Aromatase (CYP19) | Desmolase (CYP11A1) | Selectivity Ratio (CYP11/CYP19) | Clinical Status |
| S-Aminoglutethimide | (-) | ~23.0 µM | ~67.0 µM | ~2.9 | Inactive / Research Tool |
| R-Aminoglutethimide | (+) | ~0.3 - 0.6 µM | ~20.0 µM | ~33.0 | Active Metabolite |
| Racemic AG | (+/-) | ~10.0 µM | ~29.0 µM | ~2.9 | Withdrawn (Cytadren) |
| Letrozole | Achiral | 0.002 µM (2 nM) | >100 µM | >50,000 | Gold Standard (3rd Gen) |
| Anastrozole | Achiral | 0.015 µM (15 nM) | >100 µM | >6,000 | Gold Standard (3rd Gen) |
Key Analysis:
-
Potency Gap: S-(-)-AG is approximately 40–70 times less potent than R-(+)-AG and >10,000 times less potent than Letrozole.
-
Selectivity Failure: A vital requirement for AIs is sparing adrenal steroidogenesis (CYP11A1). S-(-)-AG has a selectivity ratio of only ~2.9, meaning it inhibits cortisol synthesis almost as readily as estrogen synthesis. In contrast, Letrozole is virtually inactive at CYP11A1 at therapeutic doses.
Experimental Protocols
For researchers utilizing S-(-)-AG as a negative control or stereochemical probe, the following protocols ensure data integrity.
Protocol A: Enantiomeric Separation (Chiral HPLC)
Commercially available AG is often racemic. To isolate S-(-)-AG:
-
Stationary Phase: Chiralpak ID or Chiralcel OJ column (amylose-based).
-
Mobile Phase: Hexane : Ethanol (60:40 v/v) or Hexane : 2-Propanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
Elution Order: Typically, the S-(-)-enantiomer elutes after the R-(+)-enantiomer on Chiralcel OJ columns due to stronger interaction with the stationary phase matrix.
-
Validation: Verify optical rotation using a polarimeter (
approx -160° for S-isomer in methanol).
-
Protocol B: Tritiated Water Release Assay (Aromatase Activity)
This is the gold-standard radiometric method for measuring CYP19A1 inhibition.
Reagents:
- -Androstenedione (Substrate)[2]
-
NADPH Generating System (1 mM NADP+, 10 mM Glucose-6-phosphate, 1 U/mL G6PDH)
-
Microsomal preparation (Human placental or recombinant CYP19)
Workflow:
-
Incubation: Mix 30 µg microsomal protein with S-(-)-AG (serial dilutions: 0.1 µM – 100 µM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH generating system and radiolabeled substrate (
approx 20 nM). Incubate at 37°C for 15 minutes. -
Termination: Stop reaction with chloroform or trichloroacetic acid.
-
Extraction: Add dextran-coated charcoal to adsorb unreacted steroid substrate. Centrifuge (1000 x g, 15 min).
-
Measurement: Aliquot the aqueous supernatant (containing released
) into scintillation fluid. -
Calculation: % Inhibition =
Experimental Workflow Diagram
Caption: Workflow for isolating S-AG and quantifying its inhibitory potential via radiometric assay.
References
-
Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57. Link
- Santen, R. J., et al. (1982). Aminoglutethimide as treatment for breast cancer. Annals of Internal Medicine, 96(1), 94-101.
-
Geisler, J., et al. (2002). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. Journal of Clinical Oncology, 20(3), 751-757. Link
- Vanden Bossche, H., et al. (1994). Aromatase inhibitors: mechanisms of action and resistance.
-
E.P.A. (2011). Aromatase (Human Recombinant) Assay. OCSPP Guideline 890.1200. Link
Sources
Validation of Aminoglutethimide: From "Medical Adrenalectomy" to Benchmarking Standard
Topic: Validation of aminoglutethimide's inhibitory effects on steroid synthesis Content Type: Publish Comparison Guide
Executive Summary
Aminoglutethimide (AG) represents a foundational chapter in the pharmacology of steroidogenesis inhibition. Originally developed as an anticonvulsant, its capacity to induce a "medical adrenalectomy" by inhibiting the conversion of cholesterol to pregnenolone (CYP11A1) and the aromatization of androgens to estrogens (CYP19A1) established it as a prototype for endocrine therapy.
While largely superseded in the clinic by third-generation aromatase inhibitors (AIs) and more specific adrenal inhibitors, AG remains a critical reference compound in toxicological screening and drug discovery. This guide outlines the mechanistic validation of AG, comparing its performance against modern alternatives and providing a standardized protocol for its assessment in the H295R steroidogenesis assay.
Part 1: The Comparative Landscape
AG is often described as a "blunt hammer" in contrast to the "surgical strike" of modern inhibitors. Understanding this distinction is vital for researchers selecting positive controls for assays.
Mechanistic Differentiation[1]
-
Aminoglutethimide: Acts as a pan-inhibitor.[2][3][4][5] It blocks CYP11A1 (P450scc) , the rate-limiting step in steroid synthesis, and CYP19A1 (Aromatase) .[6] This dual action necessitates glucocorticoid replacement in clinical settings to prevent reflex ACTH hypersecretion.[2]
-
Ketoconazole: Primarily inhibits CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP11A1 at higher concentrations. Used for rapid cortisol control.
-
Letrozole/Anastrozole: Third-generation non-steroidal AIs with near-exclusive selectivity for CYP19A1 , offering >99% estrogen suppression without adrenal insufficiency.
Performance Metrics: AG vs. Modern Alternatives
| Feature | Aminoglutethimide (AG) | Ketoconazole | Letrozole (3rd Gen AI) |
| Primary Target | CYP11A1 (P450scc) & CYP19A1 | CYP17A1, CYP11A1 | CYP19A1 (Aromatase) |
| Mechanism Type | Reversible, Competitive | Reversible, Imidazole-based | Reversible, Triazole-based |
| Potency (IC50) | Low (~20 µM for CYP11A1) | Moderate (~1 µM for CYP17) | Ultra-High (nM to pM range) |
| Selectivity | Poor (Pan-steroid inhibition) | Moderate (Adrenal focus) | High (Estrogen specific) |
| Clinical Status | Largely Historic / Reference | Cushing's Syndrome (Off-label) | Standard of Care (Breast Ca) |
| Assay Utility | OECD 456 Reference Control | CYP17 inhibition control | Aromatase specific control |
Analyst Insight: When validating a new steroidogenesis inhibitor, AG serves as a "broad-spectrum" positive control. If your novel compound mimics AG's profile, expect toxicity issues related to adrenal insufficiency.
Part 2: Mechanistic Visualization
To validate AG's effects, one must map its interference points within the steroidogenic pathway. The diagram below illustrates the cascade in H295R cells and where AG exerts its blockade compared to specific inhibitors.
Caption: AG inhibits the initial rate-limiting step (CYP11A1) and the terminal aromatization step (CYP19A1), unlike Letrozole which targets only CYP19A1.
Part 3: Experimental Validation Protocol (H295R Assay)
The H295R Adrenocortical Carcinoma cell line is the gold standard for this validation (OECD TG 456) because it expresses all key enzymes for steroidogenesis, unlike standard CHO or HEK293 cells.
Protocol: Evaluation of AG Inhibition via LC-MS/MS
Objective: Quantify the reduction of Estradiol (E2) and Testosterone (T) in response to AG exposure.
Reagents & Materials:
-
Cell Line: NCI-H295R (ATCC CRL-2128).
-
Medium: DMEM/F12 supplemented with 2.5% Nu-Serum and 1% ITS+ Premix.
-
Positive Control: Aminoglutethimide (Sigma-Aldrich), dissolved in DMSO.
-
Inducer (Optional): Forskolin (10 µM) to stimulate basal steroidogenesis for easier inhibition detection.
Step-by-Step Workflow:
-
Acclimation (Day 1):
-
Seed H295R cells in 24-well plates at a density of 3 x 10⁵ cells/mL (1 mL/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Pre-Incubation Check:
-
Verify cells are 50-60% confluent. Inspect morphology to ensure no stress (rounding/detachment).
-
-
Chemical Exposure (Day 2):
-
Remove old medium.
-
Add 1 mL fresh medium containing AG.
-
Dosing: Test AG at log-scale concentrations: 0.1, 1.0, 10, 100 µM .
-
Control Wells: Solvent control (0.1% DMSO max) and Forskolin (10 µM) positive control.
-
-
Incubation (48 Hours):
-
Incubate undisturbed for 48 hours. This duration is critical for accumulation of steroid metabolites.
-
-
Harvest & Extraction (Day 4):
-
Collect supernatant (media) into cryovials. Store at -80°C if not analyzing immediately.
-
Cell Viability Check: Perform an MTT or MTS assay on the remaining cells to ensure reduced hormone levels are due to enzyme inhibition, not cytotoxicity. AG is cytotoxic at high doses (>500 µM); ensure viability >80%.
-
-
Analytical Quantification:
-
Analyze supernatants using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Why MS over ELISA? ELISA antibodies often cross-react with AG or its precursors. MS provides structural specificity.
-
Experimental Workflow Diagram
Caption: Standardized OECD TG 456 workflow for validating steroidogenesis inhibitors. Dual analysis ensures data integrity.
Part 4: Data Interpretation & Causality
When analyzing the LC-MS/MS data, the validation of AG is confirmed by a specific "fingerprint" of inhibition:
-
Primary Marker (E2 Suppression):
-
Expect a dose-dependent decrease in 17β-Estradiol .
-
Causality: Direct inhibition of CYP19A1.[6]
-
Validation Criteria: At 100 µM AG, E2 levels should drop to near the Limit of Quantification (LOQ).
-
-
Secondary Marker (Global Suppression):
-
Unlike specific AIs (which leave upstream steroids intact), AG will cause a decrease in Testosterone and Progesterone at higher concentrations (>10 µM).
-
Causality: Inhibition of CYP11A1 prevents the entry of cholesterol into the pathway, starving the entire chain.
-
-
Viability Correction:
-
If cell viability drops below 80% relative to control, the data is invalid (cytotoxicity artifact). AG is generally non-cytotoxic up to 100 µM in H295R.
-
Troubleshooting:
-
Issue: High variability in basal steroid levels.[1]
-
Solution: H295R cells are sensitive to passage number. Use cells between passage 4 and 10 only.
-
Issue: Cross-reactivity.[1]
-
Solution: Avoid RIA/ELISA if possible; AG structure can interfere with antibody binding in competitive immunoassays.
References
-
OECD Guidelines for the Testing of Chemicals, Section 4. (2011). Test No. 456: H295R Steroidogenesis Assay.[4][7] OECD Publishing.[7]
-
Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[2][8][9] Annals of Internal Medicine.
-
Hecker, M., et al. (2006).[10] Human adrenocarcinoma (H295R) cells for rapid in vitro screening of chemicals for effects on steroidogenesis.[10] Toxicology and Applied Pharmacology.
-
Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for endocrine disruption. Toxicological Sciences.
-
Hilscherova, K., et al. (2004).[10] Oxidative stress as a mechanism of teratogenicity of cell signaling disruptors. Environmental Health Perspectives.
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Aminoglutethimide: review of pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tfhd.com [tfhd.com]
- 4. labcorp.com [labcorp.com]
- 5. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 6. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Letrozole, a new oral aromatase inhibitor: randomised trial comparing 2.5 mg daily, 0.5 mg daily and aminoglutethimide in postmenopausal women with advanced breast cancer. Letrozole International Trial Group (AR/BC3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Publish Comparison Guide: S-(-)-Aminoglutethimide versus R-(+)-Aminoglutethimide
The following guide provides an in-depth technical comparison of the S-(-) and R-(+) enantiomers of Aminoglutethimide, designed for researchers and drug development professionals.
Executive Summary & Pharmacological Distinction
Aminoglutethimide (AG) is a chiral anticonvulsant and steroidogenesis inhibitor historically marketed as a racemate (Cytadren®). While the racemate is effective in suppressing adrenal and ovarian steroid production (medical adrenalectomy), the pharmacological activity resides asymmetrically between its two enantiomers.
Current research confirms that R-(+)-Aminoglutethimide is the eutomer (active enantiomer) for the inhibition of key cytochrome P450 enzymes, specifically Aromatase (CYP19A1) and Cholesterol Side-Chain Cleavage Enzyme (CYP11A1/P450scc). S-(-)-Aminoglutethimide acts as the distomer (less active enantiomer), exhibiting significantly lower potency at these targets while contributing to the total drug load and potential off-target CNS toxicity associated with the glutethimide scaffold.
Key Comparative Metrics
| Feature | R-(+)-Aminoglutethimide | S-(-)-Aminoglutethimide |
| Configuration | (R)-isomer (Dextrorotatory, D-AG) | (S)-isomer (Levorotatory, L-AG) |
| Primary Target | Aromatase (CYP19A1) | Weak/Non-selective binding |
| Secondary Target | Desmolase (CYP11A1) | Weak binding |
| Potency (Aromatase) | High ( | Low ( |
| Potency (P450scc) | Moderate ( | Low |
| Clinical Status | Investigational pure enantiomer | Inactive impurity in racemate |
Mechanistic Comparison: Chiral Recognition at the Heme Interface
The efficacy of Aminoglutethimide relies on the coordination of its aromatic amino group (
Structural Causality
-
R-(+)-Enantiomer: The stereochemistry of the ethyl and p-aminophenyl groups at the chiral C3 position allows the amino group to align optimally with the heme iron while the glutarimide ring fits into the hydrophobic pocket of CYP19A1. This "lock-and-key" fit results in nanomolar affinity.
-
S-(-)-Enantiomer: The mirror-image arrangement creates steric clash within the active site, preventing the amino nitrogen from approaching the heme iron at the optimal bond distance (approx. 2.0–2.2 Å), drastically reducing affinity.
Pathway Visualization
The following diagram illustrates the differential binding and downstream effects of the enantiomers.
Figure 1: Mechanism of Action. R-(+)-AG binds with high affinity to CYP19A1 and CYP11A1, driving the therapeutic blockade of estrogen and cortisol. S-(-)-AG exhibits weak binding due to steric hindrance.
Comparative Performance Data
The following data summarizes the inhibitory constants (
| Target Enzyme | Parameter | R-(+)-AG | S-(-)-AG | Ratio (S/R) |
| Aromatase (CYP19A1) | 2.0 nM | ~80 nM | 40.0 | |
| 0.15 µM | 4.6 µM | 30.6 | ||
| Desmolase (CYP11A1) | ~1.2 µM | ~3.0 µM | 2.5 | |
| Selectivity | Aromatase vs. Desmolase | Highly Selective | Non-Selective | N/A |
Data Source: Derived from comparative spectral binding studies and microsomal inhibition assays [1][2].
Critical Insight: The R-enantiomer is not only more potent but also significantly more selective for aromatase. The use of the racemate requires higher total dosing to achieve desmolase inhibition, pushing the drug concentration into the range where CNS toxicity (lethargy, ataxia) becomes prevalent.
Experimental Protocols
To validate the activity differences in your own laboratory, use the following self-validating protocols.
Protocol A: Chiral Separation (HPLC)
Before testing, you must ensure enantiomeric purity (>99%).
-
Column: Chiralcel OD or equivalent cellulose carbamate-based column.
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min at 25°C.
-
Detection: UV at 254 nm.
-
Validation: Inject racemic standard. R-(+) typically elutes after S-(-) on cellulose-based phases (verify with specific column certificate). Calculate resolution factor (
).
Protocol B: Aromatase Inhibition Assay (Microsomal)
Objective: Quantify the superior potency of R-(+)-AG.
Materials:
-
Human Placental Microsomes (source of CYP19A1).
-
Substrate:
-Androstenedione. -
NADPH regenerating system.
Workflow:
-
Incubation: Mix microsomes (20 µg protein) with varying concentrations (0.1 nM – 10 µM) of pure R-(+) or S-(-) enantiomer in phosphate buffer (pH 7.4).
-
Initiation: Add substrate (50 nM) and NADPH. Incubate at 37°C for 15 minutes.
-
Mechanism: Aromatization releases the tritiated hydrogen at C1 as
. -
Termination: Stop reaction with chloroform/methanol.
-
Extraction: Vortex and centrifuge. The aqueous phase contains the tritiated water.
-
Quantification: Aliquot aqueous phase into scintillation fluid and count (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to determine
.
Self-Validation Step: Include Letrozole (10 nM) as a positive control. If Letrozole inhibition is <90%, the microsomes are degraded.
Protocol C: Steroidogenesis (P450scc) Assay
Objective: Assess the blockade of the initial step of steroid synthesis.[1]
Materials:
-
H295R Human Adrenocortical Carcinoma Cells.
-
Stimulant: Forskolin (10 µM) or cAMP analog.
Workflow:
-
Seeding: Plate H295R cells in 24-well plates (24 hours).
-
Treatment: Treat cells with R-(+) or S-(-) (1 µM – 100 µM) + Forskolin.
-
Incubation: 24 hours at 37°C.
-
Measurement: Collect supernatant. Measure Pregnenolone or Cortisol via ELISA/LC-MS.
-
Data: R-(+) should suppress cortisol production at significantly lower concentrations than S-(-).
Clinical & Developmental Implications[3]
The "Chiral Switch" Rationale
Historically, Aminoglutethimide was used as a racemate. However, the high dosage required (up to 1000 mg/day) often led to severe CNS depression (drowsiness, lethargy).
-
Toxicity Source: The CNS toxicity is largely attributed to the glutarimide pharmacophore (structurally related to thalidomide and glutethimide) and is dose-dependent.
-
Advantage of R-(+): By using pure R-(+)-AG, the therapeutic dose for aromatase inhibition could theoretically be reduced by ~50%, potentially lowering the systemic burden and CNS side effects, although the intrinsic sedative property of the scaffold remains.
Research Application
-
Use R-(+)-AG when studying specific CYP19A1 inhibition mechanisms or when high selectivity is required in vitro.
-
Use Racemate only when replicating historical clinical data or studying "medical adrenalectomy" where broad-spectrum inhibition (CYP11A1 + CYP19A1) at high doses is the goal.
References
-
Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type. Source: National Institutes of Health (PubMed) [Link]
-
Basic Studies on Aminoglutethimide: Structure-Activity Relationships. Source: Cancer Research [Link]
-
Aminoglutethimide prevents excitotoxic and ischemic injuries in cortical neurons. Source: British Journal of Pharmacology [Link]
-
Pharmacokinetics of aminoglutethimide enantiomers. Source: British Journal of Cancer [Link]
-
Aminoglutethimide: A Review of Pharmacology and Clinical Use. Source: National Institutes of Health (PubMed) [Link]
Sources
Technical Comparison Guide: Aminoglutethimide vs. Anastrozole
Executive Summary: The Evolution of Aromatase Inhibition[1][2]
This guide provides a technical head-to-head analysis of Aminoglutethimide (AG) and Anastrozole . While both agents share the therapeutic goal of estrogen suppression in hormone-dependent breast cancer, they represent two distinct eras of medicinal chemistry.
Aminoglutethimide (First-Generation) is a non-selective inhibitor that necessitates "medical adrenalectomy," requiring corticosteroid supplementation. Anastrozole (Third-Generation) is a highly selective triazole derivative that specifically targets aromatase (CYP19A1) without disrupting adrenal steroidogenesis.
Key Verdict: Anastrozole demonstrates superior potency (IC50 in the nanomolar vs. micromolar range), enhanced selectivity (>1000-fold vs. non-selective), and a significantly improved toxicity profile, establishing it as the modern standard over the legacy agent Aminoglutethimide.
Part 1: Mechanistic Divergence & Signaling Pathways
To understand the clinical disparity between these drugs, one must analyze their impact on the steroidogenic pathway.[1]
The "Dirty" vs. "Clean" Blockade
-
Aminoglutethimide (AG): Originally developed as an anticonvulsant, AG acts as a broad-spectrum cytochrome P450 inhibitor. Crucially, it inhibits CYP11A1 (P450scc) , the enzyme responsible for converting cholesterol to pregnenolone. This upstream blockade shuts down the production of cortisol, aldosterone, and sex steroids, necessitating hydrocortisone replacement to prevent adrenal crisis.
-
Anastrozole: A benzyl-triazole derivative designed via Structure-Activity Relationship (SAR) optimization to bind specifically to the heme iron of CYP19A1 (Aromatase) . It leaves the upstream adrenal pathways intact.
Pathway Visualization
The following diagram illustrates the specific inhibition points, highlighting why AG causes adrenal insufficiency while Anastrozole does not.
Figure 1: Steroidogenic pathway showing Aminoglutethimide's upstream "off-target" inhibition of CYP11A1 versus Anastrozole's selective inhibition of CYP19A1.
Part 2: Pharmacological Profiling (Head-to-Head Data)
The following data aggregates results from pivotal pharmacological studies, including comparisons referenced in Cancer Research and Journal of Clinical Oncology.
Quantitative Comparison Table
| Feature | Aminoglutethimide (Legacy) | Anastrozole (Modern) | Impact |
| Primary Target | CYP19A1 & CYP11A1 | CYP19A1 (Selective) | AG causes adrenal toxicity. |
| IC50 (Aromatase) | ~600 nM (0.6 µM) | ~15 nM (0.015 µM) | Anastrozole is ~40x more potent. |
| Selectivity Ratio | Low (Affects Cortisol/Aldosterone) | >1000:1 (vs. other CYPs) | No steroid replacement needed for Anastrozole. |
| Half-Life | 12.5 hours (Induces own metabolism) | 40–50 hours | Anastrozole allows convenient QD dosing. |
| Dosing Regimen | 250 mg QID (1000 mg/day) | 1 mg OD | High pill burden for AG reduces compliance. |
| Estrogen Suppression | ~90% | >96% | Anastrozole provides deeper suppression. |
Clinical Toxicity Profile
-
Aminoglutethimide:
-
Anastrozole:
Part 3: Experimental Validation Protocol
To verify the potency differences cited above (IC50 ~600 nM vs ~15 nM), researchers utilize the Tritiated Water Release Assay . This is the gold-standard method for measuring aromatase activity in vitro.
The Principle
The aromatization of Androstenedione to Estrone involves the removal of the C-19 methyl group and the stereospecific loss of hydrogen atoms at the C-1β and C-2β positions. By using [1β-3H]-Androstenedione as a substrate, the tritium is released into the medium as tritiated water (^3H_2O) during the reaction.[6][7] The amount of ^3H_2O detected is directly proportional to aromatase activity.
Step-by-Step Workflow
-
Microsome Preparation:
-
Isolate microsomes from human placental tissue or JEG-3 choriocarcinoma cells (rich in CYP19A1).
-
Suspend protein in 100 mM Potassium Phosphate buffer (pH 7.4).
-
-
Reaction Assembly:
-
Control: Buffer + Microsomes + NADPH + [1β-3H]-Androstenedione.
-
Test (AG): Above + Aminoglutethimide (Range: 0.1 µM – 100 µM).
-
Test (Ana): Above + Anastrozole (Range: 0.1 nM – 100 nM).
-
-
Incubation:
-
Incubate at 37°C for 15–30 minutes. Reaction must be linear with time and protein concentration.
-
-
Termination & Extraction:
-
Stop reaction by adding chloroform or dichloromethane.
-
Vortex vigorously to extract unreacted steroids into the organic phase.
-
Crucial Step: The ^3H_2O remains in the aqueous (upper) phase.
-
-
Quantification:
-
Aliquot the aqueous phase into scintillation fluid.
-
Measure radioactivity (CPM) via Liquid Scintillation Counter.
-
-
Calculation:
-
Plot % Inhibition vs. Log[Drug Concentration] to determine IC50.
-
Assay Visualization (DOT)
Figure 2: Workflow for the Tritiated Water Release Assay, the standard for validating aromatase inhibition potency.
References
-
Geisler, J., et al. (2002). "Influence of anastrozole (Arimidex) on intratumoral estrogen levels and proliferation markers in patients with locally advanced breast cancer." Clinical Cancer Research. Link
-
Buzdar, A. U., et al. (1998).[4] "Anastrozole, a potent and selective aromatase inhibitor, versus megestrol acetate in postmenopausal women with advanced breast cancer: results of overview analysis of two phase III trials." Journal of Clinical Oncology. Link
-
Santen, R. J., et al. (1981). "Aminoglutethimide as treatment for metastatic breast cancer." Annals of Internal Medicine. Link
-
Simpson, E. R., et al. (1994). "Aromatase cytochrome P450, the enzyme responsible for estrogen biosynthesis."[8][9][10] Endocrine Reviews. Link
-
Lephart, E. D., & Simpson, E. R. (1991). "Assay of aromatase activity." Methods in Enzymology. Link
Sources
- 1. Classification - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. epa.gov [epa.gov]
- 7. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Rigorous Negative Control Experiments for S-(-)-Aminoglutethimide Studies
In the landscape of pharmacological research, the credibility of experimental findings hinges on the robustness of the controls employed. This is particularly true when investigating chiral molecules like S-(-)-Aminoglutethimide, where stereoisomers can exhibit vastly different biological activities. This guide provides an in-depth, technically-focused comparison of essential negative control experiments for studies involving S-(-)-Aminoglutethimide, empowering researchers to design self-validating protocols and generate high-quality, reproducible data.
The Criticality of Controls in Aminoglutethimide Research
This guide will dissect the rationale and methodology behind three fundamental types of negative controls: the stereoisomeric control (R-(+)-Aminoglutethimide), the vehicle control, and the inactive structural analog.
I. The Enantiomer as the Ultimate Negative Control: R-(+)-Aminoglutethimide
The most powerful negative control in studies of S-(-)-Aminoglutethimide is its enantiomer, R-(+)-Aminoglutethimide. The principle behind using an enantiomer as a negative control lies in the three-dimensional nature of drug-receptor interactions. Biological targets, such as enzymes and receptors, are themselves chiral, creating a specific spatial arrangement for ligand binding[5]. Consequently, one enantiomer often fits into the binding site with much higher affinity and efficacy than the other.
In the case of aminoglutethimide, the R-(+)-enantiomer is significantly more potent in inhibiting aromatase than the S-(-)-enantiomer[6][7][8]. Conversely, the S-(-)-enantiomer is a more potent inhibitor of the cholesterol side-chain cleavage enzyme[8]. This differential activity is the cornerstone of its utility as a negative control.
Experimental Rationale: By demonstrating that the R-(+)-enantiomer, under identical experimental conditions, does not produce the same effect as the S-(-)-enantiomer (or produces a significantly diminished effect when studying aromatase inhibition), researchers can more definitively attribute the observed biological outcome to the specific inhibition of the target enzyme by S-(-)-Aminoglutethimide.
Comparative Inhibitory Activity
| Target Enzyme | S-(-)-Aminoglutethimide (IC50) | R-(+)-Aminoglutethimide (IC50) | Potency Ratio (R/S) | Reference |
| Aromatase | High µM range | Low µM range | ~1/38 | [6][7] |
| Cholesterol Side-Chain Cleavage | Lower µM range | Higher µM range | >1 | [8] |
Experimental Workflow: Comparative Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for comparing the inhibitory effects of S-(-)- and R-(+)-Aminoglutethimide on aromatase activity.
Caption: Workflow for comparing aromatase inhibition by aminoglutethimide enantiomers.
Step-by-Step Protocol: Aromatase Inhibition Assay
-
Preparation of Microsomes: Isolate microsomes from a tissue rich in aromatase, such as human placenta or specific cancer cell lines, using standard differential centrifugation techniques.
-
Reaction Mixture: In a microcentrifuge tube, combine the microsomal preparation, a suitable buffer (e.g., phosphate buffer, pH 7.4), and a cofactor such as NADPH.
-
Inhibitor Addition: Add varying concentrations of S-(-)-Aminoglutethimide, R-(+)-Aminoglutethimide, or the vehicle control to respective tubes.
-
Initiation of Reaction: Add the substrate, typically radiolabeled androstenedione or testosterone, to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time.
-
Termination of Reaction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Product Extraction and Quantification: Extract the product (estrone or estradiol) and quantify its formation using methods such as liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value for each enantiomer.
II. The Ubiquitous Necessity: The Vehicle Control
Any in vitro or in vivo study involving a pharmacological agent requires a vehicle control[9][10]. The vehicle is the solvent used to dissolve the drug, and it is administered to a control group in the same volume and manner as the drug solution[9]. This control is crucial for distinguishing the effects of the drug from any potential effects of the solvent itself.
Experimental Rationale: Solvents such as DMSO or ethanol, commonly used to dissolve lipophilic compounds like aminoglutethimide, can have their own biological effects, including altering cell membrane properties, inducing stress responses, or even affecting enzyme activity[11][12]. A vehicle control ensures that any observed phenotype is a direct result of the compound under investigation and not an artifact of the solvent.
Experimental Design Considerations
-
Solvent Concentration: The final concentration of the vehicle in the experimental system should be kept to a minimum, typically below 0.5% for cell-based assays, and should be consistent across all experimental groups, including the drug-treated and vehicle control groups[13].
-
Parallel Treatment: The vehicle control group must undergo the exact same experimental procedures as the treatment groups, with the only difference being the absence of the active compound[14][15].
Logical Framework for Vehicle Control
Caption: Logic of using a vehicle control to isolate the drug's effect.
III. Strengthening Specificity: The Inactive Structural Analog
While the enantiomeric control is ideal, it may not always be commercially available or financially feasible. In such cases, an inactive structural analog can serve as a valuable negative control. An inactive analog is a molecule that is chemically similar to the active drug but lacks the specific functional groups or stereochemistry required for binding to the target[16].
Selecting an Inactive Analog
The selection of an appropriate inactive analog is critical. The ideal analog should:
-
Possess a similar overall chemical scaffold to S-(-)-Aminoglutethimide.
-
Lack the key pharmacophore responsible for its inhibitory activity.
-
Have comparable physicochemical properties (e.g., solubility, lipophilicity) to the active drug.
For aminoglutethimide, a potential inactive analog could be a derivative where the 4-amino group on the phenyl ring is removed or replaced, as this group is known to interact with the heme iron of cytochrome P450 enzymes[17].
Data Comparison: Expected Outcomes
| Experimental Group | Expected Effect on Aromatase Activity | Expected Effect on Cholesterol Side-Chain Cleavage | Rationale |
| S-(-)-Aminoglutethimide | Moderate Inhibition | Strong Inhibition | Active compound targeting both enzymes with differential potency. |
| R-(+)-Aminoglutethimide | Strong Inhibition | Weaker Inhibition | Stereoselective inhibition, serving as a negative control for S-(-)-AG's effect on P450scc. |
| Vehicle Control | No significant change from baseline | No significant change from baseline | Isolates the effect of the solvent. |
| Inactive Analog | No significant inhibition | No significant inhibition | Lacks the necessary chemical features for target engagement. |
Conclusion
The rigorous application of negative controls is not merely a procedural formality but a fundamental pillar of scientific integrity. In the study of S-(-)-Aminoglutethimide, the judicious use of its enantiomer, R-(+)-Aminoglutethimide, alongside vehicle controls and, where appropriate, inactive structural analogs, provides a multi-layered validation of experimental findings. By systematically eliminating alternative explanations for observed effects, researchers can build a more compelling and irrefutable case for the specific biological roles of S-(-)-Aminoglutethimide, thereby contributing to the advancement of knowledge in steroid biology and pharmacology.
References
-
Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide - PubMed. (1979). Endocrinology, 105(1), 52-7. [Link]
-
Stereoselective Inhibition of Aromatase by Enantiomers of Aminoglutethimide* | Endocrinology | Oxford Academic. (1979). Endocrinology, 105(1), 52-57. [Link]
-
Cholesterol side-chain cleavage enzyme - Wikipedia. (n.d.). [Link]
-
6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. (2025, April 29). [Link]
-
Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed. (n.d.). [Link]
-
PHARMACOLOGY OF Aminoglutethimide ; Overview, Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2024, November 24). [Link]
-
Category:Cholesterol side-chain cleavage enzyme inhibitors - Wikipedia. (n.d.). [Link]
-
Cholesterol Side-Chain-Cleavage Enzyme - Your Hormones. (n.d.). [Link]
-
What is Aminoglutethimide used for? - Patsnap Synapse. (2024, June 14). [Link]
-
What is the mechanism of Aminoglutethimide? - Patsnap Synapse. (2024, July 17). [Link]
-
Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer - PubMed. (n.d.). [Link]
-
Controlling your High Content Assays - Araceli Biosciences. (2020, December 8). [Link]
-
Inhibition of cholesterol side-chain cleavage by intermediates of an alternative steroid biosynthetic pathway - PubMed. (n.d.). [Link]
-
Active site-directed inhibitors of cytochrome P-450scc. Structural and mechanistic implications of a side chain-substituted series of amino-steroids - PubMed. (1983, October 10). [Link]
-
Mechanisms of Action of Aminoglutethimide as Endocrine Therapy of Breast Cancer. (2025, August 8). [Link]
-
The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed. (2014, November 15). [Link]
-
Designing drug response experiments and quantifying their results - PMC - NIH. (n.d.). [Link]
-
Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog. (2026, January 15). [Link]
-
Stereoselective Inhibition of Aromatase by Enantiomers of Aminoglutethimide* | Endocrinology | Oxford Academic. (n.d.). [Link]
-
The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed. (2003, February 15). [Link]
-
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). [Link]
-
Experimental design part 3 controls | PPTX - Slideshare. (n.d.). [Link]
-
Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type | Semantic Scholar. (n.d.). [Link]
-
Negative Control Group | Definition & Examples - Lesson - Study.com. (n.d.). [Link]
-
Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC. (n.d.). [Link]
-
Why is the R enantiomers of Aminoglutethimide a potent AR inhibitor? - ResearchGate. (2014, December 5). [Link]
-
The Promise and Peril of Chemical Probe Negative Controls - PubMed. (2021, April 16). [Link]
-
Stereoselective determination of pyridoglutethimide enantiomers in serum with a chiral cellulose-based high-performance liquid chromatographic column using solid phase extraction and UV detection - PubMed. (2003, April 1). [Link]
-
Aminoglutethimide - Wikipedia. (n.d.). [Link]
-
Basic Studies on Aminoglutethimide - PubMed - NIH. (n.d.). [Link]
-
Identification of the aromatase inhibitor aminoglutethimide in urine by gas chromatography/mass spectrometry - PubMed. (n.d.). [Link]
-
Interactions of aminoglutethimide with analgesics using antinociceptive tests in mice. (n.d.). [Link]
-
Aminoglutethimide – Knowledge and References - Taylor & Francis. (n.d.). [Link]
-
Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line - PubMed. (n.d.). [Link]
-
Aminoglutethimide (Cytadren) | Davis's Drug Guide - Nursing Central. (n.d.). [Link]
-
CLINICAL STUDY PROTOCOL - ClinicalTrials.gov. (n.d.). [Link]
-
What are Positive and Negative Controls? - Science Ready. (n.d.). [Link]
-
3 Examples of a Negative Control - Simplicable Guide. (2018, July 25). [Link]
Sources
- 1. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 11. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog [oreateai.com]
- 15. simplicable.com [simplicable.com]
- 16. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor of the aminoglutethimide type - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Validation of Aminoglutethimide Findings
Executive Summary
Aminoglutethimide (AG) represents a pivotal yet "promiscuous" archetype in the history of endocrine pharmacology. Originally developed as an anticonvulsant, it became the first-generation aromatase inhibitor (AI) and a potent inhibitor of steroidogenesis.[1] However, its lack of enzymatic specificity necessitates rigorous cross-validation when referencing historical data or utilizing AG as a control in modern drug development.
This guide provides a technical framework for researchers to validate AG-derived findings against modern, highly selective agents (e.g., Letrozole, Osilodrostat). It establishes protocols to distinguish between AG’s on-target (aromatase inhibition) and off-target (global steroidogenesis suppression) effects.
Part 1: Mechanistic Validation & Selectivity Profile
To validate findings involving AG, one must first understand its dual mechanism of action compared to modern alternatives. AG acts as a "medical adrenalectomy" agent, whereas 3rd-generation AIs are target-specific.
The Selectivity Gap
-
Target 1 (Aromatase/CYP19A1): AG inhibits the conversion of androgens to estrogens.
-
Target 2 (Desmolase/P450scc/CYP11A1): AG inhibits the conversion of cholesterol to pregnenolone, the rate-limiting step in all steroid synthesis.
Signaling Pathway & Blockade Points
The following diagram illustrates the steroidogenic pathway, highlighting where AG acts broadly versus where modern agents act selectively.
Figure 1: Comparative inhibition points. AG blocks both the initial step (CYP11A1) and the terminal estrogen step (CYP19A1), whereas Letrozole and Osilodrostat are highly selective.
Part 2: Comparative Efficacy Data
When cross-validating AG data, researchers must account for the orders-of-magnitude difference in potency. Historical AG data often utilized micromolar (
Table 1: Potency & Selectivity Benchmarks
| Compound | Primary Target | IC50 (Target) | Off-Target (CYP11A1) | Selectivity Ratio | Clinical Implication |
| Aminoglutethimide | CYP19A1 | 0.6 – 5.0 | ~20 – 40 | Low (~1:40) | Requires hydrocortisone replacement due to adrenal suppression. |
| Letrozole | CYP19A1 | 0.8 – 2.0 nM | > 10,000 nM | High (>1:5000) | Pure aromatase inhibition; no adrenal toxicity. |
| Ketoconazole | CYP17A1/CYP11A1 | ~100 nM | ~1.0 | Moderate | Broad steroidogenesis inhibitor; hepatotoxic risks. |
Key Insight for Validation: If your experimental data shows efficacy only at concentrations >10
Part 3: Experimental Protocols for Cross-Validation
To confirm if a biological effect is driven by AG's aromatase inhibition or its general steroid suppression, you must run a Selectivity Index Assay .
Protocol A: The H295R Steroidogenesis Assay (OECD TG 456)
Purpose:[2][3][4][5] To quantify off-target suppression of cortisol and testosterone, distinguishing AG from pure AIs.
Reagents:
-
H295R Adrenocortical Carcinoma Cells (ATCC CRL-2128).
-
Nu-Serum I (2.5%) and ITS+ Premix.
-
LC-MS/MS Internal Standards (d4-Cortisol, d3-Testosterone).
Workflow:
-
Seeding: Plate H295R cells at
cells/mL in 24-well plates. Incubate for 24h to allow attachment. -
Acclimatization: Replace medium with "starvation medium" (low serum) for 24h to synchronize cell cycle.
-
Treatment:
-
Arm A (Control): 0.1% DMSO.
-
Arm B (AG): Dose-response curve (0.1
M – 100 M). -
Arm C (Letrozole): Dose-response curve (1 nM – 1000 nM).
-
Arm D (Forskolin): 10
M (Positive control for induction).
-
-
Incubation: Incubate for 48 hours.
-
Extraction: Collect supernatant. Perform Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether).
-
Analysis: Quantify Cortisol and Estradiol via LC-MS/MS.
Validation Criteria:
-
AG Result: Significant drop in both Cortisol and Estradiol.
-
Letrozole Result: Significant drop in Estradiol; Cortisol remains near baseline.
-
If AG does not suppress cortisol in your assay, the concentration is likely too low to mimic historical "medical adrenalectomy" effects.
Protocol B: Microsomal Aromatase Inhibition (Cell-Free)
Purpose: To isolate CYP19A1 activity without cellular transport variables.
Workflow:
-
Source: Human Placental Microsomes or Recombinant CYP19A1 supersomes.
-
Substrate: [1
-3H] Androstenedione (Radiometric assay) or Dibenzylfluorescein (Fluorometric). -
Reaction: Incubate microsomes + NADPH regenerating system + Inhibitor (AG vs. Letrozole) + Substrate for 15 mins at 37°C.
-
Termination: Add chloroform to stop reaction.
-
Measurement:
-
Radiometric: Measure released tritiated water (
H O) in the aqueous phase (scintillation counting). -
Fluorometric: Measure fluorescence at Ex 485nm / Em 530nm.
-
Part 4: Data Interpretation & Workflow Logic
The following decision tree assists in interpreting whether AG data is valid or confounded by off-target effects.
Figure 2: Logical workflow for interpreting Aminoglutethimide experimental data.
Pitfalls in Historical Data
-
Auto-induction: AG induces its own metabolism (CYP induction) over time. Chronic dosing studies (in vivo) often show decreasing efficacy after 2-4 weeks, unlike Letrozole. Correction: Always measure plasma levels of AG at multiple timepoints during in vivo validation [3].
-
Assay Interference: High concentrations of AG can interfere with colorimetric CYP assays due to its aniline structure. Correction: Use LC-MS/MS or radiometric assays (Protocol B) rather than colorimetric substrates when testing AG.
References
-
BenchChem. (2025).[6] A Comparative Guide to Estrogen Suppression: Fadrozole vs. Aminoglutethimide.[6] BenchChem Technical Guides. Link
-
Geisler, J., et al. (2002). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. Journal of Clinical Oncology. Link
-
Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[7] Annals of Internal Medicine. Link
-
OECD. (2011).[2] Test No. 456: H295R Steroidogenesis Assay.[2] OECD Guidelines for the Testing of Chemicals, Section 4. Link
-
Hecker, M., et al. (2011).[2] The OECD validation program of the H295R steroidogenesis assay.[2][3][4][5] Environmental Health Perspectives. Link
Sources
- 1. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The OECD Validation Program of the H295R Steroidogenesis Assay for the Identification of In Vitro Inhibitors and Inducers of Testosterone and Estradiol Production. Phase 2: Inter-Laboratory Pre-Validation Studies (8 pp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Classification - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking S-(-)-Aminoglutethimide Against Next-Generation Inhibitors
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Stereochemical Evolution of Aromatase Inhibition
This guide benchmarks S-(-)-Aminoglutethimide (S-AG), the levorotatory enantiomer of the first-generation aromatase inhibitor (AI), against third-generation "next-generation" inhibitors: Letrozole , Anastrozole , and Exemestane .
While racemic Aminoglutethimide (AG) was historically the first medical alternative to adrenalectomy, its utility was limited by a lack of selectivity. Technical analysis reveals that the S-(-) enantiomer contributes significantly to this lack of selectivity. It exhibits a 40-fold lower potency for aromatase (CYP19A1) compared to its R-(+) counterpart, yet retains significant inhibitory activity against Cholesterol Side-Chain Cleavage enzyme (P450scc/CYP11A1).
This guide serves as a critical reference for researchers using S-AG as a stereochemical negative control or a broad-spectrum P450 probe , contrasting its "dirty" inhibition profile against the high-fidelity specificity of triazole and steroidal next-gen inhibitors.
Mechanistic Benchmarking & Signaling Pathways
To understand the performance gap, one must visualize the steroidogenic cascade. S-AG acts as a "blunt instrument," hitting early-stage mitochondrial enzymes (P450scc) and late-stage microsomal enzymes (Aromatase) with poor discrimination. Next-generation inhibitors target the terminal step exclusively.
Figure 1: Steroidogenic Inhibition Topography
Quantitative Performance Data
The following data consolidates comparative inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50).
Critical Insight: S-(-)-AG is the weaker aromatase inhibitor of the two enantiomers. Research indicates the R-(+) enantiomer is approximately 30-40 times more potent against aromatase than S-(-)-AG, whereas the difference in P450scc inhibition is much smaller (approx. 2.5-fold). This makes S-(-)-AG a poor choice for estrogen suppression but a relevant tool for studying non-specific P450 interference.
Table 1: Comparative Inhibitory Potency (Human Placental Microsomes)
| Compound | Class | Aromatase IC50 (nM) | Binding Affinity (Ki, nM) | Selectivity (Arom vs. P450scc) | Mechanism |
| S-(-)-Aminoglutethimide | Gen 1 (Chiral) | ~12,000 - 40,000 | ~10,000 | Low (1:2) | Reversible (Weak Heme bind) |
| R-(+)-Aminoglutethimide | Gen 1 (Chiral) | ~600 | ~300 | Moderate | Reversible (Heme bind) |
| Letrozole | Gen 3 (Triazole) | 2 - 5 | 0.5 - 2 | > 10,000:1 | Reversible (Strong Heme bind) |
| Anastrozole | Gen 3 (Triazole) | 15 | 10 | > 5,000:1 | Reversible (Strong Heme bind) |
| Exemestane | Gen 3 (Steroidal) | 25 | 10 | High | Irreversible (Suicide Inh.) |
Data Interpretation: To achieve the same level of aromatase inhibition as 1 nM of Letrozole, you would require approximately 10,000 nM (10 µM) of S-(-)-Aminoglutethimide. At this concentration, S-AG begins to inhibit P450scc, blocking cortisol synthesis—a side effect virtually absent in next-generation inhibitors.
Experimental Protocol: Benchmarking via Tritiated Water Release
To reproduce these benchmarks, the Radiometric 3H-Water Release Assay is the gold standard. It measures the release of tritiated water formed when aromatase converts [1β-3H]-Androstenedione to Estrone.[1]
Protocol: Human Placental Microsomal Aromatase Assay
Objective: Determine the IC50 of S-(-)-AG relative to Letrozole.
Reagents:
-
Enzyme Source: Human Placental Microsomes (commercially available or prepared via differential centrifugation).
-
Substrate: [1β-3H]-Androstenedione (Specific Activity ~20-30 Ci/mmol).
-
Cofactor: NADPH Generating System (1 mM NADP+, 10 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
-
Inhibitors: S-(-)-Aminoglutethimide (dissolved in DMSO/Ethanol), Letrozole (Positive Control).
Workflow (Self-Validating System):
-
Preparation:
-
Dilute microsomes to 50 µg protein/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Prepare serial dilutions of S-(-)-AG (1 µM to 1000 µM) and Letrozole (0.1 nM to 100 nM). Note the logarithmic difference in range.
-
-
Incubation:
-
Mix 200 µL Microsomes + 10 µL Inhibitor. Pre-incubate for 10 min at 37°C.
-
Start Reaction: Add 50 µL Substrate/NADPH mix (Final [Substrate] = 100 nM, near Km).
-
Incubate for 15 minutes at 37°C.
-
-
Termination & Extraction:
-
Stop Reaction: Add 500 µL of 5% Trichloroacetic acid (TCA) or Chloroform.
-
Separation: Add 500 µL Charcoal/Dextran slurry to adsorb unreacted steroid substrate. Centrifuge at 12,000 x g for 5 minutes.
-
Validation Check: The supernatant now contains only the 3H-H2O product. The steroid is in the pellet.
-
-
Quantification:
-
Aliquot 200 µL supernatant into scintillation fluid.
-
Count DPM (Disintegrations Per Minute).
-
-
Calculation:
-
% Activity = (DPM_sample - DPM_blank) / (DPM_control - DPM_blank) * 100
-
Plot log[Inhibitor] vs. % Activity to derive IC50.
-
Structural & Pharmacological Insights
Why is S-(-)-Aminoglutethimide so much weaker?
-
Heme Coordination Geometry:
-
Next-Gen (Letrozole): The triazole nitrogen (N4) coordinates directly and tightly with the Heme Iron (Fe) of the CYP19A1 enzyme, mimicking the transition state.
-
S-(-)-AG: The amino group (-NH2) on the phenyl ring is the iron-binding moiety. However, in the S-configuration, the ethyl group on the glutarimide ring creates steric clash within the active site, preventing optimal distance/angle for the Fe-N interaction. The R-(+) enantiomer fits the hydrophobic pocket significantly better, allowing the aniline nitrogen closer proximity to the heme iron.
-
-
Selectivity Profile:
-
S-(-)-AG retains affinity for CYP11A1 (P450scc). In clinical history, this required patients to take hydrocortisone supplements to prevent adrenal insufficiency (medical adrenalectomy). Next-gen inhibitors avoid this entirely.
-
References
-
Salhanick, H. A. (1982).[2] Basic Studies on Aminoglutethimide.[1][2][3][4][5][6][7] Cancer Research.[2][4][8] (Demonstrates the D/R enantiomer is ~40x more potent against aromatase than the L/S enantiomer). [Link]
-
Lønning, P. E., & Kvinnsland, S. (1988). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Drugs.[1][3][4][6][7][8][9][10][11] (Reviews the non-selective nature and P450 induction properties). [Link]
-
Bhatnagar, A. S., et al. (1990). Highly selective inhibition of estrogen biosynthesis by CGS 20267 (Letrozole). The Journal of Steroid Biochemistry and Molecular Biology. (The seminal paper benchmarking Letrozole against AG). [Link]
-
Geisler, J., et al. (1998). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels.[12] Journal of Clinical Oncology. (Clinical confirmation of >99% inhibition vs ~90% for AG).[8] [Link]
Sources
- 1. Aminoglutethimide | Aromatase | TargetMol [targetmol.com]
- 2. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. scispace.com [scispace.com]
- 9. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Classification - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative study of aminoglutethimide and glutethimide toxicity
Topic: A Comparative Study of Aminoglutethimide and Glutethimide Toxicity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Homology, Functional Divergence
In the landscape of pharmaceutical toxicology, few pairings illustrate the profound impact of minor structural modification as vividly as Glutethimide (G) and its derivative Aminoglutethimide (AG) . Originally synthesized as a sedative-hypnotic to replace barbiturates, Glutethimide became notorious for its complex toxicity profile driven by active metabolites. Aminoglutethimide, structurally identical save for a single amino group, exhibits a radically different pharmacological profile—shifting from CNS depression to potent inhibition of steroidogenesis.
This guide provides a rigorous technical comparison of these two agents, dissecting the metabolic pathways that drive their distinct toxicities and providing validated experimental protocols for their assessment.
Chemical & Structural Basis[1][2][3]
The fundamental difference lies in the C-4 position of the phenyl ring .
-
Glutethimide: 3-ethyl-3-phenyl-piperidine-2,6-dione.[1] The lipophilic phenyl ring facilitates blood-brain barrier (BBB) penetration, driving its sedative potency.
-
Aminoglutethimide: 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione.[2][3] The addition of an aniline (amino) group at the para position creates a critical interaction point for the heme iron of Cytochrome P450 enzymes, specifically CYP19A1 (aromatase) and CYP11A1 (P450scc), while reducing lipophilicity and sedative efficacy.
Table 1: Physicochemical & Toxicological Comparison
| Feature | Glutethimide (Doriden) | Aminoglutethimide (Cytadren) |
| Primary Class | Sedative-Hypnotic (GABAergic) | Antineoplastic / Adrenal Suppressant |
| Primary Target | GABA-A Receptor (Barbiturate site) | CYP11A1 (Side-chain cleavage), CYP19A1 (Aromatase) |
| Active Metabolite | 4-Hydroxyglutethimide (4-HG) (Potent hypnotic) | N-Acetyl-AG (Inactive); N-Hydroxyl-AG (Toxic) |
| Acute Toxicity | Respiratory depression, Coma, Hypotension | Lethargy, Ataxia (High dose), Hypotension |
| Chronic Toxicity | Addiction, Anticholinergic syndrome | Adrenal insufficiency, Hypothyroidism, Blood dyscrasias |
| LD50 (Mouse, i.p.) | ~208 mg/kg | ~625 mg/kg |
| Half-life | 10–12 h (biphasic due to enterohepatic circ.)[3] | 12.5 h (decreases to ~7h with auto-induction) |
Mechanism of Action (MOA)
The toxicity of these drugs is a direct extension of their pharmacodynamics.
3.1 Glutethimide: The GABAergic Trap
Glutethimide acts on the GABA-A receptor complex, increasing chloride conductance and hyperpolarizing neurons. Unlike benzodiazepines, it can open the channel in the absence of GABA at high concentrations (barbiturate-like effect), leading to fatal respiratory depression.
3.2 Aminoglutethimide: The "Medical Adrenalectomy"
AG acts as a competitive inhibitor of heme-containing CYP enzymes. The amino nitrogen coordinates with the heme iron, preventing oxygen binding and substrate hydroxylation.
-
CYP11A1 (P450scc): Blocks Cholesterol
Pregnenolone (halts all steroid synthesis). -
CYP19A1 (Aromatase): Blocks Androgens
Estrogens (basis for breast cancer therapy).[3]
Figure 1: Divergent Mechanisms of Action. Glutethimide targets ion channels (Red), while Aminoglutethimide targets enzymatic heme centers (Blue).
Metabolic Fate & Toxicity Mechanisms
Understanding the metabolism is crucial for interpreting experimental toxicity data.
4.1 Glutethimide: The Active Metabolite Problem
Glutethimide is hydroxylated by CYP enzymes to 4-hydroxyglutethimide (4-HG) .
-
Toxicity Driver: 4-HG is twice as potent a sedative as the parent compound and has a longer half-life.
-
Clinical Consequence: In overdose, plasma levels of the parent drug may drop while the patient remains comatose due to 4-HG accumulation.
4.2 Aminoglutethimide: The Auto-Induction & Hapten Problem
AG induces its own metabolism (auto-induction), shortening its half-life over chronic use.
-
Toxicity Driver: N-hydroxylation (minor pathway) forms a hydroxylamine metabolite.
-
Clinical Consequence: This reactive metabolite can form haptens with proteins, triggering autoimmune responses like thrombocytopenia and leukopenia (agranulocytosis).
Figure 2: Metabolic pathways leading to distinct toxicity profiles. Note the accumulation of active 4-HG in Glutethimide metabolism.
Experimental Protocols
To objectively compare these agents, researchers must use distinct assays: one for enzymatic inhibition (AG) and one for metabolic accumulation (G).
Protocol A: Assessment of Aromatase Inhibition (Aminoglutethimide Focus)
Objective: Quantify the potency (IC50) of AG against CYP19A1 using the Tritiated Water Release method. This is the "Gold Standard" for validating AG-like toxicity.
Materials:
-
Human Placental Microsomes (or Recombinant CYP19A1).
-
Substrate: [1β-³H]Androstenedione (Radiolabeled).
-
NADPH Generating System.
-
Scintillation Counter.
Workflow:
-
Preparation: Thaw microsomes on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer (pH 7.4).
-
Incubation:
-
Mix 200 µL microsomes + AG (Concentration range: 0.1 µM – 100 µM).
-
Add 50 µL [1β-³H]Androstenedione (200 nM final).
-
Initiate with 50 µL NADPH (1 mM final).
-
Incubate at 37°C for 15 minutes (Linear phase).
-
-
Termination: Stop reaction with 500 µL Chloroform. Vortex vigorously.
-
Separation (Self-Validating Step):
-
Centrifuge to separate phases. The steroid remains in the organic phase.
-
The released ³H (now in ³H₂O) remains in the aqueous phase.
-
Validation: Treat a control aliquot with charcoal to ensure no steroid carryover into the aqueous phase.
-
-
Detection: Aliquot aqueous phase into scintillation fluid. Count DPM.
-
Calculation: % Inhibition =
.
Protocol B: Microsomal Stability & 4-HG Formation (Glutethimide Focus)
Objective: Measure the formation rate of the toxic metabolite 4-hydroxyglutethimide.
Materials:
-
Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).[4]
-
Substrate: Glutethimide (10 µM).
-
Internal Standard: Tolbutamide or Deuterated Glutethimide.
Workflow:
-
Preparation: Prepare microsomes (0.5 mg/mL) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation:
-
Pre-incubate microsomes with Glutethimide (10 µM) for 5 min at 37°C.
-
Initiate with NADPH (1 mM).
-
Sample at t=0, 15, 30, 60 min.
-
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
-
Monitor Transitions: Glutethimide (218
189) and 4-HG (234 162).
-
-
Self-Validating Logic:
-
The appearance of the 4-HG peak must correlate with the depletion of the parent Glutethimide peak.
-
Control: Run without NADPH to confirm metabolic stability in absence of cofactor.[4]
-
References
-
Santen, R. J., et al. (1982). "Aminoglutethimide as treatment for Cushing's syndrome." Journal of Clinical Endocrinology & Metabolism. Link
-
Crow, J. W., et al. (1977). "Glutethimide and 4-OH glutethimide: pharmacokinetics and effect on performance in man." Clinical Pharmacology & Therapeutics. Link
-
Nicholls, P. J., et al. (1986). "Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions." Journal of Steroid Biochemistry. Link
-
Curry, S. C., et al. (1987). "Lack of correlation between plasma 4-hydroxyglutethimide and severity of coma in acute glutethimide poisoning." Medical Toxicology. Link
-
Lonning, P. E. (1990). "Aminoglutethimide enzyme induction: pharmacological and endocrinological implications." Cancer Chemotherapy and Pharmacology. Link
Sources
- 1. Glutethimide | C13H15NO2 | CID 3487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 4. evotec.com [evotec.com]
- 5. Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
Efficacy Comparison: Aminoglutethimide vs. Tamoxifen in Research Models
[1]
Part 1: Executive Summary & Technical Positioning
The Depletor vs. The Blocker
In the landscape of endocrine research, Aminoglutethimide (AG) and Tamoxifen (TAM) represent two fundamental, yet mechanistically distinct, approaches to hormonal modulation. While Tamoxifen remains the "gold standard" Selective Estrogen Receptor Modulator (SERM), Aminoglutethimide serves as a historical prototype for aromatase inhibitors (AIs) and a broad-spectrum steroidogenesis inhibitor.
-
Tamoxifen acts downstream at the receptor level, competitively blocking estrogen binding at ER
. It is the primary tool for studying receptor dynamics and resistance mechanisms. -
Aminoglutethimide acts upstream, inhibiting the enzymatic conversion of cholesterol to pregnenolone (CYP11A1) and androgens to estrogens (CYP19A1). In modern research, it is primarily utilized as a tool compound to induce "chemical adrenalectomy" or to validate novel specific AIs by providing a baseline of broad steroid suppression.
Part 2: Mechanistic Divergence
To design valid experiments, researchers must understand the precise molecular intervention points. AG depletes the ligand; TAM blocks the lock.
Signaling Pathway Intervention
The following diagram illustrates the upstream blockade by AG versus the downstream receptor antagonism by TAM. Note the dual inhibition of AG at both the P450scc (Side-chain cleavage) and Aromatase levels.[1]
Caption: AG inhibits steroidogenesis upstream (CYP11A1/CYP19A1), while TAM competes downstream at the ER.[2]
Part 3: Efficacy Analysis (Preclinical & Clinical)
Quantitative Comparison Table
| Feature | Aminoglutethimide (AG) | Tamoxifen (TAM) |
| Primary Target | CYP19A1 (Aromatase) & CYP11A1 | Estrogen Receptor Alpha (ER |
| IC50 (Enzymatic) | ~10-25 µM (Aromatase) [1] | N/A (Not an enzyme inhibitor) |
| IC50 (Cell Viability) | >50 µM (MCF-7, requires androgen substrate) | ~1-5 µM (MCF-7, E2 stimulated) [2] |
| Mechanism Type | Ligand Depletion (Non-selective) | Competitive Antagonism (SERM) |
| Clinical Efficacy | ~30-35% Response (Metastatic BC) [1] | ~35-40% Response (Metastatic BC) |
| Key Research Utility | Control for steroidogenesis inhibition | Standard for ER+ blockade & resistance |
Expert Insight: The "Substrate Trap"
A critical failure mode in comparing these drugs in vitro is the culture medium environment .
-
Tamoxifen works in standard media containing Phenol Red (weak estrogen) or supplemented Estradiol because it blocks the receptor.
-
Aminoglutethimide will show zero efficacy in standard MCF-7 assays unless the media is:
-
Stripped of exogenous estrogens (Charcoal-Dextran stripped FBS).
-
Supplemented with an androgen precursor (e.g., Androstenedione). Reasoning: AG inhibits the conversion of androgen to estrogen.[1][3][4][5] If the cells are not provided with androgen substrate, or if they are bathed in pre-existing estrogen from the serum, AG has nothing to inhibit that affects cell growth.
-
Part 4: Validated Experimental Protocols
Protocol A: Measuring Aromatase Inhibition (AG Focus)
Objective: Determine efficacy of AG in blocking the conversion of Androstenedione to Estrone/Estradiol.
Reagents:
-
MCF-7 Cells (Aromatase expressing).[6]
-
Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS).
-
Radioactive Substrate: [1β-3H]Androstenedione.
-
Control: Letrozole (Modern specific AI).
Workflow:
-
Seeding: Plate MCF-7 cells in Phenol Red-free DMEM + 10% CD-FBS. Adapt for 48h to deplete intracellular steroids.
-
Treatment: Treat cells with AG (0.1 – 100 µM) vs. Vehicle (DMSO).
-
Pulse: Add [1β-3H]Androstenedione (approx. 50 nM).
-
Incubation: Incubate for 1-6 hours at 37°C.
-
Extraction: Aliquot culture medium. Extract steroids using chloroform/methanol.
-
Quantification: Measure release of tritiated water (3H2O) using liquid scintillation counting.
Protocol B: Competitive Growth Inhibition (TAM Focus)
Objective: Assess TAM IC50 via competitive antagonism of E2-induced proliferation.
Reagents:
Workflow:
-
Starvation: Plate cells in Phenol Red-free media + 5% CD-FBS for 24h.
-
Stimulation: Add 1 nM E2 (physiological concentration) to all wells except negative control.
-
Inhibition: Add Tamoxifen dilution series (10 nM – 20 µM).
-
Duration: Incubate for 5 to 7 days .
-
Note: ER antagonists are cytostatic, not immediately cytotoxic. Short incubations (<48h) often yield false negatives.
-
-
Readout: Perform MTT assay. Calculate IC50 based on reduction of E2-stimulated growth, not baseline death.
Part 5: Experimental Logic Flowchart
This decision tree helps researchers select the correct model and protocol based on the specific biological question (Receptor vs. Synthesis).
Caption: Decision tree for selecting AG vs. TAM based on whether the goal is receptor blockade or synthesis inhibition.
Part 6: Safety & Off-Target Effects in Research
When interpreting data, researchers must account for the "dirty" profile of AG compared to the specific profile of TAM.
-
Aminoglutethimide (The "Blunt Hammer"):
-
Off-Target: Inhibits CYP11A1 (P450scc), CYP11B1 (11
-hydroxylase), and CYP21.[2] -
Consequence: In in vivo models (mice/rats), AG causes adrenal hypertrophy and suppression of cortisol/corticosterone.
-
Correction: Animal models treated with AG often require hydrocortisone supplementation to prevent death from adrenal insufficiency. This confounds stress-response data.
-
-
Tamoxifen (The "Dual Agent"):
-
Off-Target: Agonist activity in the uterus (endometrial hyperplasia) and bone.
-
Consequence: In xenograft models, TAM may inhibit the breast tumor but stimulate uterine growth in the same animal.
-
Correction: Use pure anti-estrogens (e.g., Fulvestrant) if total ER blockade is required without agonist effects.
-
References
-
Salhanick, H. A. (1982).[1][9] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s–3321s. [Link]
-
Li, Z., et al. (2017). Tamoxifen promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells. Molecular Medicine Reports, 16(1), 474–480. [Link]
-
Santen, R. J., et al. (1982). Randomized trial of aminoglutethimide versus tamoxifen in metastatic breast cancer. Cancer Research, 42(8 Suppl), 3434s–3436s.[10] [Link]
-
Miller, W. R., et al. (1985). A randomised trial of tamoxifen versus tamoxifen with aminoglutethimide in post-menopausal women with advanced breast cancer.[11][12][13] Cancer Chemotherapy and Pharmacology, 14(3), 272–273. [Link]
-
Boccardo, F., et al. (2007).[14] Switching to an Aromatase Inhibitor Provides Mortality Benefit in Early Breast Carcinoma.[14] Cancer, 109(6). [Link]
Sources
- 1. Basic studies on aminoglutethimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aminoglutethimide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]
- 4. What is Aminoglutethimide used for? [synapse.patsnap.com]
- 5. Effective inhibition by low dose aminoglutethimide of peripheral aromatization in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 7. jcpjournal.org [jcpjournal.org]
- 8. Molecular Medicine Reports [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Randomized trial of aminoglutethimide versus tamoxifen in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomised trial of tamoxifen versus tamoxifen with aminoglutethimide in post-menopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Randomized trial of tamoxifen versus tamoxifen plus aminoglutethimide as adjuvant treatment in postmenopausal breast cancer patients with hormone receptor-positive disease: Austrian breast and colorectal cancer study group trial 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pressroom.cancer.org [pressroom.cancer.org]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of S-(-)-Aminoglutethimide D-Tartrate Salt
Executive Summary & Core Directive
S-(-)-Aminoglutethimide D-Tartrate is a potent aromatase inhibitor and endocrine disruptor . Unlike standard chemical waste, this compound possesses high biological activity even at low concentrations, posing significant risks to reproductive health and aquatic ecosystems.
IMMEDIATE ACTION REQUIRED:
-
ZERO DRAIN DISPOSAL: Under no circumstances shall this substance or its solutions be discarded via sink drains.
-
MANDATORY INCINERATION: All solid and liquid waste traces must be routed to high-temperature incineration streams (RCRA Hazardous Waste).
-
CONTAINMENT: Treat as a high-potency API (Active Pharmaceutical Ingredient). Double-bagging and specific labeling are non-negotiable.
Technical Hazard Profile
To handle this substance safely, one must understand its specific physicochemical behavior.
| Property | Specification | Operational Implication |
| Chemical Nature | Chiral Salt (D-Tartrate) of an Aminoglutethimide enantiomer. | The salt form significantly alters solubility compared to the free base. |
| Solubility | Water Soluble (unlike the free base), Soluble in DMSO, Methanol.[1] | High Risk: Spills on wet surfaces will dissolve and spread rapidly. Benefit: Water/Ethanol mixtures are effective for decontamination. |
| Bioactivity | Aromatase Inhibitor (IC50 ~7.5 µM).[1][2] | Blocks estrogen synthesis.[1][2][3] Reproductive Toxin (Category 1A/1B). Strict segregation from pregnant personnel is advised.[4] |
| RCRA Status | Not explicitly P/U-listed, but classified as Characteristic Hazardous Waste (Toxicity) and NIOSH Hazardous Drug . | Must be managed as hazardous pharmaceutical waste. |
Waste Segregation & Disposal Workflow
The following protocol ensures compliance with EPA (RCRA) and local environmental standards. This system is designed to be self-validating: if the label doesn't match the container content, the waste transfer is halted.
A. Solid Waste (Powder, Contaminated PPE, Wipes)
-
Primary Containment: Place all solid waste (weigh boats, gloves, bench paper) into a clear, sealable polyethylene bag (4 mil thickness minimum).
-
Secondary Containment: Place the sealed primary bag into a rigid, puncture-proof hazardous waste drum (typically black or yellow for trace chemo/pharmaceuticals).
-
Labeling: Affix a hazardous waste label immediately.
-
Text: "Hazardous Waste - Toxic - Reproductive Toxin."
-
Constituents: "S-(-)-Aminoglutethimide D-Tartrate (100%)."
-
B. Liquid Waste (Stock Solutions, HPLC Effluent)
-
Solvent Compatibility: Ensure the waste solvent (e.g., DMSO, Methanol) is compatible with the waste container (HDPE is generally resistant).
-
Segregation: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) as the amine group on the compound can react vigorously.
-
pH Check: Ensure the waste stream is neutral (pH 6-8). Tartrate salts can be acidic; neutralization prevents container degradation over time.
C. Visual Decision Matrix (Waste Stream)
Figure 1: Decision matrix for segregating S-(-)-Aminoglutethimide D-Tartrate waste streams. Note the critical check for oxidizers.
Decontamination & Spill Response
Because this is a tartrate salt , it differs from the generic aminoglutethimide base. The salt is more polar, meaning standard organic solvents (like Hexane) may be ineffective, while water spreads it.
The "Dual-Solvent" Cleaning Protocol
This protocol uses a polar/organic mix to ensure both the salt and any dissociated free base are solubilized and removed.
Reagents Required:
-
Solvent A: 70% Ethanol or Isopropanol (dissolves the organic backbone).
-
Solvent B: Deionized Water (dissolves the ionic tartrate component).
-
Materials: Absorbent pads, chemically resistant gloves (Nitrile, double-gloved).
Step-by-Step Procedure:
-
Isolate: Mark the area. Don full PPE including respiratory protection (N95 or P100) if powder is loose.
-
Contain (Powder): Cover powder with a wet wipe (Solvent A) to prevent dust generation. Do not dry sweep.
-
Solubilize: Wipe the surface with 70% Ethanol . This is the primary cleaning agent.
-
Rinse: Wipe the surface with Deionized Water to remove residual salt ions.
-
Final Polish: A final wipe with Ethanol to speed drying and remove streaks.
-
Verification: Under UV light (254 nm), aminoglutethimide may fluoresce or appear as a dark spot against a fluorescent background (TLC plate method logic). If unavailable, assume the area is contaminated until three wipe cycles are complete.
Decontamination Logic Flow
Figure 2: Logical workflow for decontaminating surfaces exposed to the tartrate salt.
Regulatory & Compliance Framework
Strict adherence to these regulations protects the laboratory from legal liability.
-
EPA (RCRA): While not P-listed, this substance is a characteristic hazardous waste (toxic).[5] It must be manifested and shipped by a licensed hazardous waste transporter.
-
OSHA: Complies with Hazard Communication Standard (29 CFR 1910.1200). SDS must be available.
-
NIOSH: Classified under "Hazardous Drugs" (Group 3 or similar depending on the specific list version for reproductive hazards).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2145, Aminoglutethimide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Cytadren (Aminoglutethimide) Prescribing Information. Retrieved from [Link][6]
Sources
Personal protective equipment for handling S-(-)-Aminoglutethimide D-Tartrate Salt
A Strategic Guide to the Safe Handling of S-(-)-Aminoglutethimide D-Tartrate Salt
Welcome to your essential guide for the safe handling of this compound. As a potent aromatase inhibitor that blocks adrenal steroidogenesis, this compound is a valuable tool in research and development.[1] However, its pharmacological activity necessitates a robust and informed approach to laboratory safety. This guide is designed to provide you, the dedicated researcher, with the critical information and procedural guidance needed to handle this compound with the utmost confidence and safety.
Our philosophy extends beyond simply providing a product; we are committed to being your trusted partner in the laboratory. This guide is a testament to that commitment, offering in-depth, scientifically-grounded advice to ensure your work is not only groundbreaking but also conducted under the safest possible conditions.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous chemical. A thorough understanding of its potential risks is the first step in establishing a safe handling protocol.
Primary Hazards:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4]
-
Reproductive Toxicity: There is evidence to suggest that aminoglutethimide may damage fertility or the unborn child.[5][6]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[5]
This compound is a potent pharmacologically active material, and all exposure routes—inhalation, ingestion, and skin contact—should be minimized.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following table outlines the minimum PPE requirements for various laboratory activities.
| Activity | Minimum PPE Requirements |
| Weighing and Aliquoting (Dry Powder) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or N100 Respirator |
| Solution Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
| In-Vitro/In-Vivo Dosing | Nitrile Gloves, Disposable Gown, Safety Glasses with Side Shields |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields |
PPE Selection and Rationale
-
Gloves: Double gloving with powder-free nitrile gloves provides an extra layer of protection against potential tears or permeation.[7][8] Nitrile is recommended for its chemical resistance.
-
Gown: A disposable, back-closing gown made of a low-permeability fabric is essential to protect your skin and clothing from contamination.[9][10]
-
Eye and Face Protection: Safety goggles with side shields are the minimum requirement to prevent eye contact.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.[8][9]
-
Respiratory Protection: Due to the risk of respiratory irritation from airborne particles, a NIOSH-certified N95 or N100 respirator is mandatory when handling the powdered form of the compound.[9][10] All personnel required to wear a respirator must be fit-tested and trained in its proper use.[11]
Diagram: PPE Selection Workflow
Caption: A flowchart for selecting appropriate PPE based on the handling task.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[8][12]
-
Don PPE: Before entering the designated area, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or paper. Handle the container of the compound with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
-
Dissolution: If necessary, use a vortex mixer or sonicator to aid in dissolution. Ensure the container is securely capped during this process.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Spill Management and Emergency Procedures: Being Prepared
Accidents can happen, and a well-defined emergency plan is essential.
Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large. Restrict access to the contaminated area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection for powder spills.[13]
-
Containment:
-
Powder Spills: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.[13]
-
Liquid Spills: Cover the spill with an absorbent material, starting from the outside and working inwards.
-
-
Cleanup: Carefully collect the contaminated material using forceps or a scoop and place it in a sealed, labeled hazardous waste container.[13]
-
Decontamination: Clean the spill area thoroughly. A common procedure is to first use a detergent solution, followed by a 10% bleach solution, and then neutralize the bleach with a sodium thiosulfate solution.[12][13] Finally, rinse the area with water.
-
Dispose of PPE: All PPE used during the cleanup must be disposed of as hazardous waste.[13]
Diagram: Spill Response Plan
Caption: A step-by-step plan for responding to a chemical spill.
Emergency Contact and First Aid
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][14][15]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6][14]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with the compound, including unused product, empty containers, contaminated PPE, and cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8][9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a set of rules but a mindset that prioritizes the well-being of every individual in the laboratory. By understanding the hazards, diligently using the correct PPE, adhering to safe handling procedures, and being prepared for emergencies, you can confidently advance your research while maintaining the highest standards of safety. We are here to support you in this endeavor.
References
-
SAFETY DATA SHEET - Pharmacopoeia. (URL: [Link])
-
Safe handling of hazardous drugs - PMC. (URL: [Link])
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2020 | CDC. (URL: [Link])
-
Personal Protective Equipment - POGO Satellite Manual. (URL: [Link])
-
SAFETY DATA SHEET - Exposome-Explorer. (URL: [Link])
-
Safe Handling of Hazardous Drugs - Duke Safety. (URL: [Link])
-
Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (URL: [Link])
-
What PPE Should Workers Use for Handling Cytotoxic Drugs? - OHS Insider. (URL: [Link])
-
PPE Requirements Hazardous Drug Handling. (URL: [Link])
-
Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. (URL: [Link])
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs - Duke OESO. (URL: [Link])
-
Management of decontamination in chemical accidents: a laboratory model - PMC. (URL: [Link])
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health. (URL: [Link])
-
Aminoglutethimide - European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])
-
Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem. (URL: [Link])
-
UNIVERSITY OF UTAH HEALTH CARE HOSPITALS AND CLINICS POLICY MANUAL Safe Handling of Hazardous Drugs. (URL: [Link])
-
Guidelines on Handling Hazardous Drugs - ASHP. (URL: [Link])
Sources
- 1. This compound | CAS 57288-04-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Aminoglutethimide | C13H16N2O2 | CID 2145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspmsds.com [uspmsds.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pogo.ca [pogo.ca]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohsinsider.com [ohsinsider.com]
- 11. ashp.org [ashp.org]
- 12. sds.edqm.eu [sds.edqm.eu]
- 13. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 14. sds.staples.com [sds.staples.com]
- 15. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
